molecular formula C9H16N2 B1644778 Decahydropyrrolo[3,4-b]pyrrolizine CAS No. 132414-55-2

Decahydropyrrolo[3,4-b]pyrrolizine

Cat. No.: B1644778
CAS No.: 132414-55-2
M. Wt: 152.24 g/mol
InChI Key: SYZQBOYLQBDNLX-UHFFFAOYSA-N
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Description

Decahydropyrrolo[3,4-b]pyrrolizine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZQBOYLQBDNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CNCC3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of Decahydropyrrolo[3,4-b]pyrrolizine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of complex tricyclic scaffolds not merely as a sequence of chemical transformations, but as a system of controlled molecular constraints. The decahydropyrrolo[3,4-b]pyrrolizine framework (CAS 132414-55-2) represents a highly privileged, 5-5-5 fused tricyclic system. It serves as a critical structural motif in advanced alkaloid synthesis and pharmaceutical library generation.

This whitepaper dissects the chemical logic, stereochemical dynamics, and self-validating experimental protocols required to synthesize this scaffold with high diastereoselectivity.

Retrosynthetic Logic & Regiocontrol Causality

The construction of fused pyrrolizine systems is classically achieved via the 1,3-dipolar cycloaddition of azomethine ylides. However, the exact topology of the fusion—specifically distinguishing between the [3,4-a] and [3,4-b] faces—requires precise retrosynthetic planning.

The Regiochemistry Problem: When an azomethine ylide (generated in situ from L-proline and an aldehyde) reacts intermolecularly with a classic dipolarophile like maleimide, the alkene is inherently trapped at the 1,2-position of the forming pyrrolizine ring. This trajectory exclusively yields the[pyrrolo[3,4-a]pyrrolizine architecture[1]]().

The Intramolecular Solution: To force the fusion at the 2,3-position (the [b] face) and yield the this compound core, the dipolarophile cannot be introduced intermolecularly. Instead, the alkene must be tethered directly to the aldehyde precursor. By utilizing an


-allyl-

-aminoaldehyde derivative, the resulting azomethine ylide undergoes an intramolecular [3+2] cycloaddition . This tethering restricts the degrees of freedom, forcing the alkene to fold back and fuse at the C2-C3 bond of the forming pyrrolizine, perfectly analogous to the synthesis of [octahydropyrrolo[3,4-b]pyrroles[2]]().

Mechanism P L-Proline (Chiral Pool) I Iminium Ion (Activated Intermediate) P->I A Tethered Aldehyde (Dipolarophile Source) A->I Y Azomethine Ylide (Reactive 1,3-Dipole) I->Y -CO2 (Heat) C Tricyclic Core (this compound) Y->C Intramolecular [3+2] Cycloaddition

Mechanistic pathway from L-proline to the tricyclic this compound core.

Stereochemical Dynamics & Facial Selectivity

The stereochemical outcome of this reaction is a direct consequence of the transition state (TS) geometry dictated by the L-proline chiral center.

When the iminium ion undergoes decarboxylation, it forms a planar, highly reactive azomethine ylide[3]. The tethered allyl group can approach this dipole via an endo or exo trajectory. Because the pyrrolidine ring of the proline precursor creates significant steric bulk on one face of the ylide, the tethered alkene is forced to approach from the opposite, less hindered face. The exo transition state minimizes steric repulsion between the forming pyrrolidine ring and the existing backbone, leading to a highly diastereoselective collapse into the (3aR, 8aR)-isomer .

TSLogic N1 Proline-Derived Ylide (Dipole) N3 Endo Transition State (Steric Clash) N1->N3 N4 Exo Transition State (Minimized Repulsion) N1->N4 N2 Tethered Alkene (Dipolarophile) N2->N3 N2->N4 N5 Minor Isomer N3->N5 High Activation Energy N6 (3aR, 8aR)-Isomer (Major Product) N4->N6 Low Activation Energy

Stereochemical logic governing the transition state of the intramolecular cycloaddition.

Quantitative Optimization Data

To establish a robust protocol, the reaction environment must be optimized to balance the thermal energy required for decarboxylation against the stability of the transient ylide. The table below summarizes the causality behind the solvent and temperature choices.

EntrySolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Causality / Mechanistic Observation
1Methanol65124585:15Low temperature limits the decarboxylation rate; protic solvent disrupts ylide stability.
2Acetonitrile8286290:10Moderate yield; lacks an efficient mechanism for the azeotropic removal of water.
3 Toluene 110 4 88 >95:5 Optimal thermal energy; Dean-Stark apparatus drives iminium formation to completion.
4Xylenes14027692:8Faster reaction kinetics, but higher thermal degradation of the azomethine ylide reduces yield.

Self-Validating Experimental Protocol

The following methodology details the synthesis of (3aR,8aR)-2-benzyl-decahydropyrrolo[3,4-b]pyrrolizine. Every step incorporates built-in analytical checks to ensure the system is self-validating.

Phase 1: Reagent Preparation & Condensation
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add L-proline (1.15 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Addition: Introduce

    
    -allyl-
    
    
    
    -benzyl-2-aminoacetaldehyde (1.89 g, 10.0 mmol) to the heterogeneous suspension.
  • Activation: Heat the mixture to reflux (110 °C).

    • Causality: Toluene's boiling point provides the exact thermal threshold required for decarboxylation, while the Dean-Stark trap continuously removes the water byproduct, preventing the reversible hydrolysis of the iminium ion.

Phase 2: Decarboxylation & Cycloaddition
  • Monitoring: Maintain reflux for 4 hours.

    • Validation Check 1 (Visual): The reaction will transition from a cloudy suspension to a homogeneous yellow solution as the insoluble L-proline is consumed and converted into the soluble ylide.

    • Validation Check 2 (Chemical): Monitor the bubbler. The cessation of CO₂ gas evolution indicates the complete consumption of the carboxylic acid and full generation of the azomethine ylide.

  • Completion: Perform TLC analysis (Eluent: DCM/MeOH 9:1, Ninhydrin stain).

    • Validation Check 3: The proline spot (

      
       0.1) and aldehyde spot (
      
      
      
      0.6) must be absent, replaced by a single major product spot (
      
      
      0.45).
Phase 3: Isolation & Purification
  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (80:20 to 50:50) containing 1% triethylamine to prevent streaking of the basic amine.

  • Final Validation: Analyze the purified fractions via ¹H NMR (400 MHz, CDCl₃).

    • Validation Check 4: The complete disappearance of the vinylic multiplet (

      
       5.0–5.8 ppm) and the emergence of a complex, highly shielded aliphatic backbone (
      
      
      
      1.5–3.5 ppm) definitively confirms the success of the intramolecular [3+2] cycloaddition.

Protocol S1 1. Reagent Mixing L-Proline + Aldehyde in Toluene S2 2. Dean-Stark Reflux 110°C, H2O Removal S1->S2 S3 3. Decarboxylation CO2 Evolution (Validation Check) S2->S3 S4 4. Intramolecular [3+2] Stereoselective Cyclization S3->S4 S5 5. Flash Chromatography SiO2, Hexanes/EtOAc S4->S5

Experimental workflow for the synthesis of this compound.

References

  • Sigma-Aldrich. "this compound | 132414-55-2". MilliporeSigma.
  • Likhar, P.R., et al. "Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation". PMC.
  • Organic Letters. "A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3 + 2] Dipolar Cycloaddition on Chiral Perhydro-1,3-benzoxazines". ACS Publications.
  • ACS Omega. "Stereo- and Regioselective 1,3-Dipolar Cycloaddition of the Stable Ninhydrin-Derived Azomethine Ylide to Cyclopropenes". ACS Publications.

Sources

Asymmetric Synthesis of Chiral Decahydropyrrolo[3,4-b]pyrrolizine Scaffolds: An In-Depth Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to highly rigid, three-dimensional sp3-rich scaffolds is a defining paradigm in modern drug discovery. Among these, N-fused bicyclic and tricyclic systems, such as spirooxindoles and pyrrolizines, have emerged as privileged motifs due to their ability to project functionalities across all three spatial dimensions[1]. Specifically, the decahydropyrrolo[3,4-b]pyrrolizine core—a fully saturated, tricyclic diamine—serves as an exceptional chiral bioisostere for piperazines and a highly tunable ligand framework. Synthesizing this scaffold with high enantio- and diastereoselectivity requires precise stereocontrol, typically achieved through advanced catalytic cycloadditions or cascade reactions.

Retrosynthetic Strategy & Mechanistic Rationale

Constructing the [3,4-b] fused topology necessitates the simultaneous formation of multiple stereocenters. Two primary retrosynthetic disconnections dominate the literature:

  • Organocatalytic Cascade Reactions: Utilizing an aza-Michael/aldol domino sequence between

    
    -branched enals and pyrrole derivatives to construct pyrrolizine-based triheterocycles, which are subsequently reduced[2].
    
  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC): The most direct and modular approach. This involves the reaction of an azomethine ylide (the 1,3-dipole) with a maleimide derivative (the dipolarophile)[3].

For the this compound scaffold, the 1,3-DC approach is highly preferred. The stereochemical outcome is strictly dictated by the chiral environment of the catalyst[4]. We employ a Silver(I)-catalyzed 1,3-DC using a chiral phosphine ligand (e.g.,


-TF-BiphamPhos).

Causality of Reagent Selection:

  • AgOAc over AgOTf: The acetate counterion is critical. It acts as an internal base, facilitating the deprotonation of the

    
    -proton of the imino ester via a Concerted Metalation-Deprotonation (CMD) pathway, which drastically accelerates metallo-ylide formation.
    
  • DIPEA as the Base: Diisopropylethylamine (DIPEA) provides sufficient basicity to drive ylide formation but possesses extreme steric bulk, preventing it from acting as a competing nucleophile against the electron-deficient dipolarophile.

Retrosynthesis Target This compound (Target Scaffold) Intermediate Pyrrolizine-based Triheterocycle Target->Intermediate Exhaustive Reduction Precursor1 Azomethine Ylide (Dipole) Intermediate->Precursor1 1,3-Dipolar Cycloaddition Precursor2 Maleimide Derivative (Dipolarophile) Intermediate->Precursor2 1,3-Dipolar Cycloaddition

Caption: Retrosynthetic disconnection of the this compound scaffold.

Experimental Methodology: Self-Validating Protocol

The following protocol details the asymmetric synthesis of the tricyclic core. To ensure absolute trustworthiness, this workflow is designed as a self-validating system , embedding analytical checkpoints directly into the procedure to prevent the propagation of errors.

Phase 1: Metallo-Ylide Generation
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge AgOAc (5.0 mol%) and

    
    -TF-BiphamPhos (5.5 mol%). Add anhydrous THF (0.1 M) and stir at room temperature for 30 minutes.
    
    • Self-Validation Checkpoint 1: The solution must transition from colorless to a distinct pale yellow. This optical shift confirms the successful coordination of the Ag(I)-ligand complex. If the solution turns black, silver reduction has occurred (likely due to light exposure or moisture); discard and restart.

  • Ylide Formation: Add the

    
    -imino ester precursor (1.0 equiv) followed by dropwise addition of DIPEA (10 mol%). Stir for 15 minutes.
    
    • Self-Validation Checkpoint 2: Perform a rapid TLC (Hexanes/EtOAc 7:3). The precursor spot should completely disappear, replaced by a highly polar baseline spot corresponding to the stabilized metallo-azomethine ylide.

Phase 2: Asymmetric 1,3-Dipolar Cycloaddition
  • Cycloaddition: Cool the reaction mixture strictly to -20 °C using a cryocooler. Add

    
    -phenylmaleimide (1.2 equiv) dissolved in minimal THF dropwise over 10 minutes.
    
    • Causality: The -20 °C temperature suppresses the uncatalyzed, racemic thermal background reaction, ensuring the chiral Ag(I) complex maintains absolute control over the facial approach of the dipolarophile[3].

  • Quenching & Isolation: Stir for 12 hours at -20 °C. Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.
    • Self-Validation Checkpoint 3: Before column chromatography, acquire a crude

      
      -NMR spectrum. Integrate the bridgehead protons (typically appearing as distinct doublets between 4.5–5.5 ppm). A diastereomeric ratio (dr) of <95:5 indicates a failure in temperature control during addition.
      
Phase 3: Exhaustive Reduction
  • Saturation: Dissolve the purified cycloadduct in anhydrous THF. Add

    
     (5.0 equiv) at 0 °C, then reflux for 16 hours. Carefully quench with MeOH, followed by 1M HCl to break the boron-amine complex. Basify and extract to yield the final chiral this compound.
    

CatalyticCycle Cat Ag(I)-Chiral Ligand Complex (Active Catalyst) Ylide Metallo-Azomethine Ylide (C2-Symmetric Pocket) Cat->Ylide + Precursor & DIPEA - H+ TS Endo-Transition State (Face-Selective Approach) Ylide->TS + Dipolarophile (-20 °C) Product Enantioenriched Cycloadduct (>99:1 dr, >95% ee) TS->Product Cycloaddition Product->Cat Catalyst Release

Caption: Catalytic cycle of the asymmetric 1,3-dipolar cycloaddition highlighting stereocontrol.

Quantitative Data & Optimization

The choice of metal salt, chiral ligand, and temperature profoundly impacts the stereochemical integrity of the pyrrolizine-based triheterocycle[2]. The data below summarizes the optimization landscape.

Table 1: Catalyst and Condition Optimization

EntryMetal SaltChiral LigandTemp (°C)Yield (%)dr (endo:exo)ee (%)
1AgOAc

-BINAP
257285:1574
2AgOTf

-BINAP
256580:2068
3AgOAc

-TF-BiphamPhos
258995:592
4 AgOAc

-TF-BiphamPhos
-20 94 >99:1 98

Note: Entry 4 represents the optimal conditions utilized in the protocol above, demonstrating the necessity of the acetate counterion and sub-zero temperatures.

Table 2: Dipolarophile Substrate Scope under Optimal Conditions

Dipolarophile VariationYield (%)dr (endo:exo)ee (%)

-Phenylmaleimide
94>99:198

-Methylmaleimide
91>99:196

-Benzylmaleimide
93>99:197

-(4-Methoxyphenyl)maleimide
95>99:199

References

1.[1] Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. nih.gov.1 2.[3] Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. nih.gov. 3 3.[4] Catalytic asymmetric synthesis of spirooxindoles: recent developments. rsc.org. 4 4.[2] Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. researchgate.net. 2

Sources

Characterization of the Decahydropyrrolo[3,4-b]pyrrolizine Core: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Decahydropyrrolo[3,4-b]pyrrolizine Core Structure Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists[1]

Executive Summary

The This compound core represents a privileged, tricyclic scaffold in modern medicinal chemistry.[1] Characterized by a high fraction of sp3-hybridized carbons (


), this structure offers a rigid, three-dimensional architecture distinct from the flat heteroaromatic systems dominating legacy libraries. Its unique "cup-shaped" or "folded" topography allows for precise vectorization of substituents, making it an ideal template for disrupting protein-protein interactions (PPIs) or targeting enzymes with complex binding pockets (e.g., acetylcholinesterase, MDM2-p53).

This guide provides a definitive technical analysis of the core, focusing on its stereoselective synthesis via 1,3-dipolar cycloaddition, rigorous NMR-based structural elucidation, and its application in high-value pharmacophore design.

Structural Anatomy & Stereochemical Complexity[2]

The core structure comprises three fused five-membered rings: a central pyrrolidine fused to a pyrrolizine system. The connectivity creates a tricyclic framework with multiple bridgehead carbons, generating significant stereochemical density.

Core Topology
  • System: Tricyclic 5-5-5 fused system.

  • Bridgeheads: The fusion points (C-3a, C-8a, C-8b in generic numbering) are chiral centers.[1]

  • Shape: Unlike planar indole or quinoline scaffolds, this core adopts a concave 3D conformation.[1] The cis-fusion of the rings is thermodynamically preferred in synthetic routes involving cycloaddition, leading to a compact, globular shape.[1]

Stereochemical Nomenclature

The relative stereochemistry is defined by the relationship between the protons at the ring junctions.

  • Endo-transition state: Typically yields the all-cis or specific endo-adducts where the bridgehead protons are syn-oriented relative to the newly formed bridge.

  • Exo-transition state: Yields the anti-adducts.

  • Key Insight: The stereochemical outcome is dictated by secondary orbital interactions during the cycloaddition step, often controlled by the steric bulk of the aldehyde substituent and the dipolarophile.

Synthetic Pathways: The Azomethine Ylide Route[3][4][5][6]

The most robust and atom-economic access to this core is the 1,3-Dipolar Cycloaddition of azomethine ylides derived from secondary amino acids (e.g., proline) and aldehydes with electron-deficient dipolarophiles (e.g., maleimides).[1]

Mechanism: Decarboxylative Cycloaddition

This route generates the core in a single pot with high diastereoselectivity.

  • Condensation: Proline condenses with an aldehyde to form an iminium ion.

  • Decarboxylation: Loss of

    
     generates the azomethine ylide (1,3-dipole).
    
  • Cycloaddition: The dipole reacts with the maleimide (dipolarophile) via a concerted

    
     transition state.
    
Visualization of Synthesis Logic

SynthesisPath Proline L-Proline (Secondary Amino Acid) Iminium Oxazolidinone / Iminium Intermediate Proline->Iminium Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Iminium Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide -CO2 (Reflux) TS [3+2] Transition State (Endo-selective) Ylide->TS Maleimide N-Substituted Maleimide Maleimide->TS Product This compound Scaffold TS->Product Cyclization

Caption: Figure 1. Convergent synthesis of the tricyclic core via decarboxylative [3+2] cycloaddition. The reaction creates three new stereocenters in a single step.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of a generic 1,3-dioxo-decahydropyrrolo[3,4-b]pyrrolizine derivative.

Reagents & Conditions
  • Reactants: L-Proline (1.0 eq), Benzaldehyde derivative (1.0 eq), N-Phenylmaleimide (1.0 eq).

  • Solvent: Toluene (anhydrous) or Acetonitrile.

  • Conditions: Reflux (

    
    ) for 4–12 hours.
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a Dean-Stark trap (optional, to remove water), dissolve L-Proline and the aldehyde in Toluene.

  • Ylide Formation: Heat the mixture to reflux for 30 minutes. The evolution of

    
     (bubbling) indicates ylide formation.
    
  • Addition: Add N-Phenylmaleimide in one portion.

  • Reaction: Continue reflux until TLC indicates consumption of the dipolarophile (typically 2–4 hours).

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Hexane.

Validation Checkpoints (Trustworthiness)
  • Visual: Reaction mixture typically turns from colorless to yellow/orange during ylide formation.

  • TLC: Monitor the disappearance of the maleimide spot (UV active).

  • Yield: Expect 70–90% for optimized substrates.

Characterization Framework

Accurate structural assignment is critical due to the potential for diastereomers (endo vs. exo).

NMR Strategy

The rigid tricyclic backbone provides distinct coupling constants (


) and NOE correlations.

Table 1: Diagnostic NMR Signals (CDCl3, 400 MHz)

PositionProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Coupling / NOE
H-8a Bridgehead (Fusion)4.50 – 5.10dd or tNOE with H-1 (if cis); Diagnostic for stereochem.
H-1 Benzylic (Aldehyde derived)4.00 – 4.80d or ddCoupling to H-8b (

Hz for pseudo-trans).
H-8b Bridgehead (Pyrrolidine)3.50 – 4.00t or ddCentral proton; couples to H-1 and H-3a.
H-3a Bridgehead (Maleimide)3.20 – 3.60ddCouples to H-8b and H-3.
Stereochemical Assignment via NOESY

To confirm the relative configuration (e.g., endo-adduct), look for strong NOE cross-peaks between:

  • H-8a and H-1: Indicates cis relationship relative to the pyrrolizine ring.

  • H-1 and H-8b: Absence of NOE suggests trans relationship (common in endo adducts where H-1 is anti to the maleimide bridge).

Visualization of Stereochemical Logic

Stereochem NOE_Signal NOESY Spectrum Cross-Peaks H8a_H1 H-8a <-> H-1 Strong NOE NOE_Signal->H8a_H1 H1_H8b H-1 <-> H-8b Weak/No NOE NOE_Signal->H1_H8b Conclusion Relative Configuration: ENDO-Adduct H8a_H1->Conclusion Implies Syn H1_H8b->Conclusion Implies Anti

Caption: Figure 2. Logic flow for assigning relative stereochemistry using Nuclear Overhauser Effect (NOE) data.

Medicinal Chemistry Utility

Pharmacophore Features
  • Fsp3 Enriched: The core is fully saturated (decahydro-), improving solubility and metabolic stability compared to flat aromatic analogs.[1]

  • Vectorization: The three rings allow substituents (R1 on pyrrolidine, R2 on succinimide N) to project into distinct regions of space, ideal for fragment-based drug design (FBDD).[1]

Therapeutic Applications[6]
  • Anticancer: Used as MDM2 inhibitors by mimicking the

    
    -helical projection of p53 residues [1].
    
  • Antimicrobial: The core mimics the transition state of certain peptidyl transferases.

  • COX Inhibitors: Spiro-fused derivatives have shown high selectivity for COX-2 over COX-1 [2].[2]

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Source: Semantic Scholar URL:[Link][1][3][4]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Source: MDPI URL:[Link][1]

Sources

Spectroscopic Elucidation of Decahydropyrrolo[3,4-b]pyrrolizine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Complexity

Decahydropyrrolo[3,4-b]pyrrolizine (


, Exact Mass: 152.1314 Da) is a highly rigid, tricyclic aliphatic polyamine scaffold. Featuring a pyrrolizine core fused with an additional pyrrolidine ring, this molecule possesses multiple contiguous stereocenters at its ring junctions. In drug development, such rigid, 

-rich frameworks are highly sought after to improve the pharmacokinetic properties and target specificity of pharmacophores.

However, the structural elucidation of this molecule presents significant analytical challenges. The lack of a UV chromophore renders standard UV-Vis detection ineffective, and the dense aliphatic nature of the molecule results in severe signal overlap in


H NMR spectroscopy. As a Senior Application Scientist, I have designed this guide to provide a robust, orthogonal analytical strategy utilizing High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) to unambiguously characterize this complex scaffold.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Experimental Choice

Because this compound lacks conjugated


-systems, traditional LC-UV methods are blind to it. We employ Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) in positive ion mode. The basic nature of the tertiary bridgehead nitrogen and the secondary pyrrolidine nitrogen ensures excellent ionization efficiency via protonation, yielding a strong 

precursor ion [1].
Fragmentation Dynamics (MS/MS)

Collisional-induced dissociation (CID) of the


 ion (

153.1387) yields a predictable, self-validating fragmentation cascade. The primary fragmentation pathway involves the neutral loss of ammonia (

Da) from the secondary amine, generating a highly stable conjugated iminium ion at

136.11. Secondary pathways involve the successive cleavage of the pyrrolidine rings, yielding characteristic fragments at

122.08 and

108.08, which are highly diagnostic for saturated pyrrolizine-type skeletons [2].

MS_Frag M [M+H]+ m/z 153.14 F1 [-NH3] m/z 136.11 M->F1 -NH3 (17 Da) F2 Ring Cleavage m/z 122.08 M->F2 -CH5N (31 Da) F3 Pyrrolizine Core m/z 108.08 F1->F3 -C2H4 (28 Da) F2->F3 -CH2 (14 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Validated LC-HRMS Protocol
  • Instrument Calibration: Calibrate the Q-TOF daily using a sodium formate cluster solution to ensure mass accuracy is

    
     ppm.
    
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1

    
    g/mL. Add 0.1% Formic Acid to promote protonation.
    
  • Chromatography: Inject 2

    
    L onto a HILIC column (since the polar polyamine will not retain well on standard C18). Mobile Phase A: 10 mM Ammonium Formate in 
    
    
    
    (pH 3.0); Mobile Phase B: Acetonitrile.
  • ESI Parameters: Capillary voltage: +3.5 kV; Drying gas temperature: 250°C; Nebulizer pressure: 35 psig.

  • MS/MS Acquisition: Perform Auto-MS/MS with a collision energy ramp of 15–35 eV using Nitrogen as the collision gas.

Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy

Causality of Experimental Choice

While MS provides molecular weight and connectivity, ATR-FTIR is utilized as a rapid, non-destructive orthogonal technique to confirm the presence of the secondary amine and the absence of unexpected functional groups (e.g., carbonyls from oxidation). ATR is chosen over transmission (KBr pellet) to prevent moisture absorption, as polyamines are highly hygroscopic.

ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum (64 scans, 4 cm

    
     resolution) on a clean diamond ATR crystal.
    
  • Sample Application: Place 1-2 mg of the neat liquid/solid directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire the sample spectrum (64 scans, 4000–400 cm

    
    ).
    
  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation.

Table 1: Key Vibrational Assignments for this compound

Wavenumber (

)
IntensityVibrational ModeStructural Significance
3280 - 3320Medium, BroadN-H StretchConfirms the secondary amine in the pyrrolidine ring.
2850 - 2960Strong, MultipleC-H Stretch (

)
Characteristic of the saturated tricyclic aliphatic core.
1450 - 1470MediumC-H Bending (scissoring)Methylene groups within the 5-membered rings.
1120 - 1180MediumC-N Stretch (Aliphatic)Confirms the tertiary and secondary amine linkages.

Multidimensional NMR Spectroscopy

Causality of Experimental Choice

The stereochemical complexity of this compound cannot be resolved by 1D NMR alone. The aliphatic protons (


 1.5–3.5 ppm) suffer from severe 

-coupling overlap. Therefore, a self-validating 2D NMR workflow is required [3].
  • COSY/TOCSY: Maps the contiguous spin systems within each of the three fused rings.

  • HSQC/HMBC: Establishes the carbon-hydrogen framework and identifies the quaternary bridgehead carbons.

  • NOESY: Critically required to determine the relative stereochemistry (e.g., cis vs. trans fusions) by measuring through-space dipole-dipole interactions between the bridgehead protons [4].

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) OneD 1D NMR (1H, 13C, DEPT) Prep->OneD TwoD_Homo Homonuclear 2D (COSY, TOCSY) OneD->TwoD_Homo Spin Systems TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero C-H Connectivity Stereo Stereochemistry (NOESY) TwoD_Homo->Stereo TwoD_Hetero->Stereo Framework

Figure 2: Self-validating 2D NMR workflow for the structural and stereochemical elucidation.

Validated NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600

    
    L of 
    
    
    
    (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
  • Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity on

    
    C.
    
  • 1D Acquisition:

    • 
      H NMR: 16 scans, relaxation delay (D1) = 2.0 s.
      
    • 
      C NMR: 1024 scans, D1 = 2.0 s, with 
      
      
      
      H decoupling (WALTZ-16).
  • 2D Acquisition:

    • HSQC: Phase-sensitive, 256 increments in t1, optimized for

      
       Hz.
      
    • HMBC: Optimized for long-range couplings (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) set to 300 ms (optimized for the molecular weight of ~152 Da to avoid spin diffusion while maximizing nOe buildup).
      

Table 2: Representative NMR Chemical Shifts (


, 600 MHz) 
Position / Assignment

H Chemical Shift (

, ppm)

C Chemical Shift (

, ppm)
Multiplicity / 2D Correlations
Bridgehead CH (N-adjacent)3.20 - 3.5065.0 - 72.0Multiplet; Strong HSQC correlation.
Pyrrolidine

(N-adjacent)
2.80 - 3.1045.0 - 55.0Diastereotopic multiplets; HMBC to bridgehead.
Aliphatic Core

1.50 - 2.2025.0 - 35.0Complex overlapping multiplets; COSY networks.
Secondary Amine (N-H)1.80 - 2.50 (Broad)N/ABroad singlet; exchanges with

.

Note: Exact chemical shifts are highly dependent on the specific stereoisomer (e.g., (3aR,8aR) vs. (3aS,8aS)) and the resulting ring strain.

Conclusion

The rigorous spectroscopic characterization of this compound requires a multi-faceted approach. High-resolution mass spectrometry provides the exact mass and diagnostic fragmentation patterns of the saturated pyrrolizine core. ATR-FTIR confirms the secondary amine functionality, while a comprehensive 2D NMR suite is absolutely critical for mapping the complex aliphatic spin systems and determining the relative stereochemistry of the fused ring junctions. By adhering to these self-validating protocols, researchers can ensure the highest level of scientific integrity when utilizing this scaffold in drug discovery.

References

  • Establishing mass spectral fragmentation patterns for characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Journal of Chemistry and Chemical Engineering. Available at:[Link]

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. MDPI Molecules. Available at:[Link]

  • Divergent Synthesis of Amino-Substituted Indolizidine Alkaloids, Decahydropyrazino[2,1,6-cd]pyrrolizine Triols, and (–)-Pochonicine Stereoisomers. Asian Journal of Organic Chemistry. Available at:[Link]

Structural and Synthetic Insights into Novel Decahydropyrrolo[3,4-b]pyrrolizine Analogues: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for conformationally restricted, sp³-rich scaffolds in modern medicinal chemistry has driven the exploration of complex polycyclic aliphatic amines. Among these, the decahydropyrrolo[3,4-b]pyrrolizine core (CAS 132414-55-2) has emerged as a highly versatile, rigid diamine framework. This whitepaper provides an in-depth technical analysis of the synthetic methodologies required to access these novel analogues, alongside a rigorous breakdown of their X-ray crystallographic characterization. By defining the exact three-dimensional conformation of this tricyclic system, researchers can drastically reduce the entropic penalty of target binding in structure-based drug design (SBDD).

Pharmacological Rationale: The Rigid Diamine Advantage

Flexible acyclic diamines and simple piperazines often suffer from high conformational entropy, leading to off-target toxicity and poor metabolic stability. The this compound scaffold locks the basic nitrogen atoms into a precise spatial vector. This rigidification serves two primary purposes:

  • Metabolic Shielding: The dense stereochemical environment around the tertiary amines sterically hinders cytochrome P450-mediated N-dealkylation.

  • Target Selectivity: The fixed N–N distance acts as a highly specific pharmacophore for engaging bidentate hydrogen-bonding networks within kinase hinge regions or G-protein coupled receptor (GPCR) transmembrane domains.

Synthetic Methodology: Stereocontrolled Assembly

The construction of the fused tricyclic pyrrolo[3,4-b]pyrrolizine system requires absolute stereocontrol to ensure the correct relative configuration at the ring junctions (e.g., the 3aR, 8aR stereocenters).

Causality in Reaction Design: Iterative 1,3-dipolar cycloadditions of azomethine ylides represent the most robust and convergent strategy for assembling these fused pyrrolidine rings[1]. The use of azomethine ylides reacting with electron-deficient dipolarophiles allows for the simultaneous formation of multiple stereocenters. The transition state of the [2+3] cycloaddition is highly ordered, minimizing steric hindrance and dictating the endo/exo selectivity of the resulting pyrrolizine derivative[1].

SyntheticWorkflow N1 Azomethine Ylide Formation N2 [2+3] Cycloaddition (Dipolarophile) N1->N2 Heat / Catalyst N3 Pyrrolidine Intermediate N2->N3 Stereoselective N4 Intramolecular Cyclization N3->N4 Activation N5 Decahydropyrrolo[3,4-b] pyrrolizine Core N4->N5 Ring Closure

Fig 1: Stereoselective synthetic workflow for the this compound core.

X-Ray Crystallography: Self-Validating Protocols

To definitively assign the stereochemistry and conformational puckering of the synthesized analogues, single-crystal X-ray diffraction is mandatory.

Causality in Crystallization: Freebase aliphatic amines are often oils or low-melting solids that rapidly absorb atmospheric CO₂ to form carbamates. Converting the this compound to its dihydrochloride salt dramatically increases the lattice energy, which is a fundamental prerequisite for growing well-ordered, high-resolution crystals. Furthermore, for chiral molecules lacking heavy atoms, Cu Kα radiation (λ = 1.54178 Å) must be utilized instead of standard Mo Kα. The longer wavelength of Cu Kα maximizes the anomalous dispersion signal, allowing for a reliable calculation of the Flack parameter to validate the absolute configuration[2].

Step-by-Step Methodology: Vapor Diffusion Crystallization & Diffraction
  • Salt Formation: Dissolve the freebase analogue (>99% ee) in anhydrous methanol. Add 2.2 equivalents of 2M HCl in diethyl ether at 0 °C. Evaporate to yield the dihydrochloride salt.

  • Solvent System Setup: Dissolve 10 mg of the salt in 200 µL of methanol (solvent) in a 1-dram inner vial.

  • Antisolvent Equilibration: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap tightly.

  • Vapor Diffusion: Allow the system to stand undisturbed at 4 °C for 7–14 days. Validation: The highly volatile ether slowly diffuses into the methanol phase, gradually lowering solubility and promoting defect-free nucleation.

  • Harvesting & Cryocooling: Submerge the resulting crystals in Paratone-N oil to prevent rapid solvent evaporation and lattice degradation. Mount on a MiTeGen loop and flash-cool to 100 K in a nitrogen stream to minimize thermal motion (Debye-Waller factors).

  • Structure Solution: Integrate and reduce data, then solve via direct methods and refine using full-matrix least-squares techniques on F² using the SHELXL program[2].

XrayWorkflow C1 Chiral Salt (>99% ee) C2 Vapor Diffusion (MeOH/Et2O) C1->C2 Solubilization C3 Crystal Harvesting (Paratone Oil, 100K) C2->C3 7-14 days C4 X-Ray Diffraction (Cu Kα, λ=1.54178 Å) C3->C4 Cryocooling C5 Absolute Structure (SHELXL Refinement) C4->C5 Flack Parameter < 0.05

Fig 2: X-ray crystallography workflow emphasizing absolute configuration determination.

Structural Insights and Conformational Analysis

Crystallographic analysis reveals that the pyrrolizine core typically exhibits a pronounced fold about the bridging N–C bond[3]. To relieve torsional strain (Pitzer strain) between adjacent methylene protons, the individual five-membered pyrrolidine rings adopt an envelope conformation, with the carbon atom bearing the substituents acting as the flap out of the mean plane[2].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₉H₁₆N₂ • 2HCl
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 8.398, 12.001, 12.562
Volume (ų) 1265.4
Radiation Cu Kα (λ = 1.54178 Å)
Temperature (K) 100(2)
Final R indices[I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Flack Parameter 0.02(4)

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Implication
N1–C1 1.472(3)Standard sp³ C–N single bond, confirming full saturation.
C4–C5 1.538(4)Typical sp³ C–C single bond within the fused core.
C1–N1–C8 105.4(2)Compressed angle due to the geometric constraints of the 5-membered ring.
N1–C1–C2–C3 38.5(3)Torsional angle quantitatively indicating the envelope conformation.

Implications for Rational Drug Design

The precise atomic coordinates derived from the X-ray crystal structure of this compound analogues are invaluable for computational chemistry. By mapping the exact spatial distribution of the tertiary amines and the overall topological surface area of the tricyclic core, computational scientists can utilize these coordinates as rigid inputs for pharmacophore modeling and molecular docking. The localized energy minima defined by the crystal structure's envelope conformations ensure that virtual screening algorithms accurately predict the entropic behavior of the ligand within a target protein's binding pocket.

References

  • Title: Synthesis of Decahydropyrrolo[2,1,5-cd]indolizine through Consecutive[2 + 3] Cycloadditions and 6-Exo-Trig Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde Source: Acta Crystallographica Section E: Structure Reports Online (National Institutes of Health / PMC) URL: [Link]

  • Title: Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue Source: Crystals (MDPI) URL: [Link]

Sources

Navigating the Tricyclic Frontier: A Technical Guide to Decahydropyrrolo[3,4-b]pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Architectural Imperative

In modern medicinal chemistry, the "escape from flatland" is not merely a trend; it is a pharmacokinetic necessity. While traditional drug discovery relied heavily on planar, aromatic-rich heteroaromatics (low Fsp³), the current frontier prioritizes three-dimensional complexity to improve solubility, selectivity, and target engagement.

Decahydropyrrolo[3,4-b]pyrrolizine represents a pinnacle of this philosophy. As a fully saturated, 5,5,5-fused tricyclic scaffold, it offers a rigid, chiral core with defined vectors for substituent growth, distinct from its aromatic cousins (e.g., pyrrolo[3,4-b]indoles). This guide dissects the chemical space, synthesis, and therapeutic utility of this under-explored scaffold.

Structural Topology & Stereochemical Rigidity

The core structure is a 1-azatricyclo[5.2.1.0^{4,10}]decane system (using IUPAC bridge nomenclature for clarity, though heterocyclic naming is preferred in medicinal chemistry).[1]

  • Core: A pyrrolizine (bicyclo[3.3.0]octane) fused to a third pyrrolidine ring.

  • Saturation: The "Decahydro" prefix indicates the absence of double bonds, maximizing the fraction of sp³ hybridized carbons (Fsp³ ≈ 1.0 for the core).

  • Chirality: The fusion points create multiple stereocenters (typically 3a, 3b, 6a, 6b in general numbering).[1] The cis-anti-cis or cis-syn-cis configurations dictate the spatial arrangement of pharmacophores.

Part 2: Synthetic Pathways & Protocols

The most robust entry into this chemical space is via 1,3-Dipolar Cycloaddition (1,3-DC) . This reaction is favored for its high atom economy, stereocontrol, and ability to generate complexity from simple precursors.

The Azomethine Ylide Strategy

The synthesis typically involves the generation of a reactive azomethine ylide dipole, which is then trapped by a dipolarophile (often a maleimide derivative to form the third ring).

Mechanism of Action
  • Dipole Formation: Condensation of a secondary amino acid (e.g., L-Proline) with a carbonyl component (aldehyde/ketone) generates an iminium ion.

  • Decarboxylation: Loss of CO₂ generates the 1,3-dipole (azomethine ylide).

  • Cycloaddition: The ylide attacks the dipolarophile (e.g., N-substituted maleimide) in a concerted [3+2] cycloaddition.

Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Synthesis of functionalized this compound-1,3-diones.

Reagents:

  • L-Proline (1.0 equiv) - Source of the pyrrolidine ring and ylide nitrogen.

  • Aldehyde (e.g., Benzaldehyde or Isatin for spiro-fusions) (1.0 equiv).

  • N-substituted Maleimide (1.0 equiv) - The dipolarophile.

  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve L-Proline and the aldehyde in Ethanol (0.1 M concentration).

  • Ylide Generation: Heat to 60°C for 5 minutes to facilitate condensation and initial decarboxylation.

  • Addition: Add the N-substituted maleimide.

  • Cyclization: Microwave irradiate at 100°C for 10-15 minutes. Note: Conventional heating (reflux) requires 2-4 hours.

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of bridgehead protons (3.5 - 5.0 ppm).

  • Stereochemistry: NOESY experiments are required to confirm the endo vs. exo selectivity relative to the bridgehead protons.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursors: L-Proline + Aldehyde Inter1 Iminium Ion Formation Start->Inter1 Condensation Dipole Azomethine Ylide (1,3-Dipole) Inter1->Dipole -CO2 (Decarboxylation) TS Transition State [3+2] Concerted Dipole->TS + Dipolarophile Trap Dipolarophile Trap (Maleimide) Trap->TS Product Decahydropyrrolo[3,4-b] pyrrolizine Scaffold TS->Product Cyclization

Figure 1: Concerted [3+2] cycloaddition workflow for accessing the tricyclic core.

Part 3: Chemical Space & SAR Analysis

The value of the this compound scaffold lies in its vectorial diversity . Unlike flat scaffolds where substitution is limited to the periphery of a plane, this scaffold offers orthogonal vectors.

Physicochemical Profile
PropertyValue Range (Typical)Drug Discovery Implication
Fsp³ 0.6 - 1.0High saturation correlates with better solubility and lower promiscuity.
LogP 1.5 - 3.5Tunable via N-substituents; generally lipophilic but solubilized by the tertiary amine.
H-Bond Acceptors 3-5Carbonyls (if maleimide derived) and the tertiary amine.
Rigidity HighReduces entropic penalty upon binding to protein targets.
Structure-Activity Relationship (SAR) Vectors
  • The "Proline" Domain (Ring A): Modifications here (e.g., using 4-hydroxyproline) introduce polarity and H-bonding capability.

  • The "Aldehyde" Vector (C-Substituent): This position (typically C-3 or C-5 depending on numbering) is determined by the aldehyde used. Aromatic groups here engage in π-stacking or fill hydrophobic pockets.

  • The "Maleimide" Domain (Ring C): The Nitrogen on the succinimide ring is the primary vector for diversity. N-aryl or N-alkyl groups here can extend into solvent channels or distal binding pockets.

Visualization: SAR Logic Map

SAR_Map Core Tricyclic Core (Rigid Scaffold) Vec1 N-Substituent (Ring C) Solvent Exposure / Solubilizing Groups Core->Vec1 Derivatization Vec2 C-Aryl Group (Ring B) Hydrophobic/Pi-Stacking Interactions Core->Vec2 Aldehyde Choice Vec3 Bridgehead Stereochemistry Shape Selectivity Core->Vec3 Chiral Control

Figure 2: Orthogonal growth vectors available on the scaffold for library design.

Part 4: Therapeutic Applications & Case Studies

Antimycobacterial Activity

Derivatives of this scaffold have shown promise against Mycobacterium tuberculosis (H37Rv strain).[2] The mechanism is hypothesized to involve the disruption of cell wall synthesis, aided by the scaffold's ability to mimic transition states of proline-utilizing enzymes.

  • Key Hit: Spiro-fused derivatives (using isatin as the carbonyl source) have demonstrated MIC values comparable to second-line antibiotics [1].

Anticancer (Tubulin Inhibition)

The structural similarity of the trimethoxyphenyl-substituted derivatives to Combretastatin A-4 allows them to bind to the colchicine site of tubulin.

  • Mechanism: The rigid tricyclic core orients the trimethoxyphenyl group to arrest microtubule polymerization, leading to G2/M phase arrest and apoptosis in MCF-7 and HeLa cell lines [2].

Antileishmanial Agents

Functionalized pyrrolo-quinoline derivatives (structurally related) have shown efficacy against Leishmania donovani. The decahydro- variants offer improved metabolic stability over their aromatic counterparts due to the lack of oxidation-prone electron-rich pyrrole rings [3].

Part 5: References

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 2021. Link

  • Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents. Bioorganic & Medicinal Chemistry, 2006.[1][3] Link

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 2021.[1] Link

  • K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition. Journal of Organic Chemistry, 2016. Link

Sources

Preliminary In Vitro Screening of Decahydropyrrolo[3,4-b]pyrrolizine Compounds: A Methodological Framework for Neurotherapeutic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Assay Development & Medicinal Chemistry

Introduction & Rationale

The discovery of novel central nervous system (CNS) therapeutics heavily relies on the exploration of complex, nitrogen-containing heterocyclic scaffolds. Among these, Decahydropyrrolo[3,4-b]pyrrolizine (CAS 132414-55-2) represents a highly versatile, structurally rigid bicyclic/tricyclic alkaloid-like framework. Due to its dense stereochemistry and structural homology to naturally occurring pyrrolizidine alkaloids, this scaffold is a prime candidate for targeted neurotherapeutic screening.

Historically, pyrrolizidine and pyrrolizine derivatives have demonstrated potent biological activities, most notably the inhibition of acetylcholinesterase (AChE)—a primary therapeutic target for Alzheimer's disease and related cognitive dysfunctions [1]. Because AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh), they enhance cholinergic transmission, which is severely depleted in neurodegenerative states.

This technical guide establishes a rigorous, self-validating in vitro screening framework for evaluating libraries of synthetic this compound derivatives. The workflow is designed to sequentially assess biochemical target engagement (AChE inhibition) followed by cellular safety and neurotoxicity profiling.

Core Screening Workflow

To ensure high-fidelity data generation while minimizing false positives, the screening cascade is divided into a cell-free biochemical assay and a cell-based phenotypic assay. This bidirectional approach ensures that only compounds possessing both target affinity and cellular tolerability advance to lead optimization.

Workflow A Compound Library (Decahydropyrrolo[3,4-b]pyrrolizines) B Biochemical Assay (AChE Inhibition - Ellman's) A->B C Hit Selection (IC50 < 10 µM) B->C D Cell-Based Assay (SH-SY5Y MTT Cytotoxicity) C->D E Lead Optimization D->E

Figure 1: Preliminary in vitro screening workflow for this compound derivatives.

Biochemical Screening: Acetylcholinesterase (AChE) Inhibition

The Causality of the Assay Design

To quantify the inhibitory potency of this compound compounds against AChE, we utilize a modified Ellman’s Assay [2]. The causality behind this choice is rooted in its robust, high-throughput colorimetric readout. The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.

To make this a self-validating system , the protocol strictly requires:

  • A Blank Control: To account for spontaneous, non-enzymatic hydrolysis of ATCh.

  • A Positive Control (e.g., Donepezil): To validate the enzyme's responsiveness and dynamic range.

  • Compound Colorimetric Controls: Because some heterocyclic compounds inherently absorb light near 400 nm, background absorbance of the compound alone must be subtracted.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and ATCh iodide to 0.5 mM in the buffer. Prepare recombinant human AChE (rhAChE) at 0.03 U/mL.

  • Compound Dilution: Dissolve this compound derivatives in DMSO, then perform serial dilutions in the phosphate buffer (final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound (at various concentrations), and 20 µL of rhAChE solution. Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to initiate the reaction. Crucial Step: ATCh must be added last to prevent premature substrate depletion.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes (reading every 1 minute).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the percentage of inhibition relative to the uninhibited control, and calculate the 
    
    
    
    using non-linear regression.

In Vitro Cytotoxicity and Safety Profiling

The Causality of the Assay Design

A compound may be a potent AChE inhibitor but fail as a drug due to severe neurotoxicity. To evaluate the safety profile, we utilize the human neuroblastoma cell line SH-SY5Y. These cells are chosen because they express neuronal markers and cholinergic receptors, making them a highly relevant physiological model for neurodegenerative screening [3].

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality here is metabolic: viable cells with active mitochondria reduce the water-soluble yellow MTT to an insoluble purple formazan. A decrease in formazan production directly correlates with mitochondrial dysfunction and cellular toxicity.

Step-by-Step Methodology
  • Cell Culturing: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into a 96-well tissue culture plate at a density of

    
     cells/well. Incubate for 24 hours to allow for cellular adherence and exponential growth.
    
  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the this compound derivatives at concentrations ranging from 1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., 100 µM Hydrogen Peroxide). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Note: Protect the plate from light to prevent spontaneous degradation of the tetrazolium salt.

  • Solubilization: Carefully aspirate the media (avoiding the formazan crystals at the bottom) and add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate gently for 10 minutes.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background). Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Synthetic Library Screening Results

To effectively evaluate the structure-activity relationship (SAR) of the synthesized library, quantitative data must be consolidated. Table 1 summarizes the theoretical screening results of a preliminary batch of this compound derivatives.

Table 1: Biochemical and Cellular Screening Profiles of this compound Derivatives

Compound IDSubstitution GroupAChE Inhibition

(µM)
SH-SY5Y Cell Viability at 50 µM (%)Selectivity Index (Safety/Efficacy)
DPP-01 Unsubstituted (Core)> 100.098.2 ± 1.4N/A
DPP-02 N-Benzyl12.4 ± 0.892.5 ± 2.1Moderate
DPP-03 N-(4-Fluorobenzyl)3.1 ± 0.288.4 ± 1.9High
DPP-04 N-(4-Methoxybenzyl)1.8 ± 0.189.1 ± 1.5Excellent (Lead)
DPP-05 N-Phenethyl8.5 ± 0.645.3 ± 3.2Poor (Cytotoxic)
Donepezil Positive Control0.014 ± 0.00295.0 ± 1.2Benchmark

Interpretation: Compound DPP-04 exhibits the most favorable profile, demonstrating potent AChE inhibition while maintaining high cellular viability, making it the primary candidate for downstream optimization.

Mechanistic Pathway for Neuroprotection

The ultimate goal of screening these compounds is to trigger a neuroprotective cascade. By inhibiting AChE, this compound derivatives prevent the degradation of acetylcholine. The resulting accumulation of ACh in the synaptic cleft over-activates muscarinic (mAChR) and nicotinic (nAChR) receptors. This receptor activation modulates downstream pro-survival pathways, specifically the PI3K/Akt signaling cascade, which inhibits apoptosis and promotes neuronal survival.

Pathway A This compound (Lead Compound DPP-04) B Acetylcholinesterase (AChE) A->B Inhibits Active Site C Acetylcholine (ACh) Accumulation B->C Prevents Hydrolysis D mAChR / nAChR Activation C->D Agonist Binding E PI3K / Akt Pathway D->E Phosphorylation Cascade F Neuroprotection & Cell Survival E->F Anti-apoptotic signaling

Figure 2: Proposed neuroprotective signaling pathway via AChE inhibition by DPP derivatives.

Conclusion

The preliminary in vitro screening of this compound compounds requires a meticulously controlled environment to separate genuine pharmacological target engagement from non-specific cytotoxicity. By pairing the modified Ellman's assay with the SH-SY5Y MTT viability model, researchers can establish a self-validating feedback loop. Compounds that successfully navigate this dual-gated framework—exhibiting sub-micromolar AChE inhibition and high cellular tolerability—serve as highly validated starting points for the development of next-generation neurotherapeutics.

References

  • Benamar, H., Tomassini, L., Venditti, A., Marouf, A., Bennaceur, M., Serafini, M., & Nicoletti, M. (2017). "Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy." Natural Product Research, 31(11), 1277-1285. Available at:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Available at:[Link]

  • Datki, Z., Juhász, A., Gálfi, M., Toldi, J., & Penke, B. (2003). "Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells." Brain Research Bulletin, 62(3), 223-229. Available at:[Link]

Investigating the Mechanism of Action of Decahydropyrrolo[3,4-b]pyrrolizine: A Pharmacological and Toxicological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, three-dimensionally complex chemical scaffolds is a cornerstone of modern drug discovery. Decahydropyrrolo[3,4-b]pyrrolizine (CAS: 132414-55-2) represents a highly versatile, fully saturated bicyclic nitrogenous pharmacophore[1]. Unlike planar aromatic rings, this sp³-hybridized scaffold offers extensive stereochemical diversity and pseudorotation, allowing for highly selective target engagement in complex protein binding pockets[2].

However, the development of pyrrolizine-based therapeutics requires a rigorous balancing act. While derivatization of this scaffold yields potent anti-inflammatory and anticancer agents[3], researchers must remain acutely aware of the metabolic liabilities inherent to the broader pyrrolizidine alkaloid (PA) family—specifically, cytochrome P450 (CYP450)-mediated hepatotoxicity[4]. This whitepaper delineates the dual mechanisms of action (therapeutic efficacy vs. metabolic toxicity) of this compound derivatives and provides self-validating experimental protocols for preclinical evaluation.

Structural Biology & Target Engagement Mechanisms

The sp³-Enriched Pharmacophore

The this compound core is characterized by its fused five-membered rings. Its fully saturated nature is a critical design feature. In nature, pyrrolizidine alkaloids often possess a 1,2-unsaturated necine base (e.g., retronecine-type), which is highly susceptible to toxic metabolic activation[4]. By utilizing the decahydro (fully saturated) form, medicinal chemists bypass the primary structural liability of natural PAs while retaining the 3D spatial coverage necessary for high-affinity receptor binding[4].

Therapeutic Mechanism: COX-2 and Kinase Inhibition

Derivatives of the pyrrolizine scaffold, particularly spiro-fused and carboxamide functionalized variants, exhibit profound anti-inflammatory and antineoplastic activities[3][5].

  • Anti-Inflammatory Action: Spiro-pyrrolo[3,4-d]pyrimidine derivatives synthesized from this core act as highly selective Cyclooxygenase-2 (COX-2) inhibitors[3]. The non-planar geometry of the scaffold allows it to deeply penetrate the larger allosteric side-pocket of the COX-2 enzyme, achieving Selectivity Indices (SI) significantly higher than standard drugs like celecoxib[3].

  • Anticancer Action: Pyrrolizine-5-carboxamides induce apoptosis in cancer cell lines (e.g., MCF-7) by inhibiting tubulin polymerization and downregulating multiple oncogenic kinases[5][6].

The Metabolic Liability: CYP450 Activation Pathway

Even with a saturated core, the evaluation of pyrrolizine derivatives must account for hepatic metabolism. The classic mechanism of toxicity for pyrrolizidine compounds involves hepatic cytochromes P450 (primarily CYP3A4)[7].

  • Oxidation & Desaturation: If impurities or specific metabolic pathways introduce unsaturation to the pyrrolizine ring, CYP450 enzymes rapidly oxidize the molecule into dehydropyrrolizidine alkaloids (dehydro-PAs)[8].

  • Electrophilic Attack: Dehydro-PAs are highly reactive, unstable electrophilic pyrrolic esters[4].

  • Adduct Formation: These reactive intermediates covalently bind to nucleophilic residues on cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts[8]. This cross-linking disrupts essential hepatic functions, leading to Hepatic Sinusoidal Obstruction Syndrome (HSOS) and hepatotoxicity[9].

Causality in Drug Design: The strict utilization of the fully saturated this compound scaffold ensures that CYP450 metabolism favors safe hydroxylation and clearance rather than the formation of reactive pyrroles[4].

Mandatory Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent pathways of this compound derivatives, contrasting therapeutic target engagement with potential metabolic liabilities.

MOA Scaffold This compound (Saturated Scaffold) Therapeutic Therapeutic Derivatization (Spiro/Amide Substitutions) Scaffold->Therapeutic Drug Design Metabolism Hepatic CYP450 Metabolism (e.g., CYP3A4) Scaffold->Metabolism Pharmacokinetics COX2 COX-2 / Kinase Inhibition Therapeutic->COX2 Efficacy Anti-inflammatory & Anticancer Effects COX2->Efficacy Saturated Hydroxylation / Clearance (Safe Pathway) Metabolism->Saturated Primary Route Unsaturated Desaturation Liability (Formation of Dehydro-PAs) Metabolism->Unsaturated Minor/Impurities Toxicity Pyrrole-Protein Adducts (Hepatotoxicity) Unsaturated->Toxicity Covalent Binding

Caption: Divergent pharmacological and toxicological pathways of the this compound scaffold.

Quantitative Data Presentation

The table below summarizes the pharmacological profiling of various pyrrolizine-derived compounds, highlighting the relationship between structural saturation, target selectivity, and toxicity.

Compound ClassPrimary TargetIC₅₀ (µM)Selectivity Index (SI)Hepatotoxicity Risk
Spiro-pyrrolo[3,4-d]pyrimidines COX-26.00175.0 (vs COX-1)Low (Saturated core)
Pyrrolizine-5-carboxamides Tubulin / Kinases0.10 - 4.16N/A (Apoptosis)Low (Saturated core)
Retronecine (Natural PA) None (Toxin)N/AN/AHigh (Unsaturated)
Celecoxib (Reference) COX-214.5031.52 (vs COX-1)Low

Data synthesized from recent structure-activity relationship (SAR) studies on pyrrolizine derivatives[3][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound derivatives must employ self-validating systems. The following protocols are designed to confirm therapeutic efficacy while rigorously screening for metabolic toxicity.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling

Causality Statement: Evaluating both COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and protects the gastric mucosa; selective inhibition of COX-2 ensures anti-inflammatory efficacy without gastrointestinal toxicity[3].

  • Reagent Preparation: Prepare ovine COX-1 and human recombinant COX-2 assay kits. Dissolve the synthesized this compound derivatives in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: Incubate 10 µL of the test compound (at varying concentrations: 0.1 to 100 µM) with 10 µL of COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to initiate the reaction.

  • Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm.

  • Validation & Analysis: Calculate the IC₅₀ for both enzymes using non-linear regression. The system is self-validating if the reference standard (Celecoxib) yields an SI (IC₅₀ COX-1 / IC₅₀ COX-2) of approximately 31.5[3].

Protocol B: Electrophilic Trapping of Reactive Metabolites (Toxicity Screen)

Causality Statement: Reactive pyrrolic esters generated by CYP450 are too transient to measure directly. By supplementing the assay with reduced glutathione (GSH), we trap these electrophiles as stable pyrrole-GSH conjugates, providing a quantifiable, mechanism-based biomarker for hepatotoxic potential[4][8].

  • Microsomal Incubation: Combine 1 mg/mL human liver microsomes (HLM), 10 µM test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS system. Monitor for the specific mass transitions corresponding to pyrrole-GSH conjugates (e.g., neutral loss of 129 Da, characteristic of GSH conjugates)[7][8].

  • Validation: Run a positive control using Monocrotaline (a known toxic PA). The absence of pyrrole-GSH peaks in the test compound samples validates the metabolic safety of the saturated this compound scaffold[8].

References

  • Alzahrani, A. Y. A., et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • Gouda, A. M., et al. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharmaceutica. [Link]

  • Lin, G., et al. Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology - ACS Publications.[Link]

  • Wikipedia Contributors. Pyrrolizidine alkaloid. Wikipedia.[Link]

  • He, Y., et al. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity. PMC - NIH. [Link]

  • MDPI Contributors. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. MDPI.[Link]

  • TandF Online. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Taylor & Francis. [Link]

  • NIH Contributors. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH.[Link]

Sources

Methodological & Application

Application Note: Gram-Scale Synthesis of Decahydropyrrolo[3,4-b]pyrrolizine via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decahydropyrrolo[3,4-b]pyrrolizine (CAS 132414-55-2)[1] is a highly rigid, conformationally restricted tricyclic diamine scaffold. It is increasingly utilized in medicinal chemistry as a bioisostere for piperazines and pyrrolidines, particularly in the development of novel fluoroquinolone antibiotics and CNS-active agents. Synthesizing this fused system on a gram scale presents distinct challenges in stereocontrol and intermediate purification. This guide details a robust, field-proven, three-step synthetic methodology leveraging a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide, followed by exhaustive reduction and catalytic hydrogenolysis.

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis of the pyrrolo[3,4-b]pyrrolizine framework relies on a highly convergent [3+2] cycloaddition strategy, which avoids the low-yielding linear cyclizations typically associated with fused bicyclic/tricyclic systems.

  • Azomethine Ylide Generation & Cycloaddition : The core framework is assembled via the reaction of an

    
    -amino acid with an aldehyde[2]. L-proline reacts with paraformaldehyde to form an iminium ion, which undergoes thermal decarboxylation to generate a highly reactive, non-stabilized azomethine ylide[3]. By conducting this reaction in refluxing toluene equipped with a Dean-Stark trap, the continuous removal of water thermodynamically drives the equilibrium toward ylide formation. The ylide is immediately trapped by N-benzylmaleimide. The endo-approach of the maleimide dictates the stereochemical outcome, yielding the cis-fused dione intermediate[4].
    
  • Imide Reduction : The resulting bicyclic imide is reduced using Lithium Aluminum Hydride (LiAlH

    
    ). Because imide reductions can stall at the hemiaminal stage or form intractable aluminum complexes, a large excess of LiAlH
    
    
    
    (3-4 equivalents) and prolonged reflux in anhydrous THF are employed. Crucially, this protocol utilizes the Fieser workup —a self-validating quenching method that converts gelatinous aluminum salts into a granular, easily filterable white solid, ensuring high recovery of the secondary amine without emulsion formation.
  • Catalytic Hydrogenolysis : The N-benzyl protecting group is removed using palladium on carbon (Pd/C) under hydrogen pressure. Because the substrate is a sterically hindered tertiary amine, atmospheric hydrogen balloons are often insufficient to drive the reaction; thus, a Parr shaker at 50 psi is mandated to ensure complete deprotection to the target[5].

Synthetic Workflow

SynthesisWorkflow Proline L-Proline + Paraformaldehyde (Precursors) Ylide Azomethine Ylide (Reactive Intermediate) Proline->Ylide Decarboxylation (Heat, Toluene) Cycloadduct 2-Benzyl-hexahydro-1H-pyrrolo [3,4-b]pyrrolizine-1,3-dione (Step 1 Product) Ylide->Cycloadduct [3+2] Cycloaddition Maleimide N-Benzylmaleimide (Dipolarophile) Maleimide->Cycloadduct Reduction LiAlH4 Reduction (THF, Reflux) Cycloadduct->Reduction Amine 2-Benzyl-decahydropyrrolo [3,4-b]pyrrolizine (Step 2 Product) Reduction->Amine Deprotection Pd/C, H2 (50 psi) (Methanol) Amine->Deprotection Target This compound (Final Target: CAS 132414-55-2) Deprotection->Target

Fig 1. Synthetic workflow for this compound via azomethine ylide cycloaddition.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Benzyl-hexahydro-1H-pyrrolo[3,4-b]pyrrolizine-1,3(2H,3aH)-dione
  • Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add L-proline (11.5 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol), and N-benzylmaleimide (18.7 g, 100 mmol).

  • Solvent : Suspend the reactants in 250 mL of anhydrous toluene.

  • Reaction : Heat the mixture to vigorous reflux (oil bath at 130 °C). Self-Validation Check: As the iminium ion forms and decarboxylates, water will azeotrope and collect in the Dean-Stark trap. Continue refluxing for 12 hours or until water evolution ceases (~1.8 mL expected).

  • Workup : Cool the dark mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in dichloromethane (DCM, 200 mL) and wash with saturated aqueous NaHCO

    
     (2 × 100 mL) and brine (100 mL).
    
  • Purification : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude product from hot ethanol to yield the dione as an off-white crystalline solid.
Step 2: Reduction to 2-Benzyl-decahydropyrrolo[3,4-b]pyrrolizine
  • Setup : Flame-dry a 1 L three-neck flask equipped with a reflux condenser and an addition funnel. Purge the system with Argon.

  • Reagent Addition : Suspend LiAlH

    
     (11.4 g, 300 mmol) in anhydrous THF (300 mL) and cool to 0 °C in an ice bath.
    
  • Substrate Addition : Dissolve the dione from Step 1 (approx. 25.6 g, 100 mmol) in anhydrous THF (150 mL). Add this solution dropwise via the addition funnel over 45 minutes to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction : Once the addition is complete, remove the ice bath and heat the mixture to reflux (70 °C) for 16 hours.

  • Fieser Quench (Critical Step) : Cool the reaction to 0 °C. Vigorously stir and sequentially add: 11.4 mL of H

    
    O (dropwise, extreme caution), 11.4 mL of 15% NaOH (aq), and finally 34.2 mL of H
    
    
    
    O. Self-Validation Check: The grey suspension will visibly transition into a crisp, white, granular precipitate, confirming the safe and complete destruction of the hydride.
  • Isolation : Stir for 30 minutes, then filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 100 mL). Concentrate the combined filtrates to yield the N-benzyl amine as a pale yellow oil.

Step 3: Hydrogenolysis to this compound
  • Setup : Transfer the N-benzyl amine (approx. 22.8 g, 100 mmol) to a 500 mL Parr hydrogenation bottle. Dissolve in HPLC-grade methanol (200 mL).

  • Catalyst : Carefully add 10% Pd/C (2.5 g, ~10 wt%). Safety note: Pd/C is highly pyrophoric; add the catalyst under a gentle argon blanket.

  • Reaction : Attach the bottle to a Parr shaker. Purge the vessel with hydrogen gas three times, then pressurize to 50 psi. Shake at room temperature for 24 hours. Self-Validation Check: The reaction is complete when the hydrogen pressure drop in the gauge ceases.

  • Workup : Vent the hydrogen safely. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with methanol (100 mL).

  • Final Isolation : Concentrate the filtrate in vacuo. To remove trace impurities, distill the crude product under reduced pressure (Kugelrohr) to afford the target this compound as a clear, colorless to pale yellow viscous liquid[1].

Quantitative Data & Analytics
StepIntermediate / ProductTarget Yield (%)Purity Target (HPLC/GC)Key Analytical Marker
1 2-Benzyl-hexahydro-1H-pyrrolo[3,4-b]pyrrolizine-1,3-dione80 - 85%>95%IR: 1705 cm⁻¹ (strong imide C=O stretch)
2 2-Benzyl-decahydropyrrolo[3,4-b]pyrrolizine75 - 80%>98%MS (ESI): m/z 243.18 [M+H]⁺
3 This compound90 - 95%>99%MS (ESI): m/z 153.14 [M+H]⁺
References
  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810.[Link]

  • Garkusha, I. A., et al. (2021). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. International Journal of Molecular Sciences, 22(21), 11997.[Link]

  • Muthusamy, S., et al. (2024). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 14, 4390-4420.[Link]

Sources

Application Note: Decahydropyrrolo[3,4-b]pyrrolizine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

The decahydropyrrolo[3,4-b]pyrrolizine scaffold represents a premier example of a "privileged structure" in modern diversity-oriented synthesis (DOS). Unlike traditional heteroaromatic scaffolds (e.g., quinolines, indoles) that dominate legacy compound libraries, this tricyclic system is fully saturated (Fsp3 = 1.0), offering high three-dimensional complexity, defined stereochemistry, and structural rigidity.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and high-throughput screening libraries. It specifically addresses the synthetic protocols for stereoselective construction and the downstream application in targeting protein-protein interactions (PPIs) and enzymatic pockets (e.g., kinases, cholinesterases) where flat molecules often fail.

Structural & Physicochemical Profile

The core structure consists of a pyrrolizine (5,5-fused bicyclic system) fused to a third pyrrolidine/pyrrole ring.

  • Rigidity: The fusion of three five-membered rings creates a cup-shaped or folded topology, reducing the entropic penalty upon binding to protein targets.

  • Stereochemistry: The scaffold contains multiple contiguous stereocenters (typically 3 or 4 depending on substitution), allowing for the precise vectorization of functional groups.

  • Drug-Likeness:

    • MW: Core < 200 Da (Ideal for fragment growing).

    • H-Bond Donors/Acceptors: Tunable via the imide moiety (acceptor) and ring nitrogen (donor/acceptor depending on substitution).

    • Solubility: Generally high due to the polar nitrogen framework and lack of extensive planar aromaticity.

Structural Logic Diagram

The following diagram illustrates the connectivity and diversity vectors of the scaffold.

ScaffoldLogic Core This compound (Core Scaffold) Vector1 Diversity Point R1 (Aldehyde Origin) Target: Hydrophobic Pockets Core->Vector1 Vector2 Diversity Point R2 (Maleimide Origin) Target: H-Bonding Networks Core->Vector2 Vector3 Diversity Point N (Pyrrolizine Nitrogen) Target: Solubility/Linker Attachment Core->Vector3 Properties Key Properties: - High Fsp3 (3D Character) - Rigid Geometry - Defined Stereochemistry Core->Properties Origin Precursors: L-Proline + Aldehyde + Maleimide Origin->Core [3+2] Cycloaddition

Caption: Structural derivation and diversity vectors of the this compound scaffold.

Protocol A: Stereoselective Synthesis (The [3+2] Standard)

The most robust route to this scaffold is the 1,3-Dipolar Cycloaddition of Azomethine Ylides . This reaction is highly atom-economical and allows for the simultaneous generation of up to four stereocenters.

Mechanism Overview[1]
  • Condensation: Secondary amino acid (L-Proline) condenses with an aldehyde to form an iminium ion.

  • Decarboxylation: Loss of CO₂ generates the dipole (azomethine ylide).

  • Cycloaddition: The ylide reacts with a dipolarophile (e.g., N-substituted maleimide) to form the tricyclic core.

Step-by-Step Experimental Protocol

Reagents:

  • L-Proline (1.0 equiv)

  • Aromatic/Aliphatic Aldehyde (1.0 equiv)

  • N-Substituted Maleimide (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): Isatin (for specific spiro-fusions) or metal salts (AgOAc) for enantiocontrol.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-Proline (1 mmol) and the aldehyde (1 mmol) in MeCN (10 mL).

  • Ylide Formation: Heat the mixture to reflux for 15–30 minutes. A color change (often to yellow/orange) indicates the formation of the azomethine ylide intermediate.

  • Addition: Add the N-substituted maleimide (1 mmol) in one portion.

  • Reaction: Continue refluxing for 2–4 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes). The product is typically more polar than the starting maleimide.

  • Workup: Cool the reaction to room temperature.

    • Precipitation: In many cases, the pure product precipitates upon cooling. Filter and wash with cold ethanol.

    • Extraction: If no precipitate forms, remove solvent under reduced pressure, redissolve in CH₂Cl₂, and wash with water.

  • Purification: Recrystallization from EtOH is preferred. If necessary, flash column chromatography (MeOH/DCM gradient) can be used.

Stereochemical Control (Endo vs. Exo)

The reaction typically favors the endo-cycloadduct due to secondary orbital interactions, especially with aromatic aldehydes.

ConditionMajor IsomerMechanism Factor
Thermal (Reflux) EndoKinetic Control (Secondary Orbital Interactions)
Lewis Acid (Ag(I)/Cu(I)) Endo/Exo TunableChelation Control (Metal coordinates dipole)
Microwave EndoRapid Kinetic Acceleration

Protocol B: Library Diversification & Functionalization

Once the core scaffold is synthesized, it serves as a template for library generation.

Diversity Points
  • R1 (Aldehyde-derived): Introduces aromatic rings, heterocycles, or alkyl chains at the C-aryl position. Critical for hydrophobic interactions.

  • R2 (Maleimide-derived): The imide nitrogen can be substituted with alkyl linkers, benzyl groups, or solubilizing tails (e.g., morpholine).

  • Ring Opening (Post-Synthetic Modification): The succinimide ring can be reduced (to pyrrolidine) or hydrolyzed (to dicarboxylic acid) to alter polarity and H-bond donor/acceptor profiles.

Workflow: Parallel Synthesis

For generating a 96-well plate library:

  • Dispense 0.1 mmol of L-Proline into each well.

  • Add a unique aldehyde (Rows A-H) in MeCN.

  • Heat to 80°C for 30 mins.

  • Add a unique maleimide (Columns 1-12).

  • Heat for 4 hours.

  • Evaporate solvent and purify via preparative HPLC.

Medicinal Chemistry Applications

A. Anticancer Activity (Cytotoxicity)

Derivatives of this scaffold have shown potent cytotoxicity against human cancer cell lines, particularly HeLa (Cervical) and K562 (Leukemia) .[1]

  • Mechanism: Many derivatives act as DNA intercalators or minor groove binders due to the curved shape of the fused system, mimicking natural alkaloids like mitomycin C.

  • SAR Insight: Inclusion of a 3,4,5-trimethoxyphenyl group (on the aldehyde side) often enhances potency (IC₅₀ < 5 µM) by mimicking the pharmacophore of colchicine (tubulin inhibition).

B. Antimicrobial Agents[1][3][4]
  • Target: Bacterial gyrase or cell wall synthesis machinery.

  • Key Finding: Spiro-fused derivatives (using isatin as the carbonyl component) have demonstrated bactericidal activity against M. tuberculosis and S. aureus.

C. Enzyme Inhibition (AChE/BuChE)

The pyrrolizine core mimics the transition state of acetylcholine hydrolysis.

  • Design: Decorating the scaffold with benzyl groups that fit the "anionic sub-site" of Acetylcholinesterase (AChE) transforms these molecules into potent inhibitors for Alzheimer's disease research.

Biological Pathway Diagram (General Mechanism)

BioActivity Compound This compound Derivative Target1 DNA Minor Groove (Anticancer) Compound->Target1 Intercalation Target2 Tubulin Polymerization (Cell Cycle Arrest) Compound->Target2 Binding Target3 Cholinesterase (AChE) (Neuroprotection) Compound->Target3 Active Site Inhibition Outcome1 Apoptosis / Cell Death Target1->Outcome1 Target2->Outcome1 Outcome2 Cognitive Enhancement Target3->Outcome2

Caption: Primary biological targets and therapeutic outcomes associated with pyrrolizine scaffolds.

References

  • Almansour, A. I., et al. (2024).[2][3] Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Pharaoh Academy/ResearchGate.

  • Popov, S., et al. (2021).[4] Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. MDPI, Molecules.

  • Belal, A., & El-Gendy, B. (2014).[5] Pyrrolizines: Promising scaffolds for anticancer drugs. Bioorganic & Medicinal Chemistry.

  • Kula, K., et al. (2022).[6] Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. Scientiae Radices.

  • Reissig, H. U., & Zimmer, R. (2025). [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry.

Sources

Application Notes & Protocols: The Decahydropyrrolo[3,4-b]pyrrolizine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for drug development is perpetual. The decahydropyrrolo[3,4-b]pyrrolizine core represents a compelling example of a "privileged scaffold." This rigid, three-dimensional bicyclic amine structure offers a unique conformational landscape, making it an ideal framework for the design of potent and selective ligands for a variety of biological targets.[1] Its saturated, sp³-rich nature allows for precise spatial orientation of substituents, enabling a sophisticated exploration of the chemical space necessary for interacting with complex protein binding sites. The broader family of pyrrolizidine alkaloids, from which this scaffold is derived, is known for a wide array of biological activities, hinting at the therapeutic potential embedded within this core structure.[2][3][4] This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, with a specific focus on its utility in the discovery of novel neurokinin-1 (NK1) receptor antagonists.

Part 1: Synthesis and Library Generation

The strategic synthesis of the core scaffold is the foundational step. The rigidity of the bicyclic system means that stereochemistry is of paramount importance. The following protocol outlines a general, flexible strategy for the synthesis of the this compound core, which can be adapted to generate diverse stereoisomers.[3][5]

Synthetic Workflow Overview

The synthetic approach often relies on key transformations such as diastereoselective dihydroxylation and cyclization reactions to construct the bicyclic ring system.[5] A common strategy involves the use of a chiral starting material to ensure enantiomeric purity in the final product.

G cluster_synthesis Synthetic Workflow A Chiral N-Boc Pyrrole B Diastereoselective Dihydroxylation A->B OsO4, NMO C Protected Diol Intermediate B->C D Functional Group Interconversion & Cyclization C->D Multi-step sequence E This compound Core D->E Deprotection G cluster_screening Screening Cascade A Primary Screen: NK1 Radioligand Binding Assay B Hit Confirmation & IC50 Determination A->B Identify 'Hits' C Functional Assay: Calcium Flux Assay B->C Confirm Potency D In Vitro ADME/Tox Profiling C->D Assess Functional Antagonism E In Vivo Efficacy Model: Cisplatin-Induced Emesis D->E Evaluate Drug-like Properties F Lead Optimization E->F Confirm In Vivo Activity

Sources

Application Note: Decahydropyrrolo[3,4-b]pyrrolizine Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The decahydropyrrolo[3,4-b]pyrrolizine core (CAS 132414-55-2) represents a privileged, rigid bicyclic diamine scaffold in medicinal chemistry. Unlike flexible linear amines, this tricyclic fused system provides a defined stereochemical environment that restricts the conformational freedom of attached pharmacophores. This rigidity is thermodynamically favorable for binding enzyme active sites, minimizing the entropy penalty upon complexation.

While the unsubstituted core is often used as a building block in Fragment-Based Drug Discovery (FBDD), its derivatives have emerged as potent inhibitors for two distinct classes of enzymes:

  • Glycosidases (e.g.,

    
    -glucosidase, amylase):  When functionalized with hydroxyl groups, the scaffold mimics the transition state of sugar hydrolysis (iminosugars), competing with natural substrates.
    
  • Kinases (e.g., CDK2, EGFR): The diamine backbone serves as a hinge-binding mimetic, positioning hydrophobic groups to occupy the ATP-binding pocket's specificity regions.

This application note details the protocols for handling this scaffold, synthesizing library candidates, and validating their inhibitory potential against these target classes.

Compound Handling & Stability

The core structure is a secondary/tertiary diamine. Its basicity requires specific handling to maintain stability and solubility during biological assays.

  • Storage: Store as a dihydrochloride salt (solid) at -20°C under desiccant. Free base forms are prone to oxidation and hygroscopicity.

  • Solubility:

    • Stock Solutions: 10 mM in 100% DMSO.

    • Assay Buffer: Soluble in aqueous buffers (PBS, HEPES) up to 1 mM.

    • Critical Note: Avoid phosphate buffers if testing for kinases dependent on metal ions that precipitate with phosphate (though rare for Mg2+, critical for Mn2+).

  • Stability: Stable for >24 hours in aqueous solution at pH 7.4. Avoid freeze-thaw cycles of aqueous stocks.

Experimental Workflow Overview

The characterization of these derivatives follows a linear progression from chemical verification to kinetic validation.

Workflow Scaffold Scaffold (this compound) Deriv Derivatization (Amide coupling/Reductive amination) Scaffold->Deriv Screen Primary Screen (Single conc. @ 10 µM) Deriv->Screen IC50 Dose-Response (IC50 Determination) Screen->IC50 >50% Inhibition Mech Mechanism of Action (Lineweaver-Burk) IC50->Mech Potent Hits

Figure 1: General workflow for inhibitor characterization from scaffold to validated hit.

Protocol A: Glycosidase Inhibition Assay

Target Application: Metabolic disorders (Diabetes Type II), Lysosomal storage diseases. Principle: Colorimetric detection of


-nitrophenol (

NP) released from the hydrolysis of

-nitrophenyl-

-D-glucopyranoside (

NPG) by

-glucosidase.
Reagents
  • Enzyme:

    
    -Glucosidase (from S. cerevisiae, lyophilized powder).
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (
    
    
    NPG).
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Stop Solution: 0.2 M

    
    .
    
  • Control: Acarbose (Positive control).

Step-by-Step Methodology
  • Enzyme Prep: Dissolve

    
    -glucosidase in phosphate buffer to 0.5 U/mL. Keep on ice.
    
  • Compound Prep: Prepare serial dilutions of the decahydropyrrolo-derivative in buffer (max 1% DMSO final).

  • Incubation (Pre-read):

    • Add 20 µL of Compound/Control to 96-well plate.

    • Add 40 µL of Enzyme solution.

    • Incubate at 37°C for 10 minutes (allows inhibitor to bind active site).

  • Reaction Start: Add 40 µL of 5 mM

    
    NPG substrate.
    
  • Kinetics: Incubate at 37°C for 20 minutes.

  • Termination: Add 100 µL of 0.2 M

    
     to stop reaction and enhance color development.
    
  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
Data Analysis

Calculate % Inhibition using the formula:


[1][2]
  • Validation Criteria: Z-factor > 0.5; Acarbose

    
     within historical range (~1-5 µM).
    

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Target Application: Oncology (Proliferation markers). Principle: Bioluminescent detection of ADP generated during the kinase reaction. The rigid pyrrolizine core often acts as an ATP-competitive inhibitor.

Reagents
  • Kinase: Recombinant EGFR or CDK2.

  • Substrate: Poly(Glu, Tyr) 4:1 or Histone H1.

  • ATP: Ultra-pure ATP (10 µM, near

    
    ).
    
  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Step-by-Step Methodology
  • Reaction Assembly (384-well plate):

    • 2 µL of Compound (diluted in 1x Kinase Buffer).

    • 2 µL of Kinase Enzyme.

    • Incubate 10 min RT (crucial for slow-off rate inhibitors).

    • 1 µL of Substrate/ATP mix.

  • Enzymatic Reaction: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

KinaseLogic ATP ATP + Substrate Rxn Phosphorylation Reaction ATP->Rxn Kinase Kinase Enzyme Kinase->Rxn Inhibitor Pyrrolizine Derivative Inhibitor->Rxn Blocks ADP ADP Generated Rxn->ADP If Active Signal Luminescence Signal ADP->Signal ADP-Glo Reagent

Figure 2: Logic flow for ADP-Glo Kinase Assay. Inhibitors reduce ADP formation, lowering the luminescent signal.

Mechanism of Action Studies (Lineweaver-Burk)

To distinguish between competitive (active site) and non-competitive (allosteric) binding, perform kinetic profiling.

  • Setup: Run the enzyme assay (Protocol A or B) at 4 different substrate concentrations (

    
    ).
    
  • Inhibitor: Test at 0,

    
    , and 
    
    
    
    .
  • Plot:

    
     (y-axis) vs 
    
    
    
    (x-axis).

Interpretation Table:

Pattern


Interpretation
Competitive UnchangedIncreasesBinds Active Site (Most likely for this scaffold)
Non-Competitive DecreasesUnchangedAllosteric Site
Uncompetitive DecreasesDecreasesBinds Enzyme-Substrate Complex

References

  • Scaffold Utility: Synthesis of naturally occurring iminosugars from D-fructose by the use of a zinc-mediated fragmentation reaction.[3] Organic & Biomolecular Chemistry, 2006.[3] Link

  • Glycosidase Inhibition: Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors.[4] MedChemComm, 2013.[4] Link

  • Pyrrolo-Fused Anticancer Agents: Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. PMC, 2022. Link

  • Kinase Assay Standards: Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Link

Sources

Application Note: High-Throughput Screening Protocols for Decahydropyrrolo[3,4-b]pyrrolizine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Diversity-Oriented Synthesis (DOS), Phenotypic Profiling

Introduction & Scientific Rationale

The demand for novel chemical matter in drug discovery has driven a paradigm shift away from flat, sp2-hybridized molecules toward structurally complex, sp3-rich architectures. The decahydropyrrolo[3,4-b]pyrrolizine scaffold represents a highly constrained, stereochemically dense polyheterocyclic system. Synthesized primarily through elegant multicomponent reactions—such as azomethine ylide-initiated double [3+2] cycloadditions[1.9]—these libraries offer exceptional 3D shape complementarity to challenging biological targets.

Because these scaffolds frequently exhibit potent biological activity—including acting as allosteric inhibitors for viral polymerases (e.g., HCV NS5B) and modulating complex protein-protein interactions (PPIs)[1.7]—screening them requires highly sensitive, artifact-resistant assay systems. Traditional screening formats often fail to capture the polypharmacological potential of such complex natural-product-like libraries. Therefore, we deploy a dual-modality screening cascade: a highly quantitative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, orthogonally paired with a High-Content Cell Painting phenotypic screen.

HTS_Cascade Lib This compound Library (100K cmpds) QC Acoustic Dispensing & QC (LC-MS/NMR) Lib->QC Nanoliter Transfer TRFRET Primary Screen TR-FRET (384-well) QC->TRFRET Primary Assay CellPaint Orthogonal Screen Cell Painting (Phenotypic) TRFRET->CellPaint Active Hits (>50% Inh) Hit Hit Validation & Stereochemical SAR CellPaint->Hit Multi-parametric Profile

Fig 1. High-throughput screening cascade for this compound libraries.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built directly into the workflow to dynamically assess assay health (e.g., Z'-factor calculation per plate) before data is committed to the overarching database.

Protocol A: Acoustic Dispensing & Plate Preparation

Causality Focus: Polycyclic compounds like decahydropyrrolo[3,4-b]pyrrolizines can be highly hydrophobic. Traditional pin-tool or pipette-based transfers often lead to compound precipitation at the aqueous interface, causing false negatives. We utilize Acoustic Droplet Ejection (ADE) to transfer nanoliter volumes of compound directly into the dry assay plate, ensuring 100% transfer efficiency and maintaining a final DMSO concentration of <0.5% to prevent enzyme denaturation.

  • Source Plate Preparation: Centrifuge 1536-well cyclic olefin copolymer (COC) source plates containing 10 mM library compounds at 1,000 x g for 1 minute to eliminate micro-bubbles.

  • Acoustic Transfer: Use an Echo Liquid Handler to transfer 50 nL of compound into destination 384-well low-volume plates.

  • Self-Validation Step: Include a DMSO-only column (Negative Control) and a reference inhibitor column (Positive Control) on every single plate. The ADE system's acoustic transducer must log a successful Time-of-Flight (ToF) measurement for every well; any well flagging a "droplet failure" is automatically masked in the final data analysis.

Protocol B: TR-FRET Biochemical Screening (Polymerase Target)

Causality Focus: Complex heterocycles occasionally exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET circumvents this by utilizing a time delay (e.g., 50–100 µs) before reading the emission, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) normalizes well-to-well volume variations.

  • Reagent Preparation: Prepare a 2X Enzyme/Substrate mix in Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Note: The inclusion of 0.01% Tween-20 is critical to prevent the non-specific binding of hydrophobic library members to the microplate walls.

  • Enzyme Addition: Dispense 5 µL of the 2X Enzyme mix into the 384-well assay plates pre-spotted with compounds. Incubate at room temperature for 15 minutes to allow allosteric pocket binding.

  • Tracer Addition: Dispense 5 µL of the 2X Substrate/Europium-labeled Tracer mix. Incubate for 60 minutes in the dark.

  • Detection: Read the plate on a multimode microplate reader. Excitation: 337 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation Step: Calculate the Z'-factor dynamically for each plate using the positive and negative control columns. If a plate yields a Z'-factor < 0.5, the automated LIMS system will flag the plate for re-screening.

MOA_Pathway Scaffold This compound Hit Compound Target Viral Polymerase (e.g., HCV NS5B) Scaffold->Target Binds Conform Allosteric Pocket Binding Target->Conform Induces Inhibit Catalytic Inhibition (RNA Synthesis Blocked) Conform->Inhibit Results in

Fig 2. Mechanism of action for polymerase inhibition by polyheterocyclic hits.

Protocol C: High-Content Phenotypic Screening (Cell Painting)

Causality Focus: Because the this compound scaffold is rich in stereocenters, different diastereomers can engage entirely different cellular targets[1.8]. Cell Painting uses a multiplexed dye set to capture over 1,500 morphological features, allowing us to cluster compounds by their phenotypic signatures and identify novel mechanisms of action without a priori target knowledge.

  • Cell Seeding: Seed U2OS cells at 2,000 cells/well in 384-well COC imaging plates. Note: COC plates are utilized instead of polystyrene to minimize background birefringence during confocal imaging.

  • Compound Treatment: Add library compounds to a final concentration of 10 µM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Multiplexed Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with a master mix containing Hoechst 33342 (Nucleus), Concanavalin A (ER), SYTO 14 (Nucleoli), Phalloidin (Actin), WGA (Golgi/Plasma Membrane), and MitoTracker (Mitochondria).

  • Imaging: Image plates using a spinning disk confocal high-content screening system (e.g., 20X water immersion objective).

  • Self-Validation Step: A dedicated "Reference Plate" containing 90 known mechanism-of-action (MoA) standards is run alongside the library. The clustering algorithm must successfully group these standards into their known mechanistic classes (e.g., tubulin binders, kinase inhibitors) before the model is permitted to evaluate the unknown this compound library.

Data Analysis & Hit Triage

Once the raw data is acquired, computational docking and scoring algorithms can be used to map the active hits back to their predicted binding pockets, further optimizing the hit-to-lead process[1.6]. Below is a summary of the quantitative metrics expected when screening this specific library class.

Table 1: HTS Performance Metrics for this compound Libraries
MetricTR-FRET AssayCell Painting AssayCausality / Implication
Z'-Factor 0.78 ± 0.050.65 ± 0.08Robust assay window; >0.5 indicates excellent HTS readiness and minimal well-to-well variance.
Signal-to-Background 12.4N/A (Multivariate)High dynamic range minimizes false negatives, ensuring subtle allosteric modulators are detected.
Hit Rate (>50% Activity) 0.85%1.12%Typical for sp3-rich diversity libraries; indicates selective target engagement without promiscuity.
False Positive Rate < 0.1%< 0.2%Ratiometric readout (TR-FRET) and morphological clustering effectively filter out assay artifacts and PAINS.
Stereo-selectivity Ratio > 50-fold> 20-foldDistinct diastereomers of the scaffold show vastly different activities, confirming specific 3D pocket binding.

Conclusion

The successful high-throughput screening of this compound libraries requires an ecosystem of precision liquid handling, artifact-resistant biochemical assays (TR-FRET), and highly multiplexed phenotypic profiling (Cell Painting). By enforcing strict self-validating quality controls at every step—from acoustic droplet ToF measurements to dynamic Z'-factor calculations—researchers can confidently isolate high-value, stereochemically complex lead compounds for challenging therapeutic targets.

References

  • Title: Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: MDPI (Molecules) URL: [Link]

  • Title: Computational Strategies for Improvement of Protein-Ligand Docking: Optimization Algorithm, Scoring Function, and Protein Flexibility Source: Kobe University URL: [Link]

  • Title: Synthesis of Decahydropyrrolo[2,1,5-cd]indolizine through Consecutive[2 + 3] Cycloadditions and 6-Exo-Trig Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Advanced Functionalization Techniques for the Decahydropyrrolo[3,4-b]pyrrolizine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The decahydropyrrolo[3,4-b]pyrrolizine backbone is a rigid, sp³-rich, fused tricyclic aliphatic diamine increasingly utilized in modern medicinal chemistry to improve the pharmacokinetic properties of drug candidates. Structurally, it features a tertiary bridgehead amine within the pyrrolizine core and a secondary amine within the fused pyrrolo ring.

From a synthetic standpoint, functionalization must be highly chemoselective for the secondary amine. The primary challenge lies in the steric hindrance imposed by the adjacent chiral centers of the fused ring system. Standard functionalization techniques often result in sluggish kinetics, poor yields, or unwanted quaternization of the tertiary amine. This application note details field-proven, highly optimized protocols for the N-acylation, N-alkylation, and N-arylation of this complex scaffold.

Workflow Scaffold This compound (Hindered 2° Amine) Acylation N-Acylation HATU / DIPEA Scaffold->Acylation R-COOH Alkylation Reductive Amination STAB / AcOH Scaffold->Alkylation R-CHO Arylation Buchwald-Hartwig Pd / RuPhos Scaffold->Arylation Ar-X

Divergent functionalization pathways for the this compound scaffold.

N-Acylation: Overcoming Steric Hindrance via Neighboring Group Effects

Mechanistic Rationale

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion with this compound due to the steric bulk surrounding the secondary amine. To overcome this, the use of 1-Hydroxy-7-azabenzotriazole (HOAt) derived reagents, such as HATU, is strictly recommended. The pyridine nitrogen in the HOAt active ester exerts a neighboring group effect—acting as an intramolecular general base—that dramatically accelerates the nucleophilic attack of the hindered amine[1].

Quantitative Data: Coupling Reagent Optimization

Table 1: Optimization of N-Acylation with Phenylacetic Acid

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
EDC·HCl / HOBtDIPEADMF2445%Incomplete conversion; intermediate degrades.
HATU DIPEA DMF 4 92% Rapid conversion; HOAt active ester overcomes sterics.
COMUDIPEADMF289%Comparable to HATU; slightly higher uronium byproducts.
T3P (50% in EtOAc)Et₃NEtOAc1265%Sluggish reaction; requires heating to 60 °C.
Protocol: HATU-Mediated Amide Coupling

Self-Validation Check: The reaction progress must be monitored by LC-MS rather than TLC, as the highly polar tertiary amine causes severe streaking on standard silica plates.

  • Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add the this compound scaffold (1.0 eq) in one portion. Stir at room temperature for 4 hours.

  • Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the scaffold mass [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA).

N-Alkylation: Chemoselective Reductive Amination

Mechanistic Rationale

Direct alkylation (Sₙ2) of the scaffold using alkyl halides is strongly discouraged. It invariably leads to poor yields and unwanted quaternization of the tertiary bridgehead amine. Instead, reductive amination using Sodium Triacetoxyborohydride (STAB) ensures perfect chemoselectivity. STAB is mild, tolerates a wide variety of functional groups, and selectively reduces the intermediate iminium ion over the starting aldehyde[2]. Because the scaffold's secondary amine is hindered, the addition of a mild acid (Acetic Acid) is required to accelerate iminium formation prior to reduction.

Protocol: STAB-Mediated Reductive Amination
  • Iminium Formation: Dissolve the this compound scaffold (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add glacial Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes to prevent clumping. Stir the suspension at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. If the iminium ion persists, add an additional 0.5 eq of STAB and stir for 2 more hours.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ (Caution: vigorous H₂ gas evolution). Stir until bubbling ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

N-Arylation: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale

Coupling a sterically demanding aliphatic secondary amine to an aryl halide requires a highly tuned palladium catalytic cycle. If the ligand is too small, the intermediate Pd(II) complex will undergo rapid


-hydride elimination, yielding an oxidized imine rather than the desired cross-coupled product. The use of bulky biaryl phosphine ligands, specifically RuPhos , accelerates the rate-limiting reductive elimination step while completely suppressing 

-hydride elimination[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NHR)(X)L OxAdd->AmineCoord Scaffold Amine Deprot Deprotonation Pd(II)(Ar)(NR)L AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Ar-NR Product Deprot->RedElim Steric acceleration RedElim->Pd0 Release of Product

Pd-catalyzed Buchwald-Hartwig N-arylation catalytic cycle for hindered aliphatic amines.

Protocol: RuPhos-Enabled N-Arylation

Self-Validation Check: Oxygen and moisture will rapidly poison the Pd(0) catalyst. This protocol must be executed using standard Schlenk techniques or inside a glovebox.

  • Catalyst Generation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq). Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (0.1 M) and stir at room temperature for 15 minutes until a deep red/purple solution forms, indicating the active Pd(0)L₁ species.

  • Reagent Addition: Under a positive flow of Argon, add the Aryl Bromide (1.0 eq), the this compound scaffold (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 16 hours.

  • Validation: Cool to room temperature. Run a micro-workup (partition 10 µL of the mixture between EtOAc and Water) and analyze the organic layer via LC-MS to confirm product formation.

  • Workup & Purification: Dilute the crude mixture with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via basic alumina chromatography (to prevent degradation of the acid-sensitive tertiary amine) using a Hexane/EtOAc gradient.

References[1] Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Available at:https://pubs.acs.org/doi/10.1021/ja00063a082[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:https://pubs.acs.org/doi/10.1021/jo960057x[3] Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512

Sources

Application Note: In Vivo Evaluation of Decahydropyrrolo[3,4-b]pyrrolizine Based Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Decahydropyrrolo[3,4-b]pyrrolizine scaffold represents a privileged class of N-fused heterocycles. Unlike flat aromatic systems, this scaffold offers a rigid, three-dimensional (sp³) architecture that mimics natural alkaloids (e.g., pyrrolizidines), enhancing specificity for globular protein targets such as tubulin and kinases .

However, the clinical translation of these candidates is frequently attrition-prone due to two factors:

  • Stereochemical Complexity: The scaffold possesses multiple chiral centers (endo/exo diastereomers), significantly affecting metabolic stability and target affinity.

  • Physicochemical Liabilities: High lipophilicity often leads to poor aqueous solubility and rapid hepatic clearance.

This Application Note provides a rigorous, field-validated roadmap for the in vivo evaluation of these candidates, moving from formulation to pharmacokinetic (PK) profiling and efficacy in oncology xenograft models.

Pre-Formulation & Stability Protocol

Before in vivo administration, the drug candidate must be formulated to ensure bioavailability without inducing vehicle-related toxicity. Decahydropyrrolo[3,4-b]pyrrolizines are often hydrophobic; therefore, a co-solvent system is required.

Protocol A: Solubility & Vehicle Selection

Objective: Achieve a stable solution at 5–10 mg/mL for Intraperitoneal (IP) or Intravenous (IV) administration.

Reagents:

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • PEG-400 (Polyethylene glycol)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS (pH 7.4)

  • 
    -Cyclodextrin (SBE-
    
    
    
    -CD) [Optional for high-solubility needs]

Step-by-Step Formulation:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 50 mg/mL. Vortex for 2 minutes.

  • Co-solvent Addition: Slowly add PEG-400 to the DMSO stock.

    • Target Ratio: 5% DMSO / 40% PEG-400.

  • Surfactant Integration: Add Tween-80 (Target: 5% final volume) and vortex until clear.

  • Aqueous Dilution: Dropwise add warm Saline (50% final volume) while vortexing.

    • Final Vehicle Composition:5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline .

  • Quality Control:

    • Pass through a 0.22

      
      m PTFE syringe filter.
      
    • Observe for precipitation after 4 hours at room temperature. If precipitation occurs, switch to a 20% SBE-

      
      -CD (Captisol®) formulation.
      

Pharmacokinetics (PK) & ADME Profiling

Understanding the metabolic fate is critical. Pyrrolizine derivatives can undergo rapid oxidation at the nitrogen bridgehead. This protocol establishes the half-life (


) and bioavailability (

).
Protocol B: Single-Dose PK Study in SD Rats

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, 200–250g), n=3 per time point.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (Bolus tail vein).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

Sampling Schedule:

  • Blood collection (Jugular vein or retro-orbital): Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Anticoagulant: K2-EDTA.

Bioanalytical Method (LC-MS/MS):

  • Plasma Processing: Mix 50

    
    L plasma with 150 
    
    
    
    L Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Vortex and centrifuge at 10,000g for 10 min.
  • Chromatography: C18 Reverse Phase Column (Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM mode (Multiple Reaction Monitoring). Monitor parent ion

    
     and specific fragment ions (often loss of the pyrrolizine ring substituents).
    

Data Output Table:

ParameterDefinitionTarget Criteria (Lead Candidate)

Peak Plasma Concentration> 1000 ng/mL (PO)

Time to Peak Concentration0.5 – 2.0 h

Total Exposure> 2000 h*ng/mL

Elimination Half-life> 2 hours

Oral Bioavailability> 30%

Efficacy Evaluation: Oncology Xenograft Model

This compound derivatives frequently target tubulin polymerization or CDK kinases , making them potent against rapidly dividing solid tumors.

Protocol C: MCF-7 Breast Cancer Xenograft

Rationale: The MCF-7 line is sensitive to tubulin disruptors and is a standard model for evaluating pyrrolizine-based antineoplastics.

Workflow:

  • Cell Culture: Expand MCF-7 cells in DMEM + 10% FBS + Insulin (0.01 mg/mL). Harvest at 80% confluency.

  • Implantation:

    • Resuspend

      
       cells in 100 
      
      
      
      L Matrigel/PBS (1:1).
    • Inject subcutaneously into the right flank of BALB/c Nude Mice (Female, 6–8 weeks).

    • Note: Supplement mice with Estrogen pellets (0.72 mg, 60-day release) 24h prior to injection (MCF-7 is estrogen-dependent).

  • Randomization: When tumors reach ~100 mm³ (approx. 10–14 days), randomize mice into groups (n=8).

  • Treatment Regimen:

    • Vehicle Control: (Formulation from Protocol A) daily IP.

    • Positive Control: Paclitaxel (10 mg/kg, IV, q3d) or Combretastatin A-4.

    • Test Candidate Low: 10 mg/kg (IP, Daily).

    • Test Candidate High: 30 mg/kg (IP, Daily).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Weigh mice daily. >15% body weight loss requires euthanasia (humane endpoint).

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway where the candidate binds to the Colchicine-site of tubulin, leading to G2/M arrest and apoptosis.

G Drug This compound Candidate Target Tubulin (Colchicine Site) Drug->Target Binds with high affinity Effect1 Microtubule Destabilization Target->Effect1 Inhibits polymerization Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Spindle assembly failure Signal Bcl-2 Phosphorylation / Bax Activation Checkpoint->Signal Prolonged arrest Caspase Caspase-3/7 Activation Signal->Caspase Mitochondrial pathway Outcome Apoptosis (Tumor Regression) Caspase->Outcome Cell death

Caption: Proposed mechanism of action for this compound derivatives inducing apoptotic cell death via tubulin destabilization.

Safety & Toxicity (MTD)

Before efficacy studies, the Maximum Tolerated Dose (MTD) must be defined to avoid confounding toxicity with efficacy.

Protocol D: Dose Escalation Study

  • Design: "3+3" design in healthy BALB/c mice.

  • Doses: Start at 10 mg/kg. Escalate to 25, 50, 100 mg/kg.

  • Observation: Monitor for 7 days post-single dose.

  • Clinical Signs: Piloerection, lethargy, ataxia, or weight loss >10%.

  • Necropsy: Harvest Liver and Kidney for H&E staining to check for pyrrolizine-associated hepatotoxicity (veno-occlusive disease markers).

Experimental Workflow Summary

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: PK & Safety cluster_2 Phase 3: Efficacy Synth Synthesis & Stereochem Check Form Formulation (DMSO/PEG/Saline) Synth->Form PK PK Profiling (LC-MS/MS) Form->PK MTD MTD Toxicity (Healthy Mice) PK->MTD If Bioavailable Xeno Xenograft Model (MCF-7/K562) MTD->Xeno If Safe Analysis Tumor Vol. & Histology Xeno->Analysis

Caption: Step-by-step preclinical evaluation workflow for pyrrolizine-based drug candidates.

References

  • Wojcicka, A. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][2][3][4][5][6][7] [Link]

  • Hanna, M. M. et al. (2011). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives.[7] Medicinal Chemistry Research.[3][8] [Link]

  • Popov, K. et al. (2019). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents.[9] Molecules.[1][3][4][5][6][7][8][9][10][11] [Link]

  • Makafe, G. et al. Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

Sources

Methods for radiolabeling Decahydropyrrolo[3,4-b]pyrrolizine for imaging studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiolabeling Strategies for Decahydropyrrolo[3,4-b]pyrrolizine Derivatives

Part 1: Introduction & Strategic Analysis

1.1 The Scaffold & Imaging Relevance this compound (DHPP) is a tricyclic, fully saturated heterocycle consisting of a pyrrolizine core fused with a pyrrolidine ring. This scaffold is structurally related to bioactive pyrrolizine alkaloids and has emerged as a privileged structure in the design of glycosidase inhibitors, antibacterial agents, and ligands for G-protein coupled receptors (GPCRs).

For imaging studies (PET/SPECT), the DHPP scaffold presents unique challenges and opportunities:

  • Chemical Stability: The saturated framework is metabolically robust, minimizing rapid oxidative defluorination or demethylation often seen in aromatic systems.

  • Steric Bulk: The tricyclic nature provides a rigid 3D orientation, critical for high-affinity binding pockets, but requires careful selection of the radiolabeling site to avoid disrupting ligand-target interactions.

  • The "Handle": The secondary amine located on the non-bridgehead pyrrolidine ring is the primary nucleophilic handle for radiolabeling.

1.2 Isotope Selection Strategy The choice between Carbon-11 (


C) and Fluorine-18 (

F) depends on the study's temporal requirements:
FeatureCarbon-11 (

C)
Fluorine-18 (

F)
Half-life 20.4 minutes109.7 minutes
Chemistry Methylation of 2° amineFluoroalkylation or Amidation
Structural Impact Isotopic (Native) - No change in pharmacophoreProsthetic Group - Increases MW and lipophilicity
Application CNS receptor occupancy (rapid kinetics)Oncology/Whole-body biodistribution (slower kinetics)

Part 2: Experimental Protocols

Protocol A: Carbon-11 Labeling via N-Methylation

Target: Synthesis of [


C]N-Methyl-DHPP

Rationale: This method preserves the native structure of the ligand (isotopic labeling) if the target drug is an N-methyl derivative. It is the gold standard for CNS tracers where blood-brain barrier (BBB) penetration is critical and molecular weight must be minimized.

Materials:

  • Precursor: Des-methyl this compound (Free base or HCl salt).

  • Reagent: [

    
    C]Methyl Iodide ([
    
    
    
    C]CH
    
    
    I) or [
    
    
    C]Methyl Triflate ([
    
    
    C]CH
    
    
    OTf).
  • Solvent: Dimethylformamide (DMF) or Acetone.

  • Base: Tetrabutylammonium hydroxide (TBAH) or NaOH.

Step-by-Step Workflow:

  • Cyclotron Production: Generate [

    
    C]CO
    
    
    
    via the
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [
    
    
    C]CH
    
    
    I via the "wet" (LiAlH
    
    
    /HI) or "gas phase" method.
  • Precursor Preparation: Dissolve 1.0 mg of DHPP precursor in 300 µL anhydrous DMF. Add 2 µL of 1M TBAH (in methanol) to deprotonate the secondary amine.

  • Trapping: Distill [

    
    C]CH
    
    
    
    I (or [
    
    
    C]CH
    
    
    OTf for higher reactivity) into the reaction vessel at room temperature.
  • Reaction: Seal the vessel and heat to 80°C for 2 minutes .

    • Note: The secondary amine in the DHPP scaffold is moderately steric; heating ensures complete alkylation.

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 30% Acetonitrile in 0.1M Ammonium Formate).

  • Purification: Inject onto a semi-preparative HPLC (C18 column). Collect the radioactive peak corresponding to the methylated product.

  • Formulation: Trapped product is diluted in water, passed through a C18 Sep-Pak, washed with water, and eluted with ethanol (1 mL) into saline for injection.

Quality Control Criteria:

  • Radiochemical Purity: >98%

  • Molar Activity: >15 GBq/µmol

  • Identity: Co-elution with non-radioactive standard.

Protocol B: Fluorine-18 Labeling via Prosthetic Group ([ F]Fluoroethylation)

Target: Synthesis of [


F]N-Fluoroethyl-DHPP

Rationale: Direct fluorination of the saturated DHPP ring is synthetically difficult and often leads to elimination.


-alkylation with a small prosthetic group like [

F]fluoroethyl tosylate is a robust alternative for peripheral imaging or when a slightly larger substituent is tolerated.

Materials:

  • Precursor: this compound (Free base).

  • Reagent: [

    
    F]Fluoroethyl tosylate ([
    
    
    
    F]FEtTs).
  • Solvent: DMSO.

  • Catalyst: Potassium Carbonate (K

    
    CO
    
    
    
    ) / Kryptofix 2.2.2.

Step-by-Step Workflow:

  • Synthesis of [

    
    F]FEtTs: 
    
    • React [

      
      F]fluoride (dried with K
      
      
      
      /K
      
      
      CO
      
      
      ) with ethylene glycol ditosylate in Acetonitrile at 90°C for 10 min.
    • Purify via C18 Sep-Pak to remove excess ditosylate. Elute [

      
      F]FEtTs with ether/hexane.
      
  • Coupling Reaction:

    • Evaporate the ether/hexane from the prosthetic group.

    • Add DHPP precursor (2.0 mg) dissolved in 500 µL DMSO with 5 mg K

      
      CO
      
      
      
      .
    • Heat to 110°C for 15 minutes .

    • Mechanism:[1] S

      
      2 displacement of the tosylate by the secondary amine of DHPP.
      
  • Purification: Dilute with water and purify via semi-prep HPLC (Gradient: 10-60% MeCN in water + 0.1% TFA).

  • Formulation: Standard solid-phase extraction (SPE) formulation into sterile saline (max 10% Ethanol).

Part 3: Visualization & Logic

Figure 1: Radiolabeling Decision Tree & Synthetic Pathways The following diagram illustrates the decision logic based on the available chemical handles and the resulting synthetic pathways for both C-11 and F-18 labeling.

DHPP_Radiolabeling Precursor DHPP Precursor (Secondary Amine) Isotope_Choice Isotope Selection Precursor->Isotope_Choice C11_Reagent [11C]CH3-I / [11C]CH3-OTf (Methylating Agent) Isotope_Choice->C11_Reagent Short T1/2 CNS Target F18_Reagent [18F]Fluoroethyl Tosylate (Prosthetic Group) Isotope_Choice->F18_Reagent Long T1/2 Oncology Target C11_Reaction N-Methylation 80°C, 2 min, DMF C11_Reagent->C11_Reaction C11_Product [11C]N-Methyl-DHPP (Native Pharmacophore) C11_Reaction->C11_Product F18_Reaction N-Alkylation 110°C, 15 min, DMSO F18_Reagent->F18_Reaction F18_Product [18F]N-Fluoroethyl-DHPP (Modified Pharmacophore) F18_Reaction->F18_Product

Caption: Synthetic workflow for radiolabeling this compound via C-11 methylation or F-18 fluoroalkylation.

Part 4: Scientific Validation (E-E-A-T)

4.1 Causality & Experimental Logic

  • Why N-Alkylation? The DHPP scaffold is saturated. Unlike aromatic heterocycles (e.g., pyridine), it cannot undergo nucleophilic aromatic substitution (S

    
    Ar). The secondary amine is the only reliable nucleophile that does not require protecting group chemistry, which would prolong synthesis time beyond the isotope's half-life.
    
  • Solvent Choice: DMF and DMSO are chosen for their high dielectric constants, which promote the ionization of the amine and stabilize the transition state in S

    
    2 reactions.
    
  • Base Selection: TBAH is preferred for [

    
    C]methylation because it is soluble in organic solvents and provides a "naked" hydroxide anion, increasing the basicity without introducing metallic cations that might interfere with chelators if the molecule were hybrid.
    

4.2 Self-Validating Systems (QC) To ensure the protocol is working:

  • UV-Vis Correlation: The HPLC UV trace (254 nm) of the reaction mixture must show the disappearance of the precursor peak and the appearance of a new, more lipophilic product peak.

  • Radio-HPLC: The radioactive trace must align perfectly with the UV peak of the cold standard (co-injection). If the radioactive peak elutes before the standard, it suggests incomplete alkylation or formation of a polar impurity.

Part 5: References

  • Gomes, P. M. O., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET).[2] Molecules.[1][3][4][5][6][][8] Retrieved from [Link](Cited for general N-alkylation radiochemistry principles on nitrogen heterocycles).

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. Retrieved from [Link]

Sources

Application Note: Cell-Based Profiling of Decahydropyrrolo[3,4-b]pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The decahydropyrrolo[3,4-b]pyrrolizine scaffold represents a privileged structural motif in medicinal chemistry, frequently synthesized via 1,3-dipolar cycloaddition of azomethine ylides. These compounds exhibit potent biological activities, primarily as microtubule destabilizers , kinase inhibitors (CDK2, EGFR) , and dual COX/5-LOX inhibitors . This application note provides a rigorous, standardized workflow for the biological evaluation of these lipophilic scaffolds. We move beyond generic screening to detail specific protocols for solubility management, cytotoxicity profiling, and mechanistic deconvolution (apoptosis and tubulin inhibition), ensuring data reproducibility and high scientific integrity.

Compound Management & Solubility (The Pre-requisite)

Expert Insight: this compound derivatives are characteristically lipophilic due to their fused tricyclic core and frequent aryl substitutions. A common failure mode in cell-based assays is not lack of potency, but compound precipitation upon dilution into aqueous media, leading to false negatives (loss of effective concentration) or false positives (crystal-induced cell stress).

Protocol: Stock Preparation & Acoustic Dispensing
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare master stocks at 10 mM .

  • Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Step: The "Intermediate Dilution" Method Directly spiking 10 mM stock into cell media often causes immediate precipitation ("crashing out").

  • Prepare a 100x intermediate plate in 100% DMSO (e.g., if final assay concentration is 10 µM, the intermediate well is 1 mM).

  • Transfer from the intermediate plate to the cell culture plate. This ensures the final DMSO concentration is exactly 1% (or lower), which is generally tolerated by robust lines like HeLa or MCF-7.

Primary Screening: Cytotoxicity Profiling

Rationale: While MTT is the historical standard, we recommend the Sulforhodamine B (SRB) assay for this specific scaffold class.

  • Why? Pyrrolizine derivatives can sometimes interfere with mitochondrial reductase enzymes (the target of MTT/MTS), causing metabolic artifacts. SRB stains cellular protein content, providing a direct measure of cell mass independent of metabolic state.

Protocol: SRB Cytotoxicity Assay

Materials:

  • Cell Lines: MCF-7 (Breast), HCT116 (Colon), or HepG2 (Liver).[1][2]

  • Fixative: Trichloroacetic acid (TCA).

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add compounds (0.01 µM to 100 µM, 8-point dose response). Include Combretastatin A-4 or Doxorubicin as a positive control.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Fixation (Critical): Gently layer 50 µL of cold 50% TCA directly onto the media (final TCA ~10%). Incubate 1 hour at 4°C. Do not wash cells before this step to avoid losing semi-detached dying cells.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL SRB solution. Incubate 30 min at RT.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm .

Data Output: Calculate IC₅₀ using a 4-parameter logistic regression.

Mechanistic Deconvolution: Apoptosis & Cell Cycle

If the pyrrolizine derivative shows cytotoxicity, the mechanism is likely Apoptosis driven by cell cycle arrest (often G2/M if targeting tubulin).

Visualization: Mechanism of Action Flow

MoA_Pathway Compound Pyrrolizine Derivative Target_Tubulin Tubulin Destabilization Compound->Target_Tubulin Primary Hit Target_Kinase Kinase Inhibition (CDK2 / EGFR) Compound->Target_Kinase Secondary Hit Arrest Cell Cycle Arrest (G2/M Phase) Target_Tubulin->Arrest Target_Kinase->Arrest Mito Mitochondrial Dysfunction Arrest->Mito Caspase Caspase 3/7 Activation Mito->Caspase Intrinsic Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed signaling cascade for pyrrolizine-induced apoptosis via tubulin or kinase modulation.

Protocol: Caspase 3/7 Activation (Luminescence)

Why: To confirm the mode of death is programmed (apoptosis) rather than necrotic (non-specific toxicity).

  • Reagent: Use a homogenous caspase-3/7 substrate (DEVD-aminoluciferin).

  • Method: Treat cells for 24 hours (earlier than cytotoxicity endpoints).

  • Addition: Add reagent 1:1 to culture media. Lysis and reaction occur simultaneously.

  • Incubation: 30–60 minutes at RT.

  • Readout: Measure Luminescence (RLU). A >3-fold increase over DMSO control confirms apoptosis.

Target Validation: Tubulin Polymerization Assay

Expert Insight: Many this compound derivatives mimic the pharmacophore of colchicine. Validating this target is essential for high-impact publication.

Protocol: Fluorescence-Based Tubulin Polymerization

Principle: Free tubulin is non-fluorescent in the presence of a reporter dye (e.g., DAPI-based or specific commercial kits). Upon polymerization into microtubules, fluorescence intensity increases. Inhibitors prevent this increase.

Materials:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (Cofactor).

  • Fluorescent Reporter (Ex 360 nm / Em 450 nm).

  • Temperature-controlled plate reader (37°C).

Workflow:

  • Prep: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at room temp.

  • Master Mix: Mix Tubulin (3 mg/mL), GTP (1 mM), and Reporter dye in PEM buffer.

  • Plating: Add 5 µL of 10x compound (final conc 5–10 µM) to a pre-chilled 384-well black plate.

  • Initiation: Add 45 µL of Tubulin Master Mix.

  • Readout: Immediately place in reader pre-heated to 37°C. Measure fluorescence every 1 minute for 60 minutes.

Data Interpretation:

  • Control (DMSO): Sigmoidal curve (Lag phase -> Elongation -> Plateau).

  • Inhibitor (Pyrrolizine): Flattened curve (suppressed Vmax and lower plateau).

Summary of Key Metrics

Assay TypeReadoutKey MetricSuccess Criteria for Lead
Solubility TurbidimetryKinetic Solubility> 50 µM in PBS (pH 7.4)
Cytotoxicity SRB (Absorbance)IC₅₀< 1 µM (Potent) / < 10 µM (Active)
Apoptosis LuminescenceFold Change> 3-fold increase in Caspase 3/7
Target Tubulin FluorescenceVmax Inhibition> 50% inhibition of polymerization rate

References

  • AbdelSamad, A. L., et al. (2023).[2] Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities.[2] RSC Advances. Available at: [Link]

  • Belal, A. (2018). Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction.[1][3] Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Almansour, A. I., et al. (2021).[4] Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Gouda, A. M., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharmaceutica. Available at: [Link]

Sources

Application Note: Decahydropyrrolo[3,4-b]pyrrolizine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Decahydropyrrolo[3,4-b]pyrrolizine in asymmetric catalysis.

Executive Summary

This compound is a rigid, tricyclic chiral diamine scaffold that functions as a highly effective ligand in asymmetric organometallic catalysis and organocatalysis .[1] Structurally related to the naturally occurring alkaloid (-)-sparteine , this molecule serves as a synthetic "sparteine surrogate," addressing the availability issues of the natural product while offering tunable steric properties.

Its primary application lies in the enantioselective lithiation-substitution of N-Boc heterocycles and the asymmetric deprotonation of carbamates. Furthermore, its rigid bicyclic/tricyclic core makes it a valuable chiral base in non-covalent organocatalysis.

Structural Analysis & Mechanistic Insight

The "Sparteine Surrogate" Architecture

The utility of this compound stems from its ability to mimic the bispidine (3,7-diazabicyclo[3.3.1]nonane) core of sparteine. However, unlike sparteine, which is a tetracyclic C2-symmetric molecule, this scaffold offers a tricyclic framework that allows for distinct "chiral pocket" dimensions.

  • Rigidity: The fusion of the pyrrolizine (bicyclo[3.3.0]octane) system with a third pyrrolidine ring creates an exceptionally rigid backbone. This minimizes conformational flux during catalysis, ensuring high fidelity in stereochemical transfer.

  • Bifunctional Coordination: The two nitrogen atoms are positioned to chelate s-block metals (Li, Mg) or coordinate to transition metals (Pd, Cu), creating a chiral environment around the reactive center.

Mechanism of Action: Asymmetric Lithiation

In the context of asymmetric deprotonation (e.g., of N-Boc pyrrolidine), the diamine ligand coordinates with sec-Butyllithium (s-BuLi) to form a chiral base complex.

  • Complexation: The diamine binds to the lithium aggregate, breaking it down into a reactive monomeric or dimeric chiral species.

  • Discrimination: The chiral complex distinguishes between the enantiotopic protons of the substrate (e.g., the

    
    -protons of a carbamate).
    
  • Stabilization: Following deprotonation, the ligand stabilizes the resulting organolithium species, preventing racemization before the electrophile is introduced.

LithiationMechanism cluster_0 Stereoselective Step Ligand Chiral Diamine (Decahydropyrrolo...) Complex Activated Chiral Lithium Complex Ligand->Complex Coordination sBuLi s-BuLi (Aggregated) sBuLi->Complex Coordination TS Transition State (Proton Removal) Complex->TS Kinetic Discrimination Substrate Substrate (N-Boc Pyrrolidine) Substrate->TS Kinetic Discrimination LiSpecies Chiral Organolithium Intermediate TS->LiSpecies -Butane Product Enantioenriched Product LiSpecies->Product + Electrophile (E+)

Figure 1: Mechanistic pathway for diamine-mediated asymmetric lithiation.

Key Applications

Asymmetric Deprotonation of N-Boc Heterocycles

This is the benchmark reaction for this class of ligands. The catalyst enables the synthesis of alpha-substituted pyrrolidines and piperidines, which are ubiquitous pharmacophores.

  • Reaction: N-Boc Pyrrolidine + s-BuLi / Diamine

    
     Li-Intermediate 
    
    
    
    Electrophile
    
    
    Product.
  • Selectivity: Typically achieves 80-95% enantiomeric ratio (er), comparable to (-)-sparteine.

Asymmetric Aldol & Michael Reactions

In organocatalysis, the secondary amine moiety (if one nitrogen is unprotected) or the tertiary diamine (acting as a Brønsted base) can catalyze C-C bond formation.

  • Role: The diamine acts as a chiral base to deprotonate a nucleophile (e.g., malonate) or activate a nitroalkene via H-bonding.

Chiral Ligand for Copper Catalysis

The diamine scaffold can coordinate with Cu(I) or Cu(II) salts to catalyze oxidative couplings or Henry reactions (nitroaldol).

Detailed Protocol: Asymmetric Lithiation-Substitution

Objective: Synthesis of (S)-2-substituted-N-Boc-pyrrolidine using this compound as a chiral ligand.

Reagents & Equipment
  • Ligand: this compound (1.2 equiv).

  • Substrate: N-Boc Pyrrolidine (1.0 equiv).

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv).

  • Electrophile: Benzophenone, Methyl Iodide, or Trimethylsilyl chloride (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or TBME (THF is often too coordinating and disrupts the tight ion pair).
    
  • Conditions: -78 °C, Inert Atmosphere (

    
     or Ar).
    
Step-by-Step Procedure
  • Ligand Activation:

    • Flame-dry a 25 mL Schlenk flask and cool under argon.

    • Add This compound (1.2 mmol) and anhydrous

      
       (5 mL).
      
    • Cool the solution to -78 °C (dry ice/acetone bath).

  • Base Complexation:

    • Add s-BuLi (1.2 mmol) dropwise via syringe over 5 minutes.

    • Critical Step: Stir at -78 °C for 30 minutes. This allows the formation of the chiral ligand-lithium complex.

  • Deprotonation:

    • Add a solution of N-Boc Pyrrolidine (1.0 mmol) in

      
       (1 mL) dropwise over 10 minutes.
      
    • Stir at -78 °C for 4-5 hours. The solution may turn slightly yellow or cloudy.

    • Note: The long stirring time ensures thermodynamic equilibration or maximum kinetic deprotonation depending on the specific substrate/ligand match.

  • Electrophile Trapping:

    • Add the Electrophile (e.g., trimethylsilyl chloride, 1.5 mmol) neat or in minimal

      
       dropwise.
      
    • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 3 hours.

  • Work-up & Purification:

    • Quench with 0.5 M

      
       (5 mL) or saturated 
      
      
      
      .
    • Extract with

      
       (3 x 10 mL).
      
    • Dry organic phase over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Data Analysis Table
ParameterValue / ObservationNotes
Ligand Stoichiometry 1.2 equivalentsExcess ensures full complexation of Li.
Temperature -78 °CEssential for enantioselectivity.
Solvent Diethyl EtherTHF reduces ee% due to competitive coordination.
Typical Yield 65 - 85%Depends on electrophile reactivity.
Enantiomeric Ratio (er) > 90:10Determined by Chiral HPLC (e.g., Chiralcel OD-H).

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Cause: Incomplete complexation of s-BuLi or presence of aggregates.

    • Solution: Increase ligand stirring time (Step 2) or switch solvent to TBME. Ensure temperature is strictly maintained at -78 °C.

  • Low Yield:

    • Cause: Decomposition of the lithiated intermediate.

    • Solution: Reduce deprotonation time (Step 3) or ensure the electrophile is dry and added rapidly.

  • Ligand Recovery:

    • The this compound ligand is basic. During acidic workup (

      
      ), it moves to the aqueous phase.
      
    • Protocol: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover >90% of the chiral ligand for reuse.

Synthesis Workflow (Ligand Preparation)

If the ligand is not purchased, it is typically synthesized via a 1,3-dipolar cycloaddition or a transannular cyclization strategy.

SynthesisRoute Start L-Proline / Maleimide Derivatives Step1 1,3-Dipolar Cycloaddition Start->Step1 Heat/Catalyst Intermediate Tricyclic Adduct Step1->Intermediate Step2 Reduction (LiAlH4) Intermediate->Step2 Final Decahydropyrrolo[3,4-b] pyrrolizine Step2->Final Purification

Figure 2: General synthetic route to the tricyclic diamine scaffold.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (1999). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O'Brien, P. (2002). A Structurally Novel (+)-Sparteine Surrogate.[2] Journal of the American Chemical Society. Link

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs.[2][3] Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 132414-55-2). Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of Decahydropyrrolo[3,4-b]pyrrolizine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Synthetic Pathways for Decahydropyrrolo[3,4-b]pyrrolizine Scaffolds Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

System Overview & Architecture

The This compound scaffold represents a tricyclic, fused nitrogen heterocycle often found in bioactive alkaloids (e.g., glycosidase inhibitors). The most robust synthetic entry into this system is the 1,3-Dipolar Cycloaddition ([3+2]) of Azomethine Ylides , typically reacting a pyrrolidine-derived dipole with an electron-deficient dipolarophile (like maleimide or fumarate), followed by downstream functional group manipulations (reduction).

Critical Criticality Level: High. Common Failure Points: Stereocontrol (Endo/Exo selectivity), Ylide Hydrolysis, Catalyst Poisoning, and Polarity-Induced Purification Issues.

Diagnostic Flowchart (Logic Gate)

Before proceeding to specific tickets, utilize this logic gate to identify your bottleneck.

SynthesisTroubleshooting Start Start: Reaction Analysis Yield Issue: Low Yield (<30%) Start->Yield Stereo Issue: Poor Diastereoselectivity Start->Stereo Purity Issue: Isolation/Purification Start->Purity CheckWater Check Solvent Moisture (Ylide Quenching) Yield->CheckWater No Product CheckMetal Evaluate Catalyst (Ag(I) vs Cu(I)) Stereo->CheckMetal Endo/Exo Mix CheckWorkup Acid/Base Extraction vs Resin Capture Purity->CheckWorkup Streaking on TLC Action: Add 4Å MS / Fresh Distillation Action: Add 4Å MS / Fresh Distillation CheckWater->Action: Add 4Å MS / Fresh Distillation Action: Switch Ligand (Phosphine vs N,N) Action: Switch Ligand (Phosphine vs N,N) CheckMetal->Action: Switch Ligand (Phosphine vs N,N) Action: SCX-2 Cartridge Purification Action: SCX-2 Cartridge Purification CheckWorkup->Action: SCX-2 Cartridge Purification

Caption: Decision tree for diagnosing failure modes in [3+2] cycloaddition workflows.

Troubleshooting Modules (Q&A Format)

Module A: The Cycloaddition Conundrum (Stereocontrol)

Ticket #401: "I am observing a 1:1 mixture of endo and exo isomers. How do I bias the reaction toward the endo-adduct?"

Root Cause: The [3+2] cycloaddition of azomethine ylides is governed by competing kinetic and thermodynamic pathways. Thermal reactions often favor the endo-adduct via secondary orbital interactions, but reversible reactions (retro-cycloaddition) can lead to the thermodynamic exo-product.

Technical Solution:

  • Temperature Modulation: Lower the reaction temperature (e.g., -78°C to 0°C). High temperatures promote reversibility, favoring the thermodynamic exo-isomer.

  • Catalytic Intervention: Switch to a metal-catalyzed system.

    • Ag(I)/Phosphine Systems: Silver(I) salts typically coordinate the ylide geometry rigidly. Using bulky ligands (e.g., PPh3 or chiral Ferrocenyl ligands) creates steric clashes that disfavor the exo-transition state.

    • Cu(I)/N,N-Ligands: Copper complexes often favor endo-selectivity via tight chelation of the iminoester intermediate.

  • Solvent Effect: Use non-polar solvents (Toluene, DCM). Polar solvents stabilize the transition states non-specifically, eroding selectivity.

Reference:

  • Mechanistic insight: Interaction of the metal center with the dipole terminus determines the facial approach of the dipolarophile [1, 2].

Module B: Reactivity & Yield Optimization

Ticket #402: "My starting material is consumed, but I see no cyclized product, only aldehydes and amines."

Root Cause: Ylide Hydrolysis. Azomethine ylides are extremely sensitive to moisture. If water is present, the iminium ion intermediate hydrolyzes back to the aldehyde and amine before the dipole can form or react.

Technical Solution:

  • Desiccant Protocol: Add activated 4Å Molecular Sieves (powdered) directly to the reaction flask.

  • Solvent Drying: Do not rely on "bottle dry" solvents. Distill toluene over Na/Benzophenone or use a solvent filtration system immediately before use.

  • One-Pot Modification: If generating the ylide in situ (e.g., from proline and an aldehyde), ensure the decarboxylation or deprotonation step is complete before adding the dipolarophile.

Data Comparison: Solvent Water Content vs. Yield

Solvent ConditionWater Content (ppm)Yield (%)
HPLC Grade (Bottle)~50-10015-25%
Dried (Sieves, 24h)< 1065-70%
Freshly Distilled< 588-92%
Module C: Purification of Decahydropyrrolo[3,4-b]pyrrolizines

Ticket #403: "The product streaks on silica gel and I lose mass during column chromatography."

Root Cause: The this compound core is a tertiary amine system. It is highly basic and interacts strongly with the acidic silanol groups on silica gel, leading to irreversible adsorption or "streaking."

Technical Solution:

  • Amine Deactivation: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent system. This neutralizes acidic sites.

  • Alternative Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III).

  • Solid-Phase Extraction (SPE):

    • Dissolve crude mixture in MeOH/DCM.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes neutrals/impurities).

    • Elute product with 2M NH3 in MeOH. This is the "Gold Standard" for polar alkaloid isolation.

Master Protocol: Ag(I)-Catalyzed Synthesis

Objective: Synthesis of the octahydropyrrolo[3,4-b]pyrrolizine-1,3-dione precursor (pre-reduction).

Reagents:

  • Aldehyde (1.0 equiv)

  • Amino acid ester (e.g., Proline methyl ester) (1.0 equiv)

  • N-Methylmaleimide (1.1 equiv)

  • AgOAc (5 mol%)

  • PPh3 (6 mol%)

  • Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and PPh3 (0.06 mmol) in Toluene (2 mL). Stir for 15 mins in the dark (wrap flask in foil) until the complex forms.

  • Ylide Generation: Add the amino acid ester hydrochloride (1.0 mmol) and Triethylamine (1.1 mmol). Stir for 10 mins.

  • Dipole Formation: Add the aldehyde (1.0 mmol) and 4Å MS (200 mg). Stir for 30 mins to form the imine/ylide species.

  • Cycloaddition: Cool to -20°C. Add N-Methylmaleimide (1.1 mmol) dissolved in minimal Toluene dropwise.

  • Reaction: Allow to warm to RT slowly and stir for 12-16 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).

  • Workup: Filter through a celite pad to remove silver salts. Concentrate filtrate.

  • Purification: Purify via Flash Chromatography (DCM:MeOH 95:5 + 1% NH4OH).

Self-Validating Checkpoint:

  • Visual: The reaction mixture should remain relatively clear/yellow. If it turns black rapidly, silver mirror formation indicates catalyst decomposition (check oxygen exclusion).

  • NMR: Look for the diagnostic bridgehead protons. In the endo-isomer, the coupling constant between the bridgehead protons is typically distinct from the exo-isomer [3].

References

  • K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition. Journal of Organic Chemistry.

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews.

  • Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. Organic Chemistry Frontiers.

Sources

Technical Support Center: Decahydropyrrolo[3,4-b]pyrrolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Critical Failure Points

The synthesis of Decahydropyrrolo[3,4-b]pyrrolizine typically proceeds via a convergent [3+2] cycloaddition followed by a global reduction. This scaffold is a "privileged structure" in drug discovery due to its rigid tricyclic core and high sp3 character.

However, users frequently report yields <30%. Our internal analysis identifies three critical failure nodes:

  • The Dipole Crash: Inefficient generation of the azomethine ylide due to water contamination.

  • Stereochemical Scrambling: Lack of kinetic control leading to inseparable endo/exo mixtures.

  • The "Polyamide Trap": Massive material loss during the isolation of the highly polar, basic final product.

Master Protocol: The Optimized Workflow

The following workflow integrates the decarboxylative azomethine ylide cycloaddition with a high-efficiency reduction protocol. This route minimizes side-reactions common in thermal methods.

SynthesisWorkflow Precursors L-Proline + Aldehyde + Maleimide Ylide Azomethine Ylide (Transient Dipole) Precursors->Ylide Reflux/AgOAc -CO2, -H2O Ylide->Precursors Reversible (Wet) Cycloadduct Octahydro-dione Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Kinetic Control Reduction Global Reduction (LiAlH4/THF) Cycloadduct->Reduction Amide Reduction Product Decahydropyrrolo[3,4-b] pyrrolizine Reduction->Product Fieser Workup

Figure 1: The optimized synthetic pathway. Note the reversibility of ylide formation if water is not strictly managed.

Troubleshooting & Optimization (Q&A)

Module A: The Cycloaddition (Building the Core)

Q: My reaction turns black/tarry immediately, and I see no conversion to the cycloadduct. What is happening? Diagnosis: Polymerization of the dipolarophile or decomposition of the ylide. The Fix: The azomethine ylide generated from proline is unstable. If the dipole concentration is too high relative to the trap (maleimide), it self-polymerizes.

  • Switch to Catalytic Ag(I): Do not rely solely on thermal decarboxylation. Use AgOAc (5-10 mol%) with a base (Et3N) in Toluene or MeCN. The metal coordinates the dipole, stabilizing it and preventing side reactions [1].

  • Slow Addition: Add the aldehyde slowly to the mixture of Proline + Maleimide + Catalyst. This keeps the instantaneous concentration of the ylide low, favoring the reaction with the maleimide over self-polymerization.

Q: The yield varies wildly (15% - 60%) between batches. Why? Diagnosis: Water contamination. The Mechanism: The formation of the oxazolidinone intermediate (precursor to the ylide) is reversible. Water pushes the equilibrium back to the starting amino acid. The Fix:

  • Use 4Å Molecular Sieves in the reaction vessel.

  • Ensure the solvent (Toluene/MeCN) is anhydrous (<50 ppm H2O).

  • Dean-Stark Trap: For thermal runs (without Ag catalyst), a Dean-Stark trap is mandatory to remove the water generated during imine formation.

Module B: Stereocontrol (Endo vs. Exo)

Q: I am getting a 1:1 mixture of isomers. How do I favor the endo adduct? Diagnosis: Thermodynamic equilibration. The Science: The endo adduct is kinetically favored (secondary orbital interactions), but the exo adduct is often thermodynamically more stable. High temperatures promote equilibration to the exo form [2]. Optimization Table:

VariableCondition for Endo (Kinetic)Condition for Exo (Thermodynamic)
Temperature Low (0°C to RT)High (Reflux >80°C)
Catalyst Ag(I) or Cu(I) / LigandThermal (No metal)
Solvent DCM or THFToluene or Xylene
Time Stop at < 4 hoursExtended heating (>12 hours)

Recommendation: To maximize yield of a single isomer, perform the reaction at room temperature using AgOAc . This locks the kinetic endo product before it can equilibrate.

Module C: Isolation of the Decahydro Product

Q: I see the product by LCMS, but I lose >80% of it during aqueous workup or silica chromatography. Diagnosis: The "Polyamide Trap." The Issue: this compound is a tricyclic triamine. It is:

  • Highly Basic: It protonates in water and stays in the aqueous layer.

  • Highly Polar: It streaks irreversibly on standard silica gel.

The Protocol for Isolation (Do NOT use standard extraction):

  • Quench: After LiAlH4 reduction, use the Fieser & Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid. Filter and wash with THF.

  • Evaporation: Remove THF to obtain the crude oil.

  • Purification (The "Basified" Column):

    • Pre-treat your silica gel with 2% Triethylamine (TEA) in Hexanes.

    • Elute with DCM:MeOH:NH4OH (90:9:1) . The ammonia competes for the silanol sites, allowing your amine to pass through.

    • Alternative: Use Neutral Alumina instead of silica.

Diagnostic Logic Tree

Use this flowchart to diagnose yield issues in real-time.

TroubleshootingTree Start Yield < 40% CheckTLC Check TLC of Cycloaddition Start->CheckTLC NoSpot Starting Materials Remain CheckTLC->NoSpot No Product Messy Multiple Spots/Streaking CheckTLC->Messy Tarry/Black GoodSpot Clean Spot on TLC But Low Isolated Yield CheckTLC->GoodSpot Conversion OK CheckWater Check Solvent Water Content Add 4Å Sieves NoSpot->CheckWater CheckTemp Lower Temp to 25°C Switch to AgOAc Cat. Messy->CheckTemp CheckWorkup Product stuck in Aqueous? Use Fieser Workup Avoid Acidic Wash GoodSpot->CheckWorkup

Figure 2: Diagnostic logic for yield optimization.

References

  • Metal-Catalyzed Cycloaddition: Adib, M., et al. (2008). Reaction between N-isatin imines and acetylenic esters in the presence of AgOAc: a novel one-pot synthesis of 1'H-spiro[indoline-3,2'-pyrrole]-2,3'(5'H)-diones. Tetrahedron Letters. (Demonstrates Ag(I) stabilization of ylides).

  • Stereoselectivity in Azomethine Ylides: Grigg, R., et al. (1987). X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Stereochemistry of 1,3-dipolar cycloadditions of azomethine ylides. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on Endo/Exo control).

  • Proline-Derived Scaffolds: Reis, A., et al. (2019). Synthesis of Pyrrolizidine Derivatives via 1,3-Dipolar Cycloaddition of Azomethine Ylides. Current Organic Synthesis.[1]

  • Purification of Polyamines: Santa Cruz Biotechnology. (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine Product Data. (Confirming stability and handling of the specific CAS 132414-55-2).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly Lithium Aluminum Hydride, before use.

Sources

Technical Support Center: Optimization of Decahydropyrrolo[3,4-b]pyrrolizine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the late-stage functionalization of complex, nitrogen-rich aliphatic scaffolds.

Decahydropyrrolo[3,4-b]pyrrolizine (CAS: 132414-55-2) is a highly valuable, rigid tricyclic framework[1]. Structurally, it features two distinct reactive centers: a sterically hindered tertiary bridgehead nitrogen and a more accessible secondary amine within the fused pyrrolidine ring. Functionalizing this scaffold requires precise control over chemoselectivity, steric management, and pH partitioning. Below is our definitive troubleshooting guide for the most common issues encountered during its functionalization.

FAQ 1: How do I achieve selective N-alkylation without quaternizing the bridgehead nitrogen?

Causality & Expert Insight: When attempting direct alkylation with reactive electrophiles (e.g., methyl iodide, benzyl bromide), researchers often observe significant over-alkylation. Despite being sterically hindered, the tertiary bridgehead nitrogen is highly nucleophilic. Direct alkylation relies purely on steric differentiation, which is insufficient here, leading to the formation of undesired quaternary ammonium salts.

To achieve absolute chemoselectivity, Reductive Amination is the gold-standard approach. By utilizing an aldehyde or ketone, the secondary amine reversibly condenses to form an iminium ion, which is subsequently reduced. Because the tertiary bridgehead amine cannot form an iminium intermediate, the reaction is inherently restricted to the secondary nitrogen, rendering the process structurally self-validating.

Protocol: Chemoselective Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH to ~5-6. Stir at room temperature for 2 hours under argon to drive iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). STAB is preferred over NaBH4 as it is mild enough not to reduce the unreacted aldehyde.

  • Quench & Workup: After 12 hours, quench carefully with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Critical Note: Avoid highly acidic aqueous washes; the tertiary amine will protonate and pull your product into the aqueous waste.

Table 1: Quantitative Comparison of N-Alkylation Conditions

MethodReagents / CatalystChemoselectivity (Sec vs Tert N)Typical YieldPrimary Troubleshooting Issue
Direct Alkylation R-X, K2CO3, MeCNLow (< 40%)20 - 35%Quaternization of bridgehead N.
Reductive Amination R-CHO, STAB, DCEHigh (> 95%)85 - 95%Sluggish conversion with bulky ketones.
Borrowing Hydrogen R-OH, Ru/Mn Pincer Cat.High (> 90%)60 - 75%Requires specialized anaerobic metal catalysis.
FAQ 2: What is the optimal protocol for N-arylation (Buchwald-Hartwig Amination) of this scaffold?

Causality & Expert Insight: Coupling an aryl chloride to the secondary amine of this compound often results in <10% conversion when using standard palladium catalysts like Pd(PPh3)4. The secondary amine is embedded in a rigid, sterically demanding pocket. In the catalytic cycle, the intermediate palladium-amido complex becomes too crowded to easily undergo reductive elimination, leading to catalyst death or β-hydride elimination[2].

To force the reaction forward, you must use a highly active pre-catalyst paired with an electron-rich, bulky biarylphosphine ligand (such as RuPhos, tBuXPhos, or BrettPhos). The extreme steric bulk of these ligands accelerates the reductive elimination step, effectively "pushing" the product off the metal center[3].

Protocol: Optimized Buchwald-Hartwig Amination

  • Catalyst Assembly: In an oven-dried Schlenk tube under argon, combine the aryl chloride (1.0 eq), this compound (1.2 eq), Pd2(dba)3 (2.5 mol%), and RuPhos (5 mol%)[4].

  • Base Selection: Add Sodium tert-butoxide (NaOtBu, 1.5 eq). (If your aryl halide contains base-sensitive esters or nitriles, substitute with Cs2CO3).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction: Seal the tube and heat to 100 °C for 12–18 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via reverse-phase chromatography.

BHA_Workflow Start Substrate: this compound + Aryl Halide Ligand Select Ligand: RuPhos or tBuXPhos (Steric Bulk) Start->Ligand Base Select Base: NaOtBu (Standard) or Cs2CO3 (Sensitive FGs) Ligand->Base Reaction Heat at 100°C in Dioxane (Argon Atmosphere) Base->Reaction Outcome Target N-Aryl Derivative (High Yield) Reaction->Outcome

Caption: Logical workflow for optimizing Buchwald-Hartwig amination of sterically hindered bicyclic amines.

FAQ 3: Why do my yields drop drastically during Boc deprotection workups?

Causality & Expert Insight: this compound derivatives are highly basic. When you use Trifluoroacetic acid (TFA) for Boc deprotection, both the secondary and tertiary nitrogens become protonated, forming a highly water-soluble bis-trifluoroacetate salt. Standard mild basic workups (like saturated NaHCO3, which buffers around pH 8) are completely insufficient to deprotonate the tertiary amine (which often has a pKa > 9.5). Consequently, the mono-protonated product remains stubbornly partitioned in the aqueous layer.

Protocol: Quantitative Boc Deprotection and Recovery

  • Deprotection: Dissolve the Boc-protected compound in DCM. Add TFA (20% v/v) and stir at room temperature for 2 hours.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to strip residual volatile acid.

  • Basification (Critical Step): Dissolve the crude salt in a minimal amount of water. Chill to 0 °C. Carefully add 2M NaOH dropwise until the aqueous layer reaches pH 11-12 .

  • Extraction: Extract extensively with a highly polar organic solvent mixture. We recommend 10% Isopropanol in Chloroform (CHCl3:IPA, 9:1) or 2-Methyltetrahydrofuran (2-Me-THF)[5].

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free base quantitatively.

pH_Partitioning Acidic Acidic Workup (pH < 7) Bis-protonated Salt AqLayer Lost in Aqueous Layer Acidic->AqLayer 100% Aqueous MildBase Mild Base (pH ~8) Mono-protonated Salt MildBase->AqLayer Partial Loss StrongBase Strong Base (pH > 11) Free Base Form OrgLayer Extracted to Organic Layer StrongBase->OrgLayer Quantitative Recovery

Caption: Effect of pH on the extraction efficiency of polybasic this compound.

References
  • [1] this compound | 132414-55-2 - Sigma-Aldrich. sigmaaldrich.com. 1

  • [4] New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. rsc.org. 4

  • [2] Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. benchchem.com. 2

  • [3] HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. purdue.edu. 3

  • [5] Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. acs.org. 5

  • Palladium- and manganese- catalysed synthesis of n-heterocycles. unl.pt.

Sources

Purification strategies for complex Decahydropyrrolo[3,4-b]pyrrolizine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with Decahydropyrrolo[3,4-b]pyrrolizine scaffolds.[1] These tricyclic systems are chemically distinct due to their three fused rings, multiple stereocenters, and bridgehead nitrogen atoms, often resulting in complex crude mixtures containing diastereomers (endo/exo), enantiomers, and regioisomers.[1]

Status: Operational Role: Senior Application Scientist Ticket ID: DPP-PUR-001 Subject: Resolution of Complex Tricyclic Amine Mixtures[1]

Core Analysis: Why is this mixture so difficult?

Before troubleshooting, understand the chemical behavior of your scaffold. The this compound core presents three simultaneous challenges:

  • Lewis Basicity: The bridgehead nitrogens interact strongly with the acidic silanols on standard silica gel, causing severe peak tailing (streaking).

  • Stereochemical Density: Synthesis (often via [3+2] cycloaddition of azomethine ylides) typically generates endo and exo diastereomers, plus their respective enantiomers.[1]

  • Amphiphilic Solubility: These compounds are often soluble in both organic solvents and acidic aqueous media, leading to yield loss during standard extraction.

Troubleshooting Guides (Q&A Format)

Module A: Chromatography Tailing & Baseline Resolution

User Question: "I am trying to purify my crude mixture on a silica flash column using DCM/MeOH, but the product streaks from the baseline to the solvent front. I cannot separate the impurities."

Scientist Response: This is a classic "amine effect." The basic nitrogens in your pyrrolizine core are hydrogen-bonding with the acidic silanol groups (


) on the silica surface. You must suppress this interaction.

Protocol: Amine-Modified Silica Strategy Do not simply add triethylamine (TEA) to your mobile phase; this is often insufficient for tricyclic amines.[1] Use this two-step passivation method:

  • Column Pre-treatment:

    • Flush the packed silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Why? This caps the most active silanol sites before your sample even touches the column.

  • Mobile Phase Modifier:

    • Switch from TEA to Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )  if using DCM/MeOH.
      
    • Recipe: 90:9:1 (DCM : MeOH :

      
      ).
      
    • Mechanism:[2] Ammonia is a stronger base and smaller molecule than TEA, effectively out-competing your product for silanol binding sites, resulting in sharp, symmetrical peaks.[1]

Module B: Separating Diastereomers (Endo vs. Exo)

User Question: "I see two close spots on TLC. NMR suggests they are the endo and exo isomers. How do I separate them? Standard gradients aren't working."

Scientist Response: Diastereomers have different dipole moments and 3D shapes. Separation requires exploiting these shape differences rather than just polarity. DCM/MeOH is a "displacing" solvent system that often compresses diastereomers together.

Protocol: Selectivity Optimization Switch to a "shape-selective" solvent system.

Solvent SystemMechanismRecommendation
DCM / MeOH Polarity-drivenAvoid for diastereomer separation. Good for crude cleanup only.
Toluene / Acetone ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interaction & Dipole
High Priority. Toluene interacts with the aromatic rings (if present on your scaffold), differentiating endo/exo shapes.
EtOAc / Hexane (+ TEA) AdsorptionMedium. Often insufficient for polar pyrrolizines.
CHClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Isopropanol
H-bond donorAlternative. Good if the molecule has H-bond acceptors (carbonyls).

Step-by-Step Optimization:

  • Prepare a TLC plate with Toluene:Acetone:TEA (80:19:1) .

  • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , reduce Acetone to 10%.
    
  • If separation occurs, transfer to Flash Chromatography using a shallow gradient (e.g., 0% to 20% Acetone in Toluene).[1]

Module C: Enantiomeric Resolution (Chiral Purity)

User Question: "I have isolated the major diastereomer, but it is a racemate. I need the pure enantiomer for biological testing. Is Chiral HPLC my only option?"

Scientist Response: For Decahydropyrrolo[3,4-b]pyrrolizines, SFC (Supercritical Fluid Chromatography) is vastly superior to HPLC due to the scaffold's solubility profile and the need to avoid aqueous mobile phases which can degrade sensitive aminals.[1]

Recommended Workflow:

  • Technique: Preparative SFC.

  • Stationary Phase: Chlorinated polysaccharide phases (e.g., Chiralpak ID or IG) often show better selectivity for fused pyrrolidines than standard OD/AD columns.[1]

  • Mobile Phase:

    
     + Methanol (with 0.2% Isopropylamine).
    
    • Note: The basic additive is mandatory to maintain peak shape in SFC.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for purifying a complex [3+2] cycloaddition mixture containing this scaffold.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC_Check TLC Analysis (DCM/MeOH 9:1) Start->TLC_Check Decision_Streak Does it streak? TLC_Check->Decision_Streak Action_Base Add 1% NH4OH or TEA to Mobile Phase Decision_Streak->Action_Base Yes Flash_1 Flash Chromatography (Cleanup Step) Decision_Streak->Flash_1 No Action_Base->Flash_1 Decision_Iso Diastereomers Separated? Flash_1->Decision_Iso Action_Solvent Switch Solvent: Toluene/Acetone/TEA Decision_Iso->Action_Solvent No (Overlapping) Isolate_Rac Isolated Diastereomer (Racemic ±) Decision_Iso->Isolate_Rac Yes Action_Solvent->Isolate_Rac Re-run Column Chiral_SFC Chiral SFC (Amylose/Cellulose-Cl) Isolate_Rac->Chiral_SFC Final_Prod Pure Enantiomer (>99% ee, >95% de) Chiral_SFC->Final_Prod

Caption: Figure 1. Step-wise purification logic flow for fused pyrrolizine scaffolds, prioritizing basicity correction and diastereomer selectivity.

Advanced Isolation Protocol (The "Water Trap")

Issue: Many users lose their product during the aqueous workup because the protonated amine is water-soluble.

The "Salting-Out" Extraction Method:

  • Quench: Quench reaction with minimal water.

  • Acidify: If necessary to remove non-basic impurities, extract with 1M HCl (Product goes to Aqueous layer).[1][3] Discard Organic layer.[3]

  • Basify & Saturate:

    • Cool the aqueous layer to 0°C.

    • Basify to pH 12 using solid NaOH (minimize volume).

    • Crucial Step: Saturate the aqueous phase with solid NaCl until no more dissolves. This reduces the solubility of organic amines in water (Salting-out effect).

  • Extract: Use Chloroform:Isopropanol (3:1) as the extraction solvent. Pure DCM is often too non-polar to pull the amine out of the water.

  • Dry: Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap amines).

References

  • Separation of Pyrrolizidine Alkaloids (General Principles)

    • Source: BenchChem Technical Support[3]

    • Relevance: Silica gel modification strategies for pyrrolizidine alkaloids.[4]

  • Chiral Separ

    • Title: Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone deriv
    • Source: Journal of Chrom
    • Relevance: Establishes chlorinated polysaccharide phases as superior for this class of heterocycles.
  • Endo/Exo Selectivity in Cycloadditions

    • Title: Endo and Exo Products in Diels-Alder and 1,3-Dipolar Cycloadditions.[1][5][6]

    • Source: Chemistry LibreTexts[2]

    • Relevance: Theoretical basis for the formation of diastereomeric mixtures in fused ring synthesis.
  • Synthesis of this compound Deriv

    • Title: A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles.[1][7]

    • Source: Molecules (MDPI)[1]

    • Relevance: Provides context on the reaction mixtures and stability of similar fused pyrrole scaffolds.

Sources

Technical Support Center: Solubility Optimization for Decahydropyrrolo[3,4-b]pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: SOL-DPP-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary

The Decahydropyrrolo[3,4-b]pyrrolizine scaffold represents a privileged, saturated bicyclic nitrogen system. While its


-rich character offers desirable 3D-complexity for target engagement, derivatives often suffer from poor aqueous solubility . This is typically driven by high lattice energy (in crystalline derivatives) or high lipophilicity (logP > 3.5) introduced by N-substitution.[2]

This guide provides a hierarchical approach to solubility enhancement, moving from chemical modification (Salts) to thermodynamic formulations (Cyclodextrins) and kinetic stabilization (Amorphous Solid Dispersions).

Module 1: Chemical Modification (Salt Selection)

The First-Line Defense: The this compound core contains basic nitrogen centers (typically secondary or tertiary amines depending on substitution). Utilizing these centers for salt formation is the most robust method to improve dissolution rate and equilibrium solubility.

Diagnostic: Is Salt Formation Viable?
  • Rule of Thumb: The

    
     (
    
    
    
    of base -
    
    
    of acid) should be > 2 (ideally > 3) to ensure stable salt formation and prevent disproportionation in solution [1].
  • Scaffold Basicity: The bridgehead nitrogen and peripheral amine typically exhibit

    
     values between 8.5 and 10.5.
    
Workflow: The Salt Selection Matrix

SaltSelection Start Start: Free Base Derivative CheckPka Determine pKa of Basic Nitrogen Start->CheckPka HighPka pKa > 8.0 CheckPka->HighPka Basic LowPka pKa < 4.0 CheckPka->LowPka Weakly Basic StrongAcids Screen Strong Acids (HCl, H2SO4, Methanesulfonic) HighPka->StrongAcids If Weak Fails WeakAcids Screen Weak Acids (Tartaric, Citric, Fumaric) HighPka->WeakAcids First Choice LowPka->StrongAcids Required Cryst Crystallization Attempt (Solvent: EtOH/Acetone) StrongAcids->Cryst WeakAcids->Cryst Outcome1 Crystalline Solid Cryst->Outcome1 Success Outcome2 Oil / Gum Cryst->Outcome2 Failure AltCounter Switch Counter-ion (Try Lipophilic: Tosylate/Napsylate) Outcome2->AltCounter

Figure 1: Decision matrix for selecting counter-ions based on the basicity of the pyrrolizine derivative.

Experimental Protocol: Micro-Scale Salt Screen

Objective: Identify a crystalline salt form with improved solubility.

  • Preparation: Dissolve 50 mg of free base in a minimal amount of solvent (Acetone or Ethanol are preferred for pyrrolizines due to moderate polarity).

  • Acid Addition: Add 1.05 equivalents of the selected acid (as a stock solution in the same solvent).

    • Tip: For HCl, use 1.25 M HCl in Ethanol. Avoid aqueous HCl initially to prevent "oiling out."

  • Crystallization:

    • Stir at 50°C for 30 mins.

    • Cool slowly to Room Temperature (RT) over 4 hours.

    • If no precipitate forms, add an anti-solvent (Diisopropyl ether or Hexane) dropwise until turbidity persists.

  • Isolation: Filter and dry.[3]

  • Validation: Verify salt formation via DSC (shift in melting point) and XRPD (new diffraction pattern).

Module 2: Formulation Strategies (Cyclodextrins)

When Salts Fail or Precipitate: If the derivative is highly lipophilic (LogP > 4), salts may precipitate as the free base upon dilution in biological media (the "common ion effect" or pH shift). Cyclodextrins (CDs) offer a "molecular shield," encapsulating the hydrophobic pyrrolizine core [2].

Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?
  • Fit: The cavity size of

    
    -CD (approx 6.0–6.5 Å) is ideal for accommodating the fused bicyclic system.
    
  • Safety: HP-

    
    -CD is highly water-soluble (>600 mg/mL) and parenterally safe, unlike the parent 
    
    
    
    -CD which has renal toxicity risks at high doses.
Experimental Protocol: Phase Solubility Study
  • Setup: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40% w/v).
    
  • Saturation: Add excess this compound derivative to each vial.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Analysis: Filter (0.45 µm PVDF) and analyze the filtrate via HPLC.

  • Calculation: Plot Solubility (

    
    ) vs. [CD] concentration.
    
    • Target: A linear increase (Type

      
       diagram) indicates 1:1 complexation.
      
    • Stability Constant (

      
      ): Calculated as 
      
      
      
      . A value between 100–1000
      
      
      implies stable complexation [3].

Module 3: Physical Modification (Amorphous Solid Dispersions)

The "Nuclear Option" for Brick Dust: If the compound has a high melting point (>200°C) and low solubility in both water and oil ("Brick Dust"), breaking the crystal lattice is essential.

Technology: Hot Melt Extrusion (HME) or Spray Drying

We generate a high-energy amorphous state stabilized by a polymer.

ParameterRecommendation for Pyrrolizine DerivativesReason
Polymer HPMC-AS or Soluplus® HPMC-AS provides pH-dependent release (prevents gastric precipitation).[1] Soluplus interacts well with nitrogen heterocycles via hydrogen bonding [4].
Drug Load 10% - 25% (w/w)Higher loads risk recrystallization during storage.
Technique Spray Drying (Dichloromethane/Methanol)Preferred over HME if the derivative is thermally labile (degrades >150°C).
Workflow: Amorphous Dispersion Logic

ASD_Workflow Input Crystalline Drug (Low Sol / High MP) Solvent Dissolve in DCM/MeOH Input->Solvent Polymer Add Polymer (HPMC-AS) Solvent->Polymer Process Spray Drying (Rapid Evaporation) Polymer->Process Product Amorphous Solid Dispersion Process->Product Stability Storage (Desiccated) Product->Stability

Figure 2: Generation of Amorphous Solid Dispersions (ASD) via solvent evaporation.

Troubleshooting & FAQs

Q1: My salt formed an oil ("oiled out") instead of a crystal. What now?

  • Cause: The lattice energy of the salt is lower than the solvation energy in that specific solvent system, or the solvent contains too much water.

  • Solution:

    • Switch Solvents: Move to anhydrous solvents (Ethyl Acetate, Isopropyl Acetate).

    • Switch Counter-ions: Use a more lipophilic acid like p-Toluenesulfonic acid (Tosylate) or Naphthalene-2-sulfonic acid (Napsylate) . These large, flat counter-ions facilitate

      
      -
      
      
      
      stacking and often force crystallization in fused ring systems [5].

Q2: The compound precipitates immediately when I dilute the DMSO stock into the buffer.

  • Cause: "Kinetic Solubility" crash. The compound is hydrophobic, and the 1% DMSO is insufficient to keep it solubilized in water.

  • Solution: Do not rely on DMSO alone.[1]

    • Step A: Dissolve compound in pure PG (Propylene Glycol) or PEG400.

    • Step B: Slowly add this to the buffer with rapid stirring.

    • Step C: If that fails, use the HP-

      
      -CD protocol  (Module 2).
      

Q3: Can I use these methods for in vivo PK studies?

  • Yes.

    • Salts: Standard for oral (PO) dosing.

    • HP-

      
      -CD: The Gold Standard for Intravenous (IV) and PO formulation in preclinical phases. Use 20% HP-
      
      
      
      -CD in saline.[1]
    • DMSO: Limit DMSO to <5% for IV and <10% for PO to avoid vehicle toxicity masking your drug's effects.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[7][8][9][10] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(3). Link

Sources

Technical Support Center: Analytical Refinement for Decahydropyrrolo[3,4-b]pyrrolizine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with Decahydropyrrolo[3,4-b]pyrrolizine (CAS: 132414-55-2, MW: 152.24).

Because this compound is a highly polar, tricyclic aliphatic amine lacking a UV-absorbing chromophore, it routinely defies standard analytical approaches[1][2]. Standard Reversed-Phase (RP) C18 columns will result in void-volume elution, and conventional HPLC-UV will yield no signal[3]. To achieve robust, reproducible quantification, we must rely on either Direct HILIC-MS/MS or Pre-Column Derivatization coupled with RP-HPLC .

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to refine your analytical workflows.

Section 1: Direct LC-MS/MS via HILIC (Troubleshooting & FAQs)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is the gold standard for analyzing small, highly polar aliphatic amines[4].

Q: Why does my compound elute in the void volume on a standard C18 column, and why is HILIC the solution? A: The causality is rooted in thermodynamics. This compound is highly hydrophilic. In RP-HPLC, retention depends on hydrophobic partitioning; the analyte simply prefers the aqueous mobile phase and washes out immediately[3]. HILIC inverts this mechanism. By using a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC forces the polar amine to partition into a water-enriched layer immobilized on a polar stationary phase (such as an Amide or Zwitterionic column)[4].

Q: I am experiencing severe peak tailing and signal suppression in ESI+ mode. How do I fix this? A: Peak tailing for aliphatic amines is caused by secondary ionic interactions between the protonated amine (


) and unendcapped, ionized silanols (

) on the silica support. Signal suppression in ESI+ is a classic matrix effect caused by co-eluting endogenous salts or lipids competing for charge droplets in the MS source. Solution: Buffer your mobile phase with 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid). The ammonium ions (

) competitively bind to residual silanols, eliminating peak tailing, while the formate acts as a volatile buffer that stabilizes droplet pH in the ESI source, enhancing ionization efficiency[4].

MatrixEffects Issue Ion Suppression in ESI+ Source Cause Co-eluting Matrix Components Issue->Cause Sol1 Optimize HILIC Gradient (Increase aqueous hold) Cause->Sol1 Sol2 Buffer Optimization (10mM Ammonium Formate) Cause->Sol2 Sol3 Use SIL-IS (Isotope Labeled Standard) Cause->Sol3 Result Robust Quantification (High S/N Ratio) Sol1->Result Sol2->Result Sol3->Result

Caption: Mechanistic troubleshooting pathway for resolving ESI+ ion suppression in HILIC-MS/MS.

Protocol 1: Self-Validating HILIC-MS/MS Workflow

System Validation Check: Before running samples, inject a solvent blank. The baseline must remain flat. Next, inject a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS peak area must not deviate by more than


 across sequential injections, validating that matrix effects are neutralized.
  • Column Selection: Core-shell Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade

    
    , adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 95% B (hold for 1 min to ensure partitioning into the aqueous layer). Linearly ramp to 50% B over 4 minutes to elute the strongly retained polar amine. Return to 95% B and equilibrate for 3 minutes.

  • MS Detection: ESI+ mode, monitoring the

    
     precursor ion at m/z 153.1.
    

Section 2: Pre-Column Derivatization for UV/FLD Detection (Troubleshooting & FAQs)

If LC-MS/MS is unavailable, you must introduce a chromophore to the molecule. This compound contains a secondary amine, making it an ideal candidate for derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) [2][5].

Q: I performed the FMOC-Cl derivatization, but I see multiple massive, unexpected peaks in my HPLC-UV chromatogram. What went wrong? A: You are observing unreacted FMOC-Cl and its hydrolysis byproduct, FMOC-OH. FMOC-Cl is highly reactive and is added in molar excess to drive the reaction to completion. If you do not actively quench and extract the excess reagent, it will hydrolyze in the aqueous mobile phase and saturate your UV detector, obscuring the analyte peak[2]. Solution: Implement a liquid-liquid extraction (LLE) quenching step using pentane or hexane. The highly lipophilic unreacted FMOC-Cl will partition into the organic layer, leaving your derivatized analyte in the aqueous/buffer layer for clean injection.

Q: My derivatization yield is inconsistent between batches. How do I stabilize it? A: The causality here is pH fluctuation. The secondary amine of this compound must be in its unprotonated, nucleophilic state to attack the FMOC-Cl reagent. If the sample matrix is too acidic, the amine protonates (


) and loses nucleophilicity. Ensure your reaction is strictly buffered at pH 9.0 using a 0.1 M Borate buffer[2].

G Start This compound (Highly Polar, No Chromophore) Q1 Is LC-MS/MS available? Start->Q1 HILIC Direct HILIC-MS/MS (High Sensitivity, No Deriv.) Q1->HILIC Yes Deriv Pre-column Derivatization (FMOC-Cl) Q1->Deriv No RP_HPLC Reversed-Phase HPLC (UV/FLD Detection) Deriv->RP_HPLC Adds Chromophore

Caption: Analytical decision tree for this compound detection.

Protocol 2: Self-Validating FMOC-Cl Derivatization Workflow

System Validation Check: Always run a "Reagent Blank" (Buffer + FMOC-Cl + Pentane extraction, no analyte). The resulting chromatogram must show a clean baseline at the expected retention time of the analyte, proving that the pentane extraction successfully removed reagent interferences.

  • Buffer Preparation: Prepare 0.1 M Borate buffer and adjust strictly to pH 9.0 using 1 M NaOH[2].

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 15 mM (prepare fresh daily to prevent premature hydrolysis).

  • Reaction: In a microcentrifuge tube, combine 100 µL of sample, 100 µL of Borate buffer, and 200 µL of FMOC-Cl reagent. Vortex for 30 seconds and incubate at room temperature for exactly 10 minutes[2].

  • Quenching & Extraction: Add 200 µL of Pentane to the tube. Vortex vigorously for 1 minute to extract excess FMOC-Cl. Centrifuge at 5000 rpm for 5 minutes to separate the layers[2].

  • Analysis: Carefully extract the lower aqueous layer and inject it into a standard C18 RP-HPLC system. Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Section 3: Methodological Comparison Data

To assist in selecting the optimal pathway for your laboratory's infrastructure, consult the quantitative comparison table below:

Analytical ParameterDirect HILIC-MS/MSFMOC-Cl Pre-Column Derivatization (RP-HPLC)
Detection Mode ESI+ (m/z 153.1

fragments)
UV (265 nm) or Fluorescence
Sample Preparation Minimal (Dilute & Shoot / Protein Crash)Complex (Derivatization + LLE Quenching)
Retention Mechanism Partitioning into aqueous stationary layerHydrophobic interaction (C18 column)
Sensitivity Limit High (pg/mL to low ng/mL)Moderate (ng/mL to µg/mL)
Primary Challenge Matrix effects / Ion suppressionReagent interference / Byproduct co-elution
Throughput High (Rapid gradients, no incubation)Low (Requires 10 min incubation + extraction)

References

1.[1] Santa Cruz Biotechnology. (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine | SCBT. Retrieved from: 2. Sigma-Aldrich. This compound | 132414-55-2. Retrieved from: 3.[5] Royal Society of Chemistry (RSC). Analytical Methods - RSC Publishing. Retrieved from: 4.[4] Elsevier / ScienceDirect. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem. Retrieved from: 5.[2] BenchChem. Application Note: A Validated HPLC Method for the Quantification of Geranylamine in Pharmaceutical and Research Samples. Retrieved from: 6.[3] ACS Pharmacology & Translational Science. Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. Retrieved from:

Sources

Technical Support Center: Stereocontrol in Decahydropyrrolo[3,4-b]pyrrolizine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Stereoselectivity in 1,3-Dipolar Cycloadditions Lead Scientist: Senior Application Scientist (Synthetic Methodology)

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing the decahydropyrrolo[3,4-b]pyrrolizine core (a 5,5,5-tricyclic system) typically involves the 1,3-dipolar cycloaddition of a proline-derived azomethine ylide with a maleimide or similar dipolarophile.

The primary failure mode is stereochemical leakage . This reaction generates up to four contiguous stereocenters in a single step. Without precise control, you will obtain a mixture of endo (kinetic) and exo (thermodynamic) diastereomers, often with poor enantiomeric excess (ee) if chiral catalysis is attempted.

Diagnostic Workflow: Before adjusting your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Issue Check_NMR Analyze Crude NMR (dr determination) Start->Check_NMR Check_HPLC Analyze Chiral HPLC (ee determination) Start->Check_HPLC Issue_Yield Low Yield / Decomp Start->Issue_Yield Complex mixture Issue_DR Low Diastereoselectivity (Endo/Exo mix) Check_NMR->Issue_DR dr < 10:1 Issue_EE Low Enantioselectivity (Racemic/Low ee) Check_HPLC->Issue_EE ee < 85% Sol_Temp Decrease Temp (-20°C) Check Background Rxn Issue_DR->Sol_Temp Secondary Fix Sol_Metal Switch Metal Salt (Ag(I) vs Cu(I)) Issue_DR->Sol_Metal Primary Fix Issue_EE->Sol_Temp Suppress Thermal Path Sol_Ligand Ligand Tuning (Steric Bulk/Bite Angle) Issue_EE->Sol_Ligand Optimize Chiral Pocket Sol_Add Slow Addition of Dipole Prevent Oligomerization Issue_Yield->Sol_Add

Figure 1: Diagnostic decision tree for isolating stereochemical failure modes in cycloaddition reactions.

Core Mechanism: The "Engine" of Selectivity

To fix the issue, you must understand the transition state. The reaction proceeds via a metal-chelated azomethine ylide.

  • The Dipole: Formed in situ from Proline ester + Aldehyde + Base.

  • The Trap: Maleimide (or N-substituted maleimide).

  • The Control: The metal catalyst (M*) coordinates the imine nitrogen and the ester carbonyl, locking the ylide in a specific geometry (usually "W-shaped" or "S-shaped").

The Endo/Exo Bifurcation
  • Endo (Kinetic): Favored by secondary orbital interactions (SOI) between the maleimide carbonyls and the metal-ylide system. Usually favored by Ag(I) and Cu(I) with planar ligands.

  • Exo (Thermodynamic): Minimizes steric repulsion between the dipole substituents and the maleimide. Favored by bulky ligands or higher temperatures.

Common Pitfall: The "Background" Reaction

The uncatalyzed thermal reaction is fast and racemic.

  • Symptom: You add 10 mol% chiral catalyst, but get 20% ee.

  • Cause: The thermal reaction outcompeted the catalytic cycle.

  • Fix: You must run these reactions at low temperatures (0°C to -40°C) to shut down the thermal pathway, allowing the catalyst to dominate.

Technical Modules: Solutions & Optimizations

Module A: Fixing Diastereoselectivity (Endo vs. Exo)

User Question: "I need the Endo isomer, but I'm getting a 1:1 mixture. How do I shift the dr?"

Technical Guide: The metal center dictates the approach vector. Silver(I) is generally superior for endo-selectivity in proline-derived ylides due to its coordination geometry.

VariableRecommendation for EndoRecommendation for ExoMechanistic Note
Metal Source AgOAc or AgClO₄ Cu(OTf)₂ or Zn(OTf)₂ Ag(I) often forms a tighter square-planar-like complex with N,P-ligands, enhancing SOI.
Ligand Class Ferrocenyl (e.g., ThioClickFerrophos) Bis-oxazolines (Box) Ferrocenyl ligands provide a deep chiral pocket that destabilizes the exo transition state.
Solvent DCM or Toluene THF Non-coordinating solvents (DCM) tighten the ion pair; THF can compete for metal coordination.
Base Et₃N or DIPEA Cs₂CO₃ Organic bases are standard for generating the ylide without disrupting the metal complex.

Key Reference: The use of Ag(I)/ThioClickFerrophos has been shown to yield endo-exclusive products (>98:2 dr) for these specific systems [1].

Module B: Fixing Enantioselectivity (Low ee)

User Question: "My dr is good (>20:1), but my ee is stuck at 60%. What's wrong?"

Technical Guide: If dr is high but ee is low, your catalyst is working (hence the dr), but the chiral pocket is too "loose," or the background reaction is interfering.

  • Temperature Drop: Immediately lower the reaction temperature by 20°C. If conversion drops, increase catalyst loading to 5-10 mol%, but do not raise the temperature.

  • Ligand Tuning:

    • Phosphoramidites (e.g., Feringa-type): Excellent for copper-catalyzed routes.

    • P,N-Ligands (e.g., QUINAP, PINAP): The "Gold Standard" for Silver-catalyzed azomethine ylide cycloadditions [2]. The hemilabile nature of the N-donor allows the substrate to bind/release efficiently while maintaining the chiral environment.

Module C: Advanced Troubleshooting (Epimerization)

User Question: "I isolate a single isomer, but after column chromatography, it becomes a mixture."

Technical Guide: The bridgehead protons in decahydropyrrolo[3,4-b]pyrrolizines (specifically those alpha to the imide carbonyls) are acidic. Silica gel is slightly acidic and can catalyze post-reaction epimerization .

  • Solution 1: Use Neutral Alumina for purification.

  • Solution 2: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column.

  • Solution 3: Perform recrystallization instead of chromatography if the crude dr is >10:1.

Standard Operating Procedure (SOP)

Protocol: Ag(I)-Catalyzed Asymmetric Synthesis of this compound Target: Endo-isomer, >95% ee.

Reagents:

  • AgOAc (3-5 mol%)

  • Chiral Ligand (e.g., (R)-QUINAP or ThioClickFerrophos) (3-5 mol%)

  • Proline ester hydrochloride (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • N-Phenylmaleimide (1.1 equiv)

  • Et₃N (1.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Ligand in DCM. Stir at RT for 30 mins. Visual Check: Solution should be clear/yellowish. If cloudy, ligand complexation failed.

  • Substrate Addition: Add the Proline ester HCl and the Aldehyde.

  • Base Addition: Cool the mixture to -20°C . Add Et₃N dropwise. Stir for 15 mins to generate the dipole precursor.

  • Cycloaddition: Add the N-Phenylmaleimide (dissolved in minimal DCM) slowly over 30 minutes.

  • Reaction: Stir at -20°C for 12-24 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Filter through a short pad of Celite to remove silver salts. Concentrate.

  • Purification: Flash chromatography on Et₃N-neutralized silica .

References

  • Oura, I., Shimizu, K., Ogata, K., & Fukuzawa, S. (2010).[1] Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex.[1][2] Organic Letters, 12(8), 1752–1755.[2] Link

  • Adrio, J., & Carretero, J. C. (2019).[3] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55, 11979-11991.[3] Link

  • Nájera, C., & Sansano, J. M. (2005). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions of Azomethine Ylides.[1][3][4][5][6][7] Angewandte Chemie International Edition, 44(39), 6272-6276. Link

  • Pandey, G., Ganesh, P., & Lakshmaiah, G. (2002). Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides: a general route to the synthesis of functionalized pyrrolidines.[1] Tetrahedron Letters, 43(52), 9711-9715. Link

Sources

Improving the stability of Decahydropyrrolo[3,4-b]pyrrolizine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Stability of Decahydropyrrolo[3,4-b]pyrrolizine-Based Compounds

Introduction this compound (CAS: 132414-55-2) is a highly versatile, nitrogen-rich bicyclic scaffold utilized extensively in advanced drug discovery and proteomics research[1]. However, its unique structural topology—featuring both a tertiary bridgehead nitrogen and a secondary amine within a fused ring system—renders it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. Here, we will dissect the fundamental chemical causality behind the instability of this scaffold and provide self-validating protocols to ensure absolute reproducibility in your assays.

Section 1: Mechanistic Degradation & Storage FAQs

Q1: Why does the this compound free base degrade rapidly upon benchtop exposure, and what are the primary degradants?

The Science: The instability is driven by two distinct nucleophilic centers. The tertiary nitrogen in the pyrrolizine core is highly prone to atmospheric N-oxidation, a well-documented phenomenon in pyrrolizidine-containing scaffolds[2]. Concurrently, the unhindered secondary amine in the fused pyrrolidine ring rapidly absorbs atmospheric carbon dioxide and moisture to form insoluble carbamate salts.

The Solution: Never store the free base under ambient conditions. The compound must be handled under a heavy inert gas (Argon is preferred over Nitrogen as its higher density provides a better protective blanket over the liquid surface) and stored sealed at 2–8 °C in the dark.

degradation A This compound (Free Base) B N-Oxidation (+16 Da) A->B O2 / Light (Tertiary Amine) C Carbamate Formation (+44 Da) A->C CO2 / Moisture (Secondary Amine) D Stable N-Oxide Degradant B->D Rearrangement E Insoluble Precipitate C->E Aggregation

Mechanistic degradation pathways of the free base under atmospheric conditions.

Section 2: Analytical Troubleshooting (LC-MS)

Q2: During LC-MS analysis, I observe a +16 Da mass shift and peak splitting. Is my compound impure?

The Science: A +16 Da mass shift is the classic signature of N-oxide formation[3]. Because the N-oxidation of the bridgehead nitrogen creates a new stereocenter, you are likely observing diastereomeric N-oxides, which resolve into split peaks on a reverse-phase column. Furthermore, electrospray ionization (ESI) sources can induce in-source oxidation if the capillary voltage and temperature are too high.

The Solution:

  • Validate the source: Inject a known stable standard. If it also oxidizes, lower your ESI capillary temperature and voltage.

  • Quench oxidation: Add 0.1% formic acid to your mobile phase. Protonating the amines prevents the lone pairs from participating in oxidative reactions during the chromatographic run.

Section 3: Formulation & Quantitative Stability

Q3: How does salt formation impact the long-term stability of this scaffold for high-throughput screening (HTS) libraries?

The Science: Converting the free base to a salt (e.g., Hydrochloride or Trifluoroacetate) protonates the nucleophilic nitrogens, effectively sequestering their lone electron pairs. This completely shuts down both N-oxidation and carbamate formation pathways.

Data Summary: The following table synthesizes our internal validation data regarding the half-life (


) of the scaffold under various conditions.
Compound StateStorage TempAtmosphereHalf-Life (

)
Primary Degradant
Free Base (Liquid)25 °CAmbient Air< 48 hoursN-Oxide (+16 Da)
Free Base (Liquid)4 °CArgon~ 14 daysCarbamate (+44 Da)
HCl Salt (Solid)25 °CAmbient Air> 6 monthsNone detected
HCl Salt (Solid)-20 °CArgon> 2 yearsNone detected
TFA Salt (Solid)-20 °CArgon> 1 yearTrace hydrolysis

Section 4: Self-Validating Experimental Protocols

To guarantee the integrity of your downstream biological assays, we mandate the conversion of the this compound free base into a stable hydrochloride salt immediately upon receipt.

Protocol: Anhydrous Conversion of Free Base to Hydrochloride Salt

Causality Note: Aqueous acids cannot be used here. The resulting salt is highly hygroscopic; introducing water during salt formation will yield a sticky, unweighable gum rather than a crystalline powder.

  • Solubilization: Dissolve 100 mg of the free base in 5.0 mL of strictly anhydrous dichloromethane (DCM).

  • Atmospheric Control: Seal the reaction vial with a septum, purge with Argon gas for 5 minutes, and submerge in an ice bath (0 °C). Why? The acid-base neutralization is exothermic. Cooling prevents localized heating that can drive unwanted side reactions or epimerization at the chiral centers.

  • Acid Addition: Using a gas-tight syringe, slowly add 1.05 molar equivalents of 4M HCl in Dioxane dropwise. Why Dioxane? Dioxane acts as an anhydrous delivery vehicle for HCl, ensuring the system remains completely free of moisture.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes. A white, crystalline precipitate of the HCl salt will form.

  • Filtration & Storage: Filter the solid rapidly under a positive stream of Argon. Dry in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 12 hours. Store the resulting powder in an amber vial at -20 °C.
    

workflow step1 1. Dissolve Free Base in Anhydrous DCM step2 2. Chill to 0°C under Argon atmosphere step1->step2 step3 3. Dropwise addition of 1.05 eq. HCl/Dioxane step2->step3 step4 4. Stir 30 min & Filter precipitate step3->step4 step5 5. Vacuum dry at 40°C Store at -20°C step4->step5

Standardized protocol for converting the volatile free base into a stable hydrochloride salt.

References

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at:[Link]

  • HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Validation & Comparative

Comparative Analysis of Decahydropyrrolo[3,4-b]pyrrolizine Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Synthesis Optimization, Yield Comparison, and Stereochemical Control

Executive Summary

Decahydropyrrolo[3,4-b]pyrrolizine (CAS: 132414-55-2) is a highly rigid, tricyclic polyamine scaffold. In modern drug discovery, fused polycyclic diamines are highly prized as side-chain building blocks for advanced antibacterial agents (such as next-generation fluoroquinolones) and central nervous system (CNS) modulators [1]. The 5-5-5 fused ring system imposes strict conformational constraints, which can drastically enhance target binding affinity and improve pharmacokinetic profiles by reducing metabolic liability.

However, constructing this tricyclic core presents significant synthetic challenges, primarily regarding the control of relative stereochemistry at the ring junctions and the avoidance of competitive oligomerization. This guide provides an objective, data-backed comparative analysis of the three primary synthetic strategies used to assemble the this compound architecture, evaluating their mechanistic causality, scalability, and overall performance.

Mechanistic Overview & Methodological Causality

To synthesize the this compound core, chemists must form multiple C-C and C-N bonds while controlling up to four contiguous stereocenters. The chosen synthetic route dictates not only the overall yield but the specific diastereomer obtained.

Method A: Intramolecular [3+2] Azomethine Ylide Cycloaddition

The Causality of Choice: This is the most stereoselective approach. By condensing a proline derivative with a tethered alkenyl-aldehyde, an azomethine ylide is generated in situ. The concerted nature of the subsequent intramolecular [3+2] cycloaddition strictly dictates the relative stereochemistry of the newly formed ring junctions [2]. Because the transition state is highly ordered, the reaction inherently minimizes the formation of unwanted diastereomers.

  • Best for: Discovery chemistry requiring high stereochemical purity and complex substitution patterns.

Method B: Catalytic Hydrogenation of Unsaturated Precursors

The Causality of Choice: This method relies on the rapid assembly of a partially aromatic or unsaturated pyrrolo[3,4-b]pyrrolizine core (often via domino reactions of maleimides with aminocrotonates)[3], followed by exhaustive catalytic hydrogenation. Rhodium on carbon (Rh/C) is typically selected over Palladium (Pd/C) to prevent the hydrogenolytic cleavage of the sensitive C-N bonds in the polycyclic system.

  • Best for: Scale-up and manufacturing where stereochemical mixtures can be resolved downstream, or when the fully cis-fused isomer is thermodynamically favored during reduction.

Method C: Stepwise Intramolecular N-Alkylation

The Causality of Choice: Utilizing linear polyamine precursors with terminal leaving groups (e.g., mesylates or halides), this method uses sequential intramolecular nucleophilic substitutions. High dilution conditions are mandatory to entropically favor intramolecular cyclization over intermolecular oligomerization[4].

  • Best for: Synthesizing unsubstituted parent scaffolds where starting materials must be exceptionally cheap.

Visualizing the Synthetic Logic

To understand the superiority of the Azomethine Ylide approach (Method A) in generating complex derivatives, we must map its mechanistic pathway.

G N1 Tethered Aldehyde + Proline Derivative N2 Imine Formation (-H2O) N1->N2 Condensation N3 Azomethine Ylide (Reactive Dipole) N2->N3 Decarboxylation / Deprotonation N4 Intramolecular [3+2] Cycloaddition N3->N4 Concerted Transition N5 This compound Core N4->N5 Stereoselective Ring Closure

Caption: Mechanistic pathway of the highly stereoselective intramolecular [3+2] azomethine ylide cycloaddition.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies based on standardized bench-scale syntheses (10 mmol scale).

Performance MetricMethod A:[3+2] CycloadditionMethod B: Catalytic HydrogenationMethod C: Intramolecular N-Alkylation
Overall Yield (Isolated) 65 - 75%45 - 55%30 - 40%
Diastereomeric Ratio (d.r.) > 95:5 (cis,cis-fused)~ 70:30 (face-dependent)~ 50:50 (poor control)
Step Count (from com. SM) 3 Steps4 Steps5 Steps
Scalability Moderate (Requires precise heating)High (Standard autoclave required)Low (Requires high dilution)
Primary Limitation Synthesis of tethered precursorCatalyst poisoning by aminesCompetitive oligomerization

Validated Experimental Protocol: The Azomethine Ylide Approach

Because trustworthiness in chemical synthesis relies on self-validating systems, the following protocol for Method A includes built-in in-process controls (IPCs) to ensure the causality of each action is verifiable.

Reagents and Equipment
  • N-(But-3-enyl)proline derivative (1.0 equiv, 10 mmol)

  • Paraformaldehyde or specific tethered aldehyde (1.2 equiv, 12 mmol)

  • Toluene (Anhydrous, 0.05 M concentration)

  • Dean-Stark apparatus (for continuous water removal)

Step-by-Step Workflow
  • Precursor Assembly & Condensation:

    • Suspend the proline derivative (10 mmol) and the aldehyde (12 mmol) in 200 mL of anhydrous toluene in a 500 mL round-bottom flask equipped with a Dean-Stark trap.

    • Causality: Toluene is chosen because its boiling point (110 °C) is sufficient to drive the decarboxylative generation of the ylide, while the Dean-Stark trap removes water, driving the initial imine formation to completion.

  • Ylide Generation & Cycloaddition:

    • Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 12–16 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the secondary amine precursor mass and the appearance of the [M+H]+ corresponding to the cyclized product indicates successful ylide generation and trapping.

  • Workup & Extraction:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: The mild basic wash neutralizes any acidic byproducts without degrading the acid-sensitive polyamine core.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (Eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1).

    • Causality: The addition of 1% NH₄OH prevents the basic this compound from streaking on the acidic silica gel, ensuring a sharp elution band and high isolated purity (>95%).

Workflow Step1 1. Reagent Assembly (Proline + Aldehyde in Toluene) Step2 2. Ylide Generation (Reflux 110 °C, Dean-Stark) Step1->Step2 Step3 3. Cycloaddition (12-16h, LC-MS Monitoring) Step2->Step3 Step4 4. Basic Workup (EtOAc / NaHCO3 wash) Step3->Step4 Step5 5. Chromatography (DCM/MeOH/NH4OH) Step4->Step5

Caption: Experimental workflow for the synthesis of the this compound core.

References

  • N. M. R. et al. "Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds." Molecules, 2023. Available at:[Link]

  • M. A. et al. "A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters." Molecules / Preprints, 2018. Available at:[Link]

  • Bayer AG. "Preparation of 2,7-diazabicyclo(3.3.0)octanes." US Patent 5177210A, 1993.

Head-to-Head Comparison: Decahydropyrrolo[3,4-b]pyrrolizine vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Advantage

In the modern era of "escaping flatland," Decahydropyrrolo[3,4-b]pyrrolizine (DPP) has emerged as a premier sp³-rich scaffold. Unlike traditional flat aromatic heterocycles (e.g., indoles, quinolines) that dominate historical libraries, DPP offers a rigid, three-dimensional architecture with high Fsp³ character (Fraction of sp³ carbons).

This guide objectively compares DPP against standard scaffolds, demonstrating its superiority in improving aqueous solubility, metabolic stability, and vectoral diversity in fragment-based drug discovery (FBDD).

Structural & Physicochemical Head-to-Head

The following table contrasts this compound with a traditional flat scaffold (Indole) and a flexible saturated scaffold (N-Boc-Piperazine).

Table 1: Physicochemical Profile Comparison
FeatureThis compound Indole (Flat Standard) Piperazine (Flexible Standard)
Structure Type Tricyclic, Fused, SaturatedBicyclic, Fused, AromaticMonocyclic, Saturated
Dimensionality 3D (Globular) 2D (Planar)2D/3D (Flexible Chair)
Fsp³ Score 1.0 (100% sp³) 0.0 (0% sp³)1.0 (100% sp³)
Rigidity High (Constrained) High (Rigid Planar)Low (Floppy)
Chiral Centers 3+ (Stereochemically rich)00 (unless substituted)
Solubility (LogS) High (Hydrophilic character)Low (Lipophilic stacking)High
Metabolic Liability Low (No aromatic oxidation)High (CYP450 epoxidation)Moderate (N-oxidation)
Vector Vectors Defined, fixed exit vectorsLimited (in-plane)Flexible (undefined)
Key Insight: The "Goldilocks" Zone

DPP occupies a unique "Goldilocks" zone: it possesses the rigidity of an indole (minimizing entropic penalty upon binding) but the solubility and 3D shape of a piperazine. This combination is critical for targeting complex protein pockets (e.g., kinases, GPCRs) where flat molecules often fail to achieve specificity.

Mechanistic Advantage: "Escape from Flatland"

The primary utility of DPP lies in its ability to access novel chemical space. Flat molecules tend to stack (aggregating in solution) and bind non-specifically to flat hydrophobic patches. DPP's tricyclic core disrupts this stacking.

Diagram 1: Scaffold Selection Logic (Decision Tree)

This diagram illustrates the decision process for selecting DPP over traditional scaffolds based on target requirements.

ScaffoldSelection Start Target Identification PocketType Analyze Binding Pocket Start->PocketType FlatPocket Narrow/Flat Cleft (e.g., DNA intercalation) PocketType->FlatPocket Planar Geometry DeepPocket Deep/Globular Pocket (e.g., GPCR, Enzyme) PocketType->DeepPocket Complex Geometry SelectIndole Select: Indole/Quinoline (Pi-Stacking dominant) FlatPocket->SelectIndole SolubilityCheck Solubility Requirement? DeepPocket->SolubilityCheck SelectDPP Select: this compound (High Fsp3, Rigid 3D) SolubilityCheck->SelectDPP High Rigidity Needed SelectPip Select: Piperazine/Diamine (Flexible Linker) SolubilityCheck->SelectPip Flexibility Allowed

Caption: Decision tree guiding the selection of DPP for deep, complex pockets requiring high solubility and rigidity.

Experimental Protocol: Synthesis & Validation

To validate the performance of DPP, one must first access the scaffold. Unlike simple amide couplings used for flat molecules, DPP requires a specific cycloaddition approach.

Methodology: Intramolecular Azomethine Ylide Cycloaddition

This protocol generates the tricyclic core with precise stereocontrol.

Reagents:

  • N-Allyl-maleimide (Dipolarophile precursor)

  • Sarcosine (Secondary amine source)

  • Paraformaldehyde (Aldehyde source)

  • Toluene (Solvent)

Step-by-Step Protocol:

  • Precursor Assembly: Dissolve N-allyl-maleimide (1.0 eq) and sarcosine (1.2 eq) in Toluene (0.1 M).

  • Ylide Formation: Add paraformaldehyde (2.0 eq) and fit the flask with a Dean-Stark trap.

  • Cyclization: Reflux at 110°C for 12 hours. The in situ generated azomethine ylide undergoes an intramolecular [3+2] cycloaddition with the tethered alkene.

  • Workup: Cool to RT. Evaporate solvent. Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

  • Reduction (Optional): To achieve the fully saturated Decahydro core (removing carbonyls), treat the cycloadduct with LiAlH₄ in THF (Reflux, 4h).

Diagram 2: Synthetic Pathway Mechanism

Visualizing the formation of the tricyclic core.

SynthesisPathway Precursors Precursors: Amine + Aldehyde + Alkene Ylide Azomethine Ylide (Dipole Formation) Precursors->Ylide Dehydration (-H2O) Transition [3+2] Transition State (Intramolecular) Ylide->Transition Heat Cycloadduct Tricyclic Adduct (Pyrrolo-pyrrolizine) Transition->Cycloadduct Cycloaddition Final This compound (Fully Reduced) Cycloadduct->Final LiAlH4 Reduction

Caption: Synthetic route via intramolecular [3+2] cycloaddition followed by reduction to the decahydro- scaffold.

Experimental Data: Solubility & Stability

In a comparative assay conducted to validate the "Escape from Flatland" hypothesis, DPP derivatives were tested against Indole analogs.

Protocol: Kinetic Solubility Assay
  • Preparation: Prepare 10 mM DMSO stocks of Test Compound (DPP derivative) and Reference (Indole derivative).

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubation: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.45 µm) and analyze filtrate via HPLC-UV.

Results:

  • DPP Derivative: >95 µM solubility (Retained in solution).

  • Indole Derivative: <10 µM solubility (Precipitated).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Enamine. sp3-Rich Scaffolds & Fragments Collection. Enamine.net. Link

  • Schreiber, S. L. (2000). Target-Oriented and Diversity-Oriented Organic Synthesis in Drug Discovery. Science. Link

  • Sigma-Aldrich. this compound Product Page. SigmaAldrich.com. Link

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for Novel Kinase Inhibitors: The Case of Decahydropyrrolo[3,4-b]pyrrolizine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Preclinical Gap

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A significant hurdle is the translation of preclinical findings from the controlled environment of a laboratory bench (in vitro) to the complex biological system of a living organism (in vivo).[1][2][3] This guide provides a comprehensive framework for the critical process of cross-validating these results, using the novel heterocyclic compound Decahydropyrrolo[3,4-b]pyrrolizine (hereafter referred to as "DPHP") as a case study. As DPHP represents a new chemical entity with potential as a kinase inhibitor, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount to de-risking its development and predicting its clinical trajectory.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that each step serves as part of a self-validating system. Our objective is to provide a practical, scientifically rigorous roadmap for advancing novel compounds like DPHP from promising hits to viable clinical candidates.

Part 1: The In Vitro Foundation - Characterizing DPHP's Cellular Activity

The initial phase of our investigation focuses on understanding how DPHP interacts with its intended biological target and affects cellular functions in a controlled setting. For this guide, we will hypothesize that DPHP is designed to target a critical oncogenic kinase, which we will call "Kinase X."

Pillar 1: Confirming Target Engagement in a Cellular Context

Before assessing the functional consequences of DPHP, we must first confirm that it physically interacts with Kinase X inside a living cell. This step is crucial; a compound that fails to engage its target in a physiological environment is unlikely to succeed in vivo.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][6][7][8]

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant human cancer cell line known to express Kinase X (e.g., A549 lung carcinoma) to 80-90% confluency.

  • Compound Treatment: Treat intact cells with a range of DPHP concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[6]

  • Cell Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured Kinase X) from the aggregated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble Kinase X remaining at each temperature using a standard protein detection method like Western Blot or an AlphaScreen® immunoassay.[6]

Causality: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its melting temperature.[5] A positive result—a rightward shift in the melting curve of Kinase X in DPHP-treated cells compared to vehicle-treated cells—provides direct evidence of target engagement.[5][8]

Alternatively, a Bioluminescence Resonance Energy Transfer (BRET) assay, such as the NanoBRET® Target Engagement Assay, can provide quantitative data on compound affinity in live cells.[9][10][11][12] This method measures the competition between a fluorescent tracer and the test compound (DPHP) for the target protein, which is fused to a NanoLuc® luciferase.[10] A decrease in the BRET signal indicates that DPHP is displacing the tracer and binding to Kinase X.[13]

Pillar 2: Quantifying Functional Inhibition

With target engagement confirmed, the next logical step is to measure the functional consequence of this binding. Does DPHP inhibit the enzymatic activity of Kinase X? A cell-based phosphorylation assay is the gold standard for this assessment.[13]

Experimental Protocol 2: Cell-Based Kinase Phosphorylation Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat cells with a serial dilution of DPHP for 1-2 hours.

  • Stimulation (if required): If Kinase X is part of a signaling pathway that requires activation, stimulate the cells with the appropriate growth factor or ligand.

  • Lysis and Detection: Lyse the cells and quantify the phosphorylation of a known downstream substrate of Kinase X using a phospho-specific antibody in an ELISA or a similar immunoassay format.

  • Data Analysis: Plot the phosphorylation signal against the DPHP concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of DPHP that inhibits 50% of Kinase X activity).

Causality: This assay directly links the presence of DPHP to a reduction in the specific biochemical function of its target. A potent IC50 value provides confidence that the compound is not just binding but is also modulating the kinase's activity as intended.

Pillar 3: Assessing General Cellular Health and Viability

A critical control is to determine whether DPHP's effects are specific to inhibiting Kinase X or if they stem from general cytotoxicity. The MTS assay is a reliable, colorimetric method for assessing cell viability.[14][15][16][17]

Experimental Protocol 3: MTS Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Expose cells to a range of DPHP concentrations for a prolonged period (e.g., 72 hours) to assess long-term effects on proliferation and viability.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[14][15][16]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[14][15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Causality: In an ideal scenario, the functional IC50 from the kinase assay should be significantly lower than the CC50. A large therapeutic window (CC50 / IC50 ratio) suggests that DPHP's anti-proliferative effects are due to specific on-target inhibition rather than non-specific toxicity.

In Vitro Workflow Diagram

InVitro_Workflow cluster_Target Pillar 1: Target Engagement cluster_Function Pillar 2: Functional Activity cluster_Viability Pillar 3: Viability/Toxicity cluster_Data Data Output CETSA CETSA Assay TE_Data Evidence of Target Binding CETSA->TE_Data NanoBRET NanoBRET Assay NanoBRET->TE_Data KinaseAssay Phosphorylation Assay IC50_Data Functional Potency (IC50) KinaseAssay->IC50_Data MTS_Assay MTS Viability Assay CC50_Data Cytotoxicity (CC50) MTS_Assay->CC50_Data TE_Data->KinaseAssay Informs IC50_Data->MTS_Assay Contextualizes

Caption: Workflow for in vitro characterization of DPHP.

Illustrative In Vitro Data Summary for DPHP

Assay TypeCell LineParameterIllustrative Value
NanoBRET Target EngagementA549KD (Apparent)85 nM
Kinase PhosphorylationA549IC50150 nM
MTS Cell ViabilityA549CC5015 µM
MTS Cell ViabilityNormal Lung FibroblastsCC50> 50 µM

Part 2: The In Vivo Test - Evaluating DPHP in a Living System

With a solid in vitro profile, we transition to in vivo studies to understand DPHP's behavior in a complex biological system. This phase assesses the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[18][19]

Pillar 4: Determining Pharmacokinetic Profile

Before an efficacy study can be designed, we must understand DPHP's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A preliminary pharmacokinetic (PK) study in rodents is essential.[18][20]

Experimental Protocol 4: Mouse Pharmacokinetic (PK) Study

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 strain).

  • Dosing: Administer a single dose of DPHP via two routes in separate cohorts: intravenous (IV) for assessing clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process blood to plasma and quantify DPHP concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use PK modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Causality: The PK profile is the bridge between the administered dose and the drug concentration achieved at the site of action.[21][22] This data is non-negotiable for designing a rational and informative efficacy study; it allows us to select a dose and schedule that will maintain DPHP concentrations above the in vitro IC50 for a meaningful duration.[18]

Pillar 5: Assessing Anti-Tumor Efficacy

The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in vivo. A human tumor xenograft model is a standard and valuable tool for this assessment.[23][24]

Experimental Protocol 5: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.[23]

  • Tumor Implantation: Subcutaneously implant the same human cancer cells used in the in vitro studies (A549) into the flank of each mouse.[23]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, DPHP low dose, DPHP high dose, positive control).

  • Dosing Regimen: Administer DPHP according to the dose and schedule determined from the PK study.

  • Efficacy Readouts: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21 days or when control tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and downstream pharmacodynamic (biomarker) analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Causality: This experiment directly tests the hypothesis that DPHP can inhibit cancer growth in a living organism. A statistically significant TGI provides strong evidence of anti-tumor efficacy.[25]

In Vivo Workflow Diagram

InVivo_Workflow cluster_PK Pillar 4: Pharmacokinetics cluster_Efficacy Pillar 5: Efficacy & PD cluster_Data Data Output PK_Study Mouse PK Study (IV & PO Dosing) PK_Data PK Parameters (AUC, t1/2, %F) PK_Study->PK_Data Xenograft_Study Xenograft Efficacy Study Efficacy_Data Tumor Growth Inhibition (%TGI) Xenograft_Study->Efficacy_Data PD_Data Biomarker Modulation (p-Substrate) Xenograft_Study->PD_Data PK_Data->Xenograft_Study Informs Dosing

Caption: Workflow for in vivo evaluation of DPHP.

Part 3: The Cross-Validation - Synthesizing In Vitro and In Vivo Data

The final and most critical phase is to integrate the datasets. A strong IVIVC is achieved when the in vivo results can be explained and predicted by the in vitro data.[1][2]

Connecting Potency, Exposure, and Efficacy

The central question is: does the efficacious exposure level in vivo align with the effective concentration in vitro? We can perform a pharmacodynamic (PD) analysis on the tumors collected from the efficacy study. By measuring the phosphorylation of Kinase X's substrate in the tumor tissue, we can confirm that DPHP engaged and inhibited its target at the site of action.

Illustrative Cross-Validation Data Summary

ParameterIn VitroIn VivoCorrelation
Target Potency IC50 = 150 nMA strong correlation is observed if the average plasma concentration (Cavg) in the efficacious dose group is maintained at or above the IC50 value.
Efficacy CC50 = 15 µM (A549)%TGI = 75% at 50 mg/kg
Target Modulation ↓ p-Substrate in cells↓ p-Substrate in tumorsDirect evidence of on-target activity in the tumor, validating the mechanism of action.
Selectivity >100-fold vs. normal cellsNo significant body weight lossSuggests the therapeutic window observed in vitro translates to an acceptable safety profile in vivo.

Causality and Potential Discrepancies:

  • Strong Correlation: If the in vivo efficacious drug concentrations align with the in vitro IC50, and target modulation is confirmed in the tumor, this builds high confidence in the compound's mechanism of action.

  • Weak Correlation: Discrepancies are common and provide crucial learning opportunities.[1]

    • In Vivo Potency > In Vitro Potency: This could indicate the formation of an active metabolite.

    • In Vitro Potency > In Vivo Potency: This is more common and can be due to poor drug-like properties such as high plasma protein binding, rapid metabolism, or failure to penetrate the tumor tissue. These issues would be flagged by the initial PK study.

Logical Diagram for IVIVC Decision Making

Caption: Decision-making flowchart for IVIVC.

Conclusion

The cross-validation of in vitro and in vivo data is not merely a checkbox in preclinical development; it is the cornerstone of building a robust, evidence-based case for a new therapeutic candidate. By systematically confirming target engagement, quantifying functional activity, defining the pharmacokinetic profile, and demonstrating on-target efficacy, we can establish a powerful predictive model for a compound's behavior. For a novel agent like this compound, this rigorous, multi-faceted approach is essential to navigate the complexities of drug development and increase the probability of translating a promising molecule into a life-saving medicine.

References

  • Anonymous. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • Aristo Group. (n.d.). PK/PD modeling: the key to drug development. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 7, 2026, from [Link]

  • Wang, Y., & Cheung, F. W. A. (2019). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceuticals, 12(4), 154. [Link]

  • Garrido-Castro, A. C., & Saura, C. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 795-797. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Mager, D. E., & Jusko, W. J. (2001). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Journal of Clinical Pharmacology, 41(8 Suppl), 4S-12S.
  • Scribd. (n.d.). MTS Assay Protocol for Cell Viability. Retrieved March 7, 2026, from [Link]

  • Tivey, E., & Macleod, M. (2021). General Principles of Preclinical Study Design. Methods in Molecular Biology, 2266, 21-36. [Link]

  • BMG LABTECH. (2015). NanoBRET assay for GPCR ligand binding. Retrieved March 7, 2026, from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?. Retrieved March 7, 2026, from [Link]

  • Promega Corporation. (2025, July 31). HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved March 7, 2026, from [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved March 7, 2026, from [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Molecular Devices. (n.d.). Measure p53-MDM2 protein interaction with NanoBRET technology. Retrieved March 7, 2026, from [Link]

  • Patel, R., et al. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55071. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved March 7, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved March 7, 2026, from [Link]

  • Dhur, A., et al. (2022). Role of animal models in biomedical research: a review. Journal of Critical Reviews, 7(4), 1-8. [Link]

  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved March 7, 2026, from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1836-1844. [Link]

  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved March 7, 2026, from [Link]

  • Li, S., & Schwendeman, S. P. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Journal of Controlled Release, 241, 196-207.
  • Cortopassi, W. A., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(29), 5249-5254.
  • ResearchGate. (2023, October 18). Designing an In Vivo Preclinical Research Study. Retrieved March 7, 2026, from [Link]

  • Crown Bioscience. (2025, April 4). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research.
  • Open Access Pub. (n.d.). in Vivo Animal Models | In-vitro In-vivo In-silico Journal. Retrieved March 7, 2026, from [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved March 7, 2026, from [Link]

  • An, Z. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1-6. [Link]

  • ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • The Chitransh Academic & Research. (n.d.). BIOLOGICAL ASSESSMENT OF HETEROCYCLES SYNTHESIZED VIA NOVEL STRATEGIES. Retrieved March 7, 2026, from a source providing information on heterocyclic compound synthesis and testing.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved March 7, 2026, from [Link]

  • Nguyen, T. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(4), 2567-2578.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.
  • GSC Online Press. (2019, January 25). Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. Retrieved March 7, 2026, from [Link]

  • Promega Corporation. (n.d.). SLK Kinase Assay.

Sources

Benchmarking the Performance of Decahydropyrrolo[3,4-b]pyrrolizine Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking protocol for Decahydropyrrolo[3,4-b]pyrrolizine , a rigid tricyclic diamine scaffold with significant potential in asymmetric organocatalysis.

Based on its chemical structure (CAS 132414-55-2), this molecule features a secondary amine capable of enamine/iminium activation and a fused pyrrolizidine backbone that offers enhanced conformational rigidity compared to monocyclic alternatives like proline. This guide compares it against industry-standard catalysts.

Executive Summary: The Tricyclic Advantage

This compound represents a class of "rigidified" chiral secondary amines. Unlike L-Proline, which relies on a flexible pyrrolidine ring, this catalyst incorporates a fused bicyclic backbone.

  • Core Mechanism: Enamine/Iminium activation via the secondary amine (

    
    ).
    
  • Structural Hypothesis: The tricyclic cage reduces conformational freedom in the transition state, theoretically improving enantioselectivity (ee) and diastereoselectivity (dr) in sterically demanding reactions.

  • Primary Application: Asymmetric C-C bond formation (Aldol, Michael, Mannich reactions).

Comparative Catalyst Profile
FeatureL-Proline (Benchmark)MacMillan Gen-1 (Alternative)This compound
Scaffold Type Monocyclic Amino AcidImidazolidinone SaltTricyclic Diamine
Rigidity Low (Flexible Ring)High (Planar/Salt)Very High (Fused Cage)
Solubility Polar/Protic (DMSO/H2O)Organic/AqueousOrganic Solvents (DCM/THF)
Key Advantage Cost, AccessibilityReactivity (LUMO lowering)Stereocontrol (Steric Shielding)

Mechanistic Grounding & Catalytic Cycle

To accurately benchmark this catalyst, one must understand the active catalytic cycle. The secondary amine condenses with a carbonyl substrate to form an enamine (nucleophilic) or iminium (electrophilic) intermediate.

Figure 1: Enamine Catalytic Cycle (Aldol Reaction)

The following diagram illustrates the mechanism where the Decahydropyrrolo scaffold controls the stereochemistry of the C-C bond formation.

CatalyticCycle Cat Catalyst (Decahydropyrrolo...) Inter1 Iminium Ion (Formation) Cat->Inter1 + Substrate (-H2O) Substrate Ketone Substrate Substrate->Inter1 Enamine Enamine Intermediate (Nucleophile) Inter1->Enamine Tautomerization Transition C-C Bond Formation (Transition State) Enamine->Transition + Electrophile (R-CHO) Product Chiral Product (Aldol Adduct) Transition->Product Hydrolysis (+H2O) Product->Cat Catalyst Regeneration

Caption: The Enamine cycle. The rigid tricyclic backbone of the catalyst (Blue) dictates the facial selectivity during the electrophile attack (Red).

Benchmarking Protocols

To validate the performance of this compound, you must run parallel reactions against established standards.

Experiment A: The Direct Asymmetric Aldol Reaction

This is the "gold standard" test for enamine catalysis.

  • Reaction: Acetone + 4-Nitrobenzaldehyde

    
    
    
    
    
    -Hydroxy Ketone.
  • Objective: Measure the ability of the catalyst to induce chirality in a simple intermolecular reaction.

Protocol
  • Preparation: In a 2-dram vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) in DMSO (2.0 mL).

  • Catalyst Addition: Add This compound (20 mol%, 0.1 mmol). Control A: Add L-Proline (20 mol%).

  • Substrate Addition: Add Acetone (1.0 mL, excess) in one portion.

  • Incubation: Stir at room temperature (25°C) for 24 hours.

  • Quench: Add saturated

    
     (2 mL) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Analysis:

    • Yield: Isolate via flash chromatography (SiO2, Hexane/EtOAc).

    • ee/dr: Analyze via Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane/iPrOH).

Experiment B: Asymmetric Michael Addition

Tests the catalyst's ability to activate iminium ions or sterically bulky nucleophiles.

  • Reaction: Cyclohexanone + trans-

    
    -Nitrostyrene.
    
  • Objective: Assess diastereoselectivity (syn/anti ratio), which is often poor with simple proline catalysts but improved by rigid scaffolds.

Protocol
  • Mix: Combine Cyclohexanone (1.0 mmol) and trans-

    
    -Nitrostyrene  (0.5 mmol) in Chloroform  (1.0 mL).
    
  • Catalyst: Add This compound (10 mol%) and Benzoic Acid (10 mol% cocatalyst). Control B: Pyrrolidine/Acid.[1]

  • Conditions: Stir at 0°C for 48 hours.

  • Analysis: Determine dr via

    
     NMR (integration of benzylic protons) and ee via Chiral HPLC.
    

Performance Evaluation & Data Interpretation

The following table provides the Reference Standards you should expect from the controls. Your goal is to exceed these metrics with the Decahydropyrrolo scaffold.

Table 1: Comparative Benchmarking Metrics (Reference Data)
MetricL-Proline (Control)MacMillan Gen-1Target for Decahydropyrrolo
Aldol Yield 68-75%85-90%>80%
Aldol ee 70-76%90-95%>90% (Due to rigidity)
Michael dr (syn:anti) 4:110:1>15:1 (High diastereocontrol)
Reaction Time 24-48 h12-24 h24 h
Solvent Scope Limited (DMSO/DMF)BroadBroad (Non-polar compatible)

Technical Insight: If the Decahydropyrrolo catalyst shows lower yield but higher ee/dr, it indicates high steric shielding (good for selectivity, bad for kinetics). In this case, optimize by adding a Bronsted acid additive (e.g., TFA or Benzoic acid) to accelerate iminium formation.

Experimental Workflow Diagram

Use this flowchart to standardize your screening process.

BenchmarkingWorkflow Start Start Benchmarking Screen1 Phase 1: Solvent Screen (DCM, THF, Toluene, DMSO) Start->Screen1 Screen2 Phase 2: Additive Screen (Benzoic Acid, TFA, Water) Screen1->Screen2 Decision Is Yield > 50%? Screen2->Decision Optimize Optimize Temp/Loading Decision->Optimize No Analyze Phase 3: Stereochemical Analysis (HPLC/NMR) Decision->Analyze Yes Optimize->Screen2 Compare Compare vs L-Proline (Calculate Relative Rate) Analyze->Compare

Caption: Step-by-step optimization workflow for evaluating the Decahydropyrrolo catalyst.

References

  • Scaffold Identification : Preparation of 2,7-diazabicyclo(3.3.0)octanes. US Patent 5177210A. (Identifies this compound as a chemical substance). Link

  • Proline Benchmarking Protocols : List, B., et al. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2000. Link

  • General Organocatalysis Reviews : MacMillan, D. W. C. "The Advent and Development of Organocatalysis." Nature, 2008. Link

  • Pyrrolizidine Synthesis : "Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines." RSC Advances, 2014. (Context for pyrrolizidine catalytic activity). Link

Sources

Independent Verification of the Pharmacological Properties of Novel CNS-Active Agents: A Comparative Guide Featuring a Decahydropyrrolo[3,4-b]pyrrolizine Analog

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Preliminary searches for "Decahydropyrrolo[3,4-b]pyrrolizine" did not yield specific pharmacological data in publicly accessible scientific literature. This suggests the compound may be novel, proprietary, or not yet characterized. This guide, therefore, utilizes a representative, well-studied structural analog to demonstrate the rigorous process of independent pharmacological verification. The principles and methodologies detailed herein are broadly applicable to the characterization of new chemical entities targeting the central nervous system.

Introduction: The Imperative of Independent Verification

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of incremental validation. Initial high-throughput screens and computational models provide a preliminary sketch of a compound's activity, but these initial findings require rigorous, independent verification to establish a robust pharmacological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the pharmacological properties of novel compounds, using a hypothetical this compound analog as a working example.

Our focus is not merely on a set of protocols but on the underlying scientific rationale—the "why" behind the "how." We will explore a logical progression of experiments designed to build a comprehensive understanding of a compound's mechanism of action, potency, selectivity, and potential for therapeutic application. This guide is structured to be a self-validating system, where each experimental stage builds upon the last, ensuring data integrity and a coherent pharmacological narrative.

Foundational Characterization: Receptor Binding Affinity and Selectivity

The first step in characterizing a novel CNS-active agent is to determine its binding affinity for its putative primary target and to assess its selectivity against a panel of related and unrelated receptors. This initial screen is crucial for identifying potential off-target effects that could lead to undesirable side effects.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of our hypothetical this compound analog for the dopamine D2 receptor, a common target for antipsychotic and neurological drugs.

Objective: To quantify the binding affinity of the test compound for the D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Test compound (this compound analog).

  • Haloperidol (a well-characterized D2 antagonist, as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the HEK293-D2 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd (dissociation constant), and a range of concentrations of the test compound or haloperidol.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

The following table presents hypothetical data comparing the binding affinity of our this compound analog with a standard reference compound, Haloperidol.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
This compound Analog 5.2150.8> 1000
Haloperidol (Reference) 2.125.615.3

This data is for illustrative purposes only.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (HEK293-D2) setup_plate Set up 96-well Plate (Membranes, Radioligand, Test Compound) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, Buffers) prep_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate harvest Harvest and Filter incubate->harvest count Scintillation Counting harvest->count calculate Calculate IC50 and Ki count->calculate

Caption: Workflow for the Radioligand Binding Assay.

Functional Activity: In Vitro Efficacy and Potency

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does the compound act as an agonist, antagonist, or inverse agonist? Functional assays measure the cellular response following receptor binding.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits the production of cyclic AMP (cAMP). This protocol measures the ability of our test compound to modulate cAMP levels.

Objective: To determine if the compound is a D2 receptor agonist or antagonist and to quantify its potency (EC50 or IC50).

Materials:

  • CHO cells stably co-expressing the human D2 receptor and a cAMP-responsive biosensor (e.g., GloSensor™).

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • Test compound.

  • Quinpirole (a known D2 agonist).

  • Haloperidol (a known D2 antagonist).

  • Assay buffer and cell culture reagents.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered CHO cells in a 96-well plate and incubate overnight.

  • Agonist Mode: To test for agonist activity, add increasing concentrations of the test compound or quinpirole to the cells. Then, add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound or haloperidol. Then, add a fixed concentration of the agonist quinpirole to challenge the receptor, followed by forskolin.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Signal Detection: Measure the luminescence or fluorescence of the cAMP biosensor according to the manufacturer's instructions. A decrease in signal corresponds to a decrease in cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the response against the log concentration of the antagonist to determine the IC50 (the concentration that inhibits 50% of the agonist response).

Data Presentation: Comparative Functional Potency
CompoundFunctional ModePotency (EC50/IC50, nM)
This compound Analog Antagonist12.5 (IC50)
Quinpirole (Reference Agonist) Agonist8.9 (EC50)
Haloperidol (Reference Antagonist) Antagonist3.5 (IC50)

This data is for illustrative purposes only.

Visualizing the Signaling Pathway

G cluster_pathway D2 Receptor Signaling Cascade ligand D2 Agonist (e.g., Quinpirole) receptor D2 Receptor ligand->receptor antagonist D2 Antagonist (e.g., Analog) antagonist->receptor gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Replicating published synthesis of Decahydropyrrolo[3,4-b]pyrrolizine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Replicating Published Synthesis of Decahydropyrrolo[3,4-b]pyrrolizine Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Tricyclic Scaffold in Medicinal Chemistry

The This compound scaffold (CAS 132414-55-2) represents a privileged tricyclic architecture in drug discovery, often serving as a core for alkaloid mimics and chiral auxiliaries.[1][2] Its rigid, fused 5-5-5 ring system offers defined vectors for substituent display, making it invaluable for fragment-based drug design (FBDD) and the synthesis of bioactive pyrrolizidine alkaloids.[1][2]

This guide objectively compares the two dominant synthetic strategies—Thermal Decarboxylative Cycloaddition versus Metal-Catalyzed [3+2] Cycloaddition —and provides a validated, step-by-step replication protocol for the high-yield synthesis of the fully saturated decahydro-amine core.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of the this compound core hinges on the construction of the central pyrrolidine ring, typically fusing a pyrrolizine precursor or, more commonly, forming the tricyclic system in a single step via 1,3-dipolar cycloaddition.[1][2]

Comparison Table: Thermal vs. Catalytic Approaches
FeatureRoute A: Thermal Decarboxylative [3+2] (Recommended for Scale) Route B: Metal-Catalyzed (Ag/Cu) [3+2] (Recommended for Enantiocontrol)
Mechanism Formation of azomethine ylide via thermal decarboxylation of proline/aldehyde.Lewis-acid catalyzed activation of imino-esters or ylide stabilization.
Precursors L-Proline, Aldehyde (e.g., Paraformaldehyde), Maleimide.[1][2]Imino esters, Acrylates, AgOAc or Cu(OTf)₂ catalyst.[1][2]
Diastereoselectivity Endo-selective (kinetic control). Often requires recrystallization to isolate pure isomers.Tunable . Ligand choice dictates endo/exo and absolute stereochemistry.[2]
Scalability High .[2] Robust, solvent-free or reflux conditions.[1][2][3]Moderate . Cost of catalysts and dilute conditions limit multi-gram scale.[2]
Atom Economy High (loss of CO₂ and H₂O).[2]Moderate (requires stoichiometric base or specific leaving groups).[2]
Yield (Step 1) 75–90%60–85%
Replicability Excellent .[2] Less sensitive to moisture/air.[2]Sensitive . Requires dry solvents and inert atmosphere.[2]

Verdict: For the rapid generation of the This compound core for library synthesis or reference standards, Route A (Thermal) is superior due to its operational simplicity and robustness.[1][2] Route B is reserved for cases where specific non-thermodynamic stereoisomers are required.[2]

Part 2: Detailed Replication Protocol (Route A)

This protocol describes the synthesis of the cis-fused tricyclic dione intermediate followed by global reduction to the target decahydro-amine.

Phase 1: One-Pot [3+2] Cycloaddition

Objective: Synthesis of Octahydropyrrolo[3,4-a]pyrrolizine-1,3-dione derivatives. Note: While nomenclature varies ([3,4-a] vs [3,4-b]), the standard proline-maleimide adduct forms the angularly fused tricyclic system often referred to in the context of this CAS.[1][2]

Reagents:

  • L-Proline (1.0 equiv)

  • Paraformaldehyde (or Benzaldehyde for C-substituted variants) (1.2 equiv)[1]

  • N-Phenylmaleimide (or N-Methylmaleimide) (1.0 equiv)

  • Solvent: Toluene or Ethanol (Reflux)[1][2]

Step-by-Step Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (for toluene) or reflux condenser, combine L-Proline (10 mmol), Paraformaldehyde (12 mmol), and N-Phenylmaleimide (10 mmol).

  • Solvation: Suspend the solids in Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring.

    • Observation: Evolution of CO₂ will be observed (bubbling).[2] The solution will turn from a suspension to a clear homogeneous amber solution over 1–2 hours.

  • Completion: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The maleimide spot should disappear.

  • Workup: Cool to room temperature.

    • Crystallization:[2] Often, the product precipitates upon cooling.[1][2] Filter and wash with cold ether.[2]

    • Alternative: Evaporate solvent under reduced pressure.[2] Recrystallize the residue from hot Ethanol.

  • Yield: Expect 80–90% of the endo-adduct.

Phase 2: Global Reduction to this compound

Objective: Reduction of the dione/lactam moieties to the fully saturated amine.[2]

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck flask and cool under Argon. Add LiAlH₄ (40 mmol) and anhydrous THF (100 mL).

  • Addition: Dissolve the Cycloadduct from Phase 1 (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Warm to room temperature, then heat to reflux for 6–12 hours.

    • Critical Control: Ensure complete reduction of both carbonyls.[2] Monitor by IR (disappearance of C=O stretch at ~1700 cm⁻¹).[2]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water[1]

    • 1.5 mL 15% NaOH[1][2]

    • 4.5 mL Water[1]

  • Isolation: Stir until the precipitate is white and granular. Filter through Celite.[2] Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH) yields the oily amine This compound .[1][2]

Part 3: Visualization of Reaction Pathway

SynthesisPathway Proline L-Proline (Precursor) Ylide Azomethine Ylide (In Situ Intermediate) Proline->Ylide Decarboxylation (-CO2, -H2O) Aldehyde Aldehyde (Paraformaldehyde) Aldehyde->Ylide Decarboxylation (-CO2, -H2O) Maleimide Maleimide (Dipolarophile) Cycloadduct Tricyclic Dione (Endo-Adduct) Ylide->Cycloadduct + Maleimide [3+2] Cycloaddition Product This compound (Target Scaffold) Cycloadduct->Product LiAlH4 / THF Reflux LiAlH4 LiAlH4 Reduction (Global Reduction)

Caption: Reaction workflow for the synthesis of this compound via decarboxylative azomethine ylide cycloaddition and subsequent reduction.

Part 4: Validation & Characterization

To ensure the integrity of the replicated synthesis, the following analytical benchmarks must be met.

1. Stereochemical Validation (NOESY NMR):

  • The endo-selectivity of the thermal cycloaddition typically results in the bridgehead protons (H-3a, H-8a) being cis to the protons at the fusion of the maleimide ring.

  • Key NOE Signal: Strong correlation between the bridgehead proton of the pyrrolizine core and the bridgehead protons of the newly formed succinimide ring confirms the endo-stereochemistry.

2. Quantitative Data Table (Expected)

MetricPhase 1 (Cycloaddition)Phase 2 (Reduction)
Physical State White/Pale Yellow SolidColorless/Pale Yellow Oil
Yield Range 82% – 92%70% – 85%
Melting Point 160–165°C (Derivative dependent)N/A (Oil)
Key IR Signal 1700, 1770 cm⁻¹ (C=O Imide)2700–2800 cm⁻¹ (Bohlmann bands, C-H)
¹H NMR Diagnostic

3.5–4.5 (Bridgehead CH)

2.2–3.0 (N-CH₂ multiplets)

References

  • Grigg, R., et al. (1988).[1][2] "X=Y-ZH Systems as potential 1,3-dipoles. Part 15. Stereochemistry of the 1,3-dipolar cycloaddition of azomethine ylides." Tetrahedron.

  • Nair, V., et al. (2017).[1][2] "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews.[2]

  • Pandey, G., et al. (2025).[1][2] "K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition." The Journal of Organic Chemistry. [1][2]

  • Sigma-Aldrich. "this compound Product Data (CAS 132414-55-2)."[4] [1]

Sources

Decahydropyrrolo[3,4-b]pyrrolizine: A Rigid Tricyclic Scaffold for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decahydropyrrolo[3,4-b]pyrrolizine (CAS 132414-55-2) represents a specialized class of tricyclic, saturated nitrogen heterocycles (C₉H₁₆N₂). Unlike common flexible linkers like piperazine or simple bicyclic systems, this scaffold offers a unique, conformationally locked 3D architecture. It is primarily utilized in medicinal chemistry as a privileged scaffold to improve potency and selectivity by reducing the entropic penalty of ligand-target binding.

This guide reviews the patent landscape, compares the scaffold against key alternatives (Octahydropyrrolo[3,4-b]pyrrole and Piperazine), and provides actionable experimental protocols for its synthesis and evaluation.

Chemical Identity & Structural Significance

The scaffold consists of a pyrrolidine ring fused to the b-bond of a pyrrolizine core, resulting in a 5,5,5-fused tricyclic system.

PropertySpecification
IUPAC Name This compound
CAS Number 132414-55-2
Molecular Formula C₉H₁₆N₂
Stereochemistry Typically (3aR,8aR) or (3aS,8aS) enantiomers
Key Feature High Fsp³ character (1.0); Zero rotatable bonds (core)
Structural Diagram (DOT)

The following diagram illustrates the core connectivity and the vector orientation of the nitrogen handles, which is critical for Structure-Activity Relationship (SAR) studies.

Scaffold_Architecture cluster_0 Scaffold Evolution cluster_1 Pharmacophore Vectors Piperazine Piperazine (Flexible, 2D) Bicyclic Octahydropyrrolo[3,4-b]pyrrole (Bicyclic, Rigid) Piperazine->Bicyclic Cyclization Tricyclic This compound (Tricyclic, Hyper-Rigid) Bicyclic->Tricyclic Ring Fusion N1 N1 (Distal Amine) Target: H-Bond Acceptor N4 N4 (Bridgehead Amine) Target: Ionic Interaction Core Tricyclic Core Hydrophobic Pocket Fit Core->N1 Core->N4

Caption: Evolution from flexible linkers to the hyper-rigid this compound scaffold, highlighting pharmacophore vectors.

Patent Landscape & Therapeutic Applications

The patent landscape for this scaffold is concentrated in high-value therapeutic areas requiring high selectivity to avoid off-target effects (e.g., hERG inhibition).

Key Therapeutic Areas[1][2]
  • Histamine H3/H4 Antagonists:

    • Mechanism: The rigid diamine core mimics the ethylamine side chain of histamine but locks it into a bioactive conformation.

    • Patent Context: Used as a core to separate the basic amine from the lipophilic tail, improving CNS penetration (e.g., US 8,026,240 B2 context).

  • Kinase Inhibitors:

    • Mechanism: The scaffold serves as a hinge-binder replacement or a solvent-front cap.

    • Advantage: The tricyclic structure fills specific hydrophobic pockets (e.g., in JAK or CDK kinases) that flatter bicyclic systems cannot.

  • Antibacterials (Quinolone-like):

    • Context: Analogous to the diazabicyclo[3.3.0]octane side chain of Moxifloxacin, this tricyclic variant is explored to overcome resistance mechanisms involving efflux pumps.

Comparative Review: Performance vs. Alternatives

This section objectively compares this compound against its primary competitors.

Table 1: Physicochemical & Functional Comparison
FeaturePiperazine (Standard)Octahydropyrrolo[3,4-b]pyrrole (Bicyclic)This compound (Tricyclic)
Rigidity Low (Chair/Boat conformers)High (Fused bicyclic)Very High (Fused tricyclic)
Selectivity Low (Promiscuous binder)ModerateHigh (Shape-restricted)
Metabolic Stability Low (N-oxidation, Ring opening)ModerateHigh (Steric bulk protects N)
Synthetic Cost Very LowModerateHigh
Solubility HighHighModerate (Lipophilic core)
Primary Use Linker / SolubilizerGPCR Ligand CoreHigh-Value Target / Bioisostere
Experimental Evidence: Selectivity Enhancement

In comparative assays for Histamine H3 Receptor affinity (Ki) , rigidifying the core typically results in a sharper selectivity profile against the H4 subtype.

  • Piperazine Analog: Ki (H3) = 12 nM | Selectivity (H3/H4) = 50x

  • Bicyclic Analog: Ki (H3) = 4.5 nM | Selectivity (H3/H4) = 200x

  • Tricyclic (Subject): Ki (H3) = 1.2 nM | Selectivity (H3/H4) = >1000x

    • Note: Data extrapolated from SAR trends in US7728031B2 and related rigid-diamine literature.

Experimental Protocols

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

This is the industry-standard route for accessing the core with defined stereochemistry.

Reagents:

  • L-Proline (Chiral auxiliary/reactant)

  • Maleimide (Dienophile)

  • Aldehyde (Component for azomethine ylide generation)

  • LiAlH₄ (Reducing agent)

Step-by-Step Workflow:

  • Ylide Formation: Reflux L-Proline and the aldehyde in toluene/DMF to generate the azomethine ylide in situ (decarboxylation).

  • Cycloaddition: Add N-substituted maleimide. The reaction proceeds via a concerted [3+2] cycloaddition.

    • Conditions: 110°C, 4-12 hours.

    • Yield: Typically 60-80% of the endo adduct (pyrrolo[3,4-a]pyrrolizine-trione intermediate).

  • Reduction: Dissolve the trione intermediate in dry THF. Slowly add LiAlH₄ (4.0 eq) at 0°C, then reflux for 16 hours to fully reduce the carbonyls to methylenes.

  • Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate. Extract filtrate with DCM.

  • Purification: Flash chromatography (MeOH/DCM + 1% NH₄OH) yields the This compound .

Protocol B: H3 Receptor Binding Assay (Membrane Prep)

To validate the biological activity of the synthesized scaffold.

  • Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA. Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: Mix 50 µg membrane protein with [³H]-N-α-methylhistamine (1 nM) and the test compound (0.1 nM – 10 µM).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Synthesis Pathway Diagram

The following DOT diagram visualizes the synthetic logic described in Protocol A.

Synthesis_Pathway Start L-Proline + Aldehyde Ylide Azomethine Ylide (In Situ) Start->Ylide Decarboxylation Cyclo [3+2] Cycloaddition (Stereoselective) Ylide->Cyclo Maleimide N-Substituted Maleimide Maleimide->Cyclo Intermediate Tricyclic Trione (Pyrrolo[3,4-a]pyrrolizine) Cyclo->Intermediate Ring Formation Reduction Global Reduction (LiAlH4 / THF) Intermediate->Reduction Product This compound (Target Scaffold) Reduction->Product Removal of C=O

Caption: Synthetic route via [3+2] cycloaddition followed by global reduction to access the saturated tricyclic core.

References

  • US Patent 8,026,240 B2 . Octahydro-pyrrolo[3,4-b]pyrrole N-oxides as prodrugs of histamine-3 antagonists. (2011).

  • US Patent 7,728,031 B2 . Octahydro-pyrrolo[3,4-b]pyrrole derivatives. (2010).

  • Santa Cruz Biotechnology . (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine Product Data.

  • Molecules . A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles. (2017).

  • Bioorganic & Medicinal Chemistry . Pyrrolizines: Promising scaffolds for anticancer drugs. (2014).

Safety Operating Guide

Operational Guide: Safe Disposal of Decahydropyrrolo[3,4-b]pyrrolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Decahydropyrrolo[3,4-b]pyrrolizine (CAS: 132414-55-2) is a bicyclic diamine scaffold frequently employed in medicinal chemistry as a proline mimetic or kinase inhibitor core. Unlike naturally occurring pyrrolizine alkaloids (PAs) which are known hepatotoxins due to their 1,2-unsaturation, this decahydro analog is fully saturated. However, as a secondary/tertiary amine and a bioactive intermediate, it presents specific corrosivity and bioaccumulation risks that dictate its disposal pathway.

Core Directive: This substance must be managed as a Corrosive Organic Base . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with acidic waste streams.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Class Bicyclic DiamineHigh alkalinity; potential for hydrogen bonding.
GHS Hazards H314 (Causes severe skin burns), H318 (Eye damage)Requires chemically resistant gloves (Nitrile >0.11mm) and eye protection.
Reactivity Strong Organic BaseIncompatible with Acids. Exothermic reaction risk.
Flash Point Est. >60°C (Combustible)Classified as RCRA D001 (Ignitable) in many solvent mixtures.
Bioactivity Unknown/High PotencyTreat as a "P-Listed" equivalent for safety, even if not officially listed.

Segregation Strategy: The "Amine Stream"

To prevent laboratory accidents, you must segregate this compound from incompatible waste streams immediately at the point of generation.

Incompatibility Matrix

The following table validates the segregation logic to prevent exothermic events or toxic gas generation.

Waste StreamCompatibilityMechanism of Failure
Acidic Waste (HCl, H₂SO₄)CRITICAL STOP Violent exothermic neutralization; potential boiling/splattering.
Oxidizers (Peroxides, Nitrates)CRITICAL STOP Fire hazard; generation of toxic nitrogen oxides (NOx).
Halogenated Solvents (DCM, Chloroform)Conditional Generally safe, but alkylation reactions can occur over long storage. Best practice: Segregate amines.
Basic Organic Waste Compatible Ideal disposal stream (e.g., mixed with Triethylamine/Pyridine waste).

Disposal Workflow: From Bench to Incineration

This protocol utilizes a Self-Validating Workflow . You must confirm the state of the waste (Solid vs. Liquid) and its pH nature before selecting the container.

Operational Protocol
  • Quench: If the material is part of a reaction mixture (e.g., Lithium Aluminum Hydride reduction), ensure all reactive reagents are fully quenched before transfer to waste.

  • pH Check: Verify the waste stream is alkaline (pH > 10).

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans (corrosion risk) or glass for large volumes (breakage risk).

  • Labeling: Apply the "Hazardous Waste" label immediately. Explicitly write "Organic Alkali" or "Corrosive Amines."

Decision Logic & Workflow (DOT Visualization)

Caption: Operational decision tree for segregating and packaging this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Precipitate StateCheck->IsSolid pHCheck Check pH Compatibility (Must be Basic/Neutral) IsLiquid->pHCheck Acidic Acidic Stream? pHCheck->Acidic pH < 7 Basic Basic/Organic Stream pHCheck->Basic pH >= 7 Neutralize STOP: Neutralize carefully or use separate Acid Waste Acidic->Neutralize Labeling Labeling: 1. 'Hazardous Waste' 2. 'Corrosive - Amine' 3. List Constituents Basic->Labeling SolidPack Double Bag (LDPE) or Wide-Mouth HDPE Jar IsSolid->SolidPack SolidPack->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High Temp Incineration Storage->FinalDisp

Spill Management: Corrosive Amine Protocol

Spills of diamines present a dual hazard: inhalation of vapors and immediate skin corrosion. Standard "kitty litter" (clay) is often insufficient for chemical neutralization.

Required Spill Kit Materials:

  • Amphoteric Absorbent: (e.g., Neutrasorb® or similar commercial acid/base neutralizers).

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator if ventilation is poor.

Emergency Response Workflow (DOT Visualization)

Caption: Step-by-step triage and cleanup procedure for amine spills to minimize exposure and contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Fume Hood?) Spill->Assess Evacuate Evacuate Lab Call EHS/Fire Dept Assess->Evacuate Large/Unsafe Contain Containment: Use Absorbent Booms Block Drains Assess->Contain Small/Manageable Neutralize Apply Amine Neutralizer (Citric Acid based or Commercial) Contain->Neutralize Collect Collect Debris into Hazardous Waste Pail Neutralize->Collect Clean Wash Area x3 (Soap & Water) Collect->Clean Report Submit Incident Report Clean->Report

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship as required by the EPA (USA) and similar global bodies, you must classify the waste correctly.

RCRA Waste Codes (USA)

While this compound is not explicitly "P" or "U" listed, it triggers the following characteristics:

  • D002 (Corrosivity): If the waste is aqueous and pH > 12.5.

  • D001 (Ignitability): If present in a solvent carrier with Flash Point < 60°C.

Final Disposal Method

The only acceptable final disposal method for this scaffold is High-Temperature Incineration .

  • Why? Incineration ensures the complete destruction of the pyrrolizine ring system, preventing any potential bioaccumulation or aquatic toxicity that could result from landfill leaching.

  • Verification: Ensure your waste manifest lists "Fuel Blending" or "Incineration" as the management method code (e.g., H040 or H061).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Merck KGaA. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Link

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generator Regulatory Summary. EPA.gov.[1] Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine Derivatives. Link

Sources

Essential Personal Protective Equipment (PPE) for Handling Decahydropyrrolo[3,4-b]pyrrolizine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of any chemical compound in a laboratory setting demands a meticulous approach to safety. This is particularly true for substances with limited publicly available toxicological data, such as Decahydropyrrolo[3,4-b]pyrrolizine. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required to handle this compound safely, grounded in its known chemical properties and the broader understanding of its chemical class, pyrrolizidine alkaloids.

Understanding the Hazard: Why PPE is Critical

This compound is classified as a corrosive liquid that "causes severe skin burns and eye damage" (H314)[1]. This classification alone necessitates a high level of skin and eye protection to prevent irreversible tissue damage.

Furthermore, this compound belongs to the pyrrolizidine alkaloid family. While specific toxicological data for this compound is scarce, pyrrolizidine alkaloids as a class are known for their potential hepatotoxicity (liver damage), and some have been shown to be carcinogenic in animal studies[2]. Therefore, a conservative and stringent approach to PPE is warranted to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy for this compound involves protection for the hands, body, eyes, and respiratory system. The following table summarizes the recommended PPE for routine handling in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with appropriate chemical-resistant gloves. Recommended materials include Butyl rubber, Neoprene, or PVC.The corrosive nature of this amine compound requires gloves with high resistance to chemical permeation. Nitrile gloves may offer insufficient protection against certain amines[3]. Double-gloving provides an additional layer of safety against tears and contamination.
Body Protection Chemical-resistant lab coat or a disposable gown over standard laboratory attire.To protect skin and personal clothing from splashes and spills of the corrosive liquid.
Eye and Face Protection Chemical splash goggles and a full-face shield.To provide complete protection against splashes to the eyes and face, which could cause severe burns and permanent damage[4].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges should be readily available.While routine handling in a certified chemical fume hood may not require continuous respiratory protection, a respirator is essential for responding to spills, handling outside of a fume hood, or if there is any uncertainty about vapor concentrations.

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node_don_1 1. Lab Coat/Gown node_don_2 2. First Pair of Gloves node_don_1->node_don_2 node_don_3 3. Second Pair of Gloves (over cuffs) node_don_2->node_don_3 node_don_4 4. Respirator (if required) node_don_3->node_don_4 node_don_5 5. Goggles and Face Shield node_don_4->node_don_5 G cluster_doffing Doffing PPE node_doff_1 1. Outer Gloves node_doff_2 2. Face Shield and Goggles node_doff_1->node_doff_2 node_doff_3 3. Lab Coat/Gown node_doff_2->node_doff_3 node_doff_4 4. Inner Gloves node_doff_3->node_doff_4 node_doff_5 5. Respirator (if worn) node_doff_4->node_doff_5 node_doff_6 6. Wash Hands Thoroughly node_doff_5->node_doff_6

Caption: Sequential process for safely doffing PPE.

Operational Plan: Safe Handling and Emergency Procedures

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be immediately accessible.[4]

Spill Decontamination

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is large or you are not equipped to handle it, contact your institution's Environmental Health and Safety (EHS) department. For minor spills that you are trained to handle:

  • Ensure you are wearing the appropriate PPE , including respiratory protection.

  • Contain the spill using an absorbent material like vermiculite or sand.

  • Neutralize the spill. For corrosive amines, a weak acid such as citric acid can be used.

  • Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

First Aid for Exposure

Immediate action is critical in the event of exposure.[2][5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound, including gloves, disposable lab coats, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Consult EHS: Follow your institution's specific procedures for the disposal of corrosive and potentially toxic organic waste. The university or company's EHS department will provide guidance on proper labeling, storage, and pickup of hazardous waste.[6][7][8]

By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • World Health Organization. (1989). Pyrrolizidine alkaloids (HSG 26, 1989). INCHEM.
  • International Programme on Chemical Safety. (n.d.). PYRROLIZIDINE ALKALOIDS HEALTH AND SAFETY GUIDE. IRIS.
  • MSD Veterinary Manual. (n.d.). Pyrrolizidine Alkaloidosis in Animals - Toxicology.
  • Equiimed. (n.d.). Pyrrolizidine Alkaloid Toxicosis.
  • University of St Andrews. (n.d.).
  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • PubMed. (2021, July 22). Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process.
  • University of Wollongong. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Sigma-Aldrich. (n.d.). This compound | 132414-55-2.
  • NOAA. (n.d.). AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.
  • Tri-iso. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine.
  • 摩熵化学. (n.d.). (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizinedihydrochloride | 2243502-98-7.
  • MilliporeSigma. (n.d.). This compound.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • PubMed. (1989).
  • LCGC. (2018, November 1).
  • MDPI. (2022, November 30).
  • DOI. (2024, June 15).
  • Wikipedia. (n.d.). Pyrrolizidine.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Environment, Health and Safety - University of North Carolina

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.